molecular formula C20H19N5Na2O6 B8813957 D-Pemetrexed disodium

D-Pemetrexed disodium

Cat. No.: B8813957
M. Wt: 471.4 g/mol
InChI Key: NYDXNILOWQXUOF-FFXKMJQXSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Pemetrexed disodium is a chemically synthesized antifolate analog designed for biochemical and oncological research. Its primary research value lies in its unique multi-enzyme targeting mechanism. As a potent inhibitor, it simultaneously targets several key folate-dependent enzymes crucial for cellular replication, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . By disrupting the de novo biosynthesis of thymidine and purine nucleotides, this compound effectively impedes DNA and RNA synthesis, leading to the suppression of cell proliferation . This multi-targeted action is a subject of interest for studying resistance mechanisms and synergistic effects in various cancer cell models. The compound is transported into cells via membrane carriers such as the reduced folate carrier and is subsequently converted to active polyglutamate forms, which have an increased intracellular half-life, resulting in prolonged drug action within malignant cells . Pre-clinical studies have established its activity in models of non-small cell lung cancer (NSCLC), malignant pleural mesothelioma, and other solid tumors, making it a critical tool for investigating novel oncology therapeutics and combination therapy regimens . Furthermore, recent research explores its potential applications beyond traditional chemotherapy, including its immunomodulatory effects and investigation in autoimmune models . This product is provided as a high-purity material to ensure reproducible results in your laboratory. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H19N5Na2O6

Molecular Weight

471.4 g/mol

IUPAC Name

disodium;(2R)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

InChI

InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m1../s1

InChI Key

NYDXNILOWQXUOF-FFXKMJQXSA-L

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

D-Pemetrexed disodium chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

D-Pemetrexed Disodium: Stereochemical Dynamics, Analytical Methodologies, and Pharmacological Implications in Antifolate Development

Executive Summary

Pemetrexed disodium is a potent, multi-targeted antifolate (MTA) widely utilized in the oncological management of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC)[1]. Its mechanism of action hinges on the intracellular inhibition of three critical folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[1]. However, the pharmacological efficacy of pemetrexed is strictly stereospecific. The active pharmaceutical ingredient (API) is the L-enantiomer. Its stereoisomer, this compound, is classified as a critical process impurity (often designated as Impurity E in pharmacopoeias)[2]. This whitepaper explores the structural properties of D-Pemetrexed, the profound mechanistic divergence caused by its chirality, and the rigorous analytical methodologies required for its quantification.

Chemical Architecture and Physicochemical Properties

This compound shares the same planar pyrrolo[2,3-d]pyrimidine core and p-aminobenzoic acid linker as its L-counterpart. The structural divergence occurs exclusively at the chiral center of the terminal glutamic acid moiety, which is in the D-configuration (R-configuration) rather than the physiological L-configuration (S-configuration)[2].

Table 1: Physicochemical Properties of this compound

ParameterDescription / Value
Chemical Name Sodium (4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-D-glutamate
CAS Registry Number 937370-10-0[2]
Molecular Formula C20H19N5Na2O6 (Disodium salt)[2]
Molecular Weight 473.39 g/mol [2]
Stereochemistry D-isomer (R-enantiomer at the glutamate α-carbon)
Role in API Pharmacologically inactive enantiomer / Pharmacopoeial Impurity E[2]

Mechanistic Divergence: The Role of Chirality in Polyglutamation

The therapeutic window of pemetrexed is heavily reliant on its intracellular metabolism. Upon cellular entry via the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT), L-pemetrexed acts as a high-affinity substrate for the enzyme folylpolyglutamate synthetase (FPGS)[3]. FPGS catalyzes the sequential addition of up to five or six L-glutamate residues via γ-peptide linkages[3].

This polyglutamation serves two critical functions:

  • Intracellular Trapping: Polyglutamated derivatives are highly anionic and cannot be easily exported by cellular efflux pumps (e.g., ABCC family), leading to prolonged intracellular drug retention[3].

  • Target Affinity Enhancement: The pentaglutamate form of L-pemetrexed exhibits a nearly 100-fold increase in inhibitory potency against TS compared to the monoglutamate parent compound[4].

Conversely, FPGS is highly stereoselective. D-Pemetrexed is a poor substrate for FPGS because the enzyme's active site is evolutionarily optimized for L-glutamate[4]. Consequently, D-Pemetrexed is not efficiently polyglutamated. Lacking this polyglutamate "anchor," the D-enantiomer is rapidly expelled from the cell by efflux transporters, resulting in negligible target inhibition and a lack of cytotoxic efficacy[3].

CellularFate cluster_0 Stereoselective Intracellular Metabolism L_Pem L-Pemetrexed (Active API) FPGS Folylpolyglutamate Synthetase (FPGS) L_Pem->FPGS High Affinity Substrate D_Pem D-Pemetrexed (Impurity E) D_Pem->FPGS Poor Substrate Efflux Rapid Efflux Transporters (ABCC/BCRP) D_Pem->Efflux Unmodified Drug L_Poly L-Pemetrexed Polyglutamates (Intracellular Trapping) FPGS->L_Poly γ-Polyglutamation TS Thymidylate Synthase (Potent Inhibition) L_Poly->TS Target Binding Clearance Systemic Clearance (Low Efficacy) Efflux->Clearance Elimination

Divergent intracellular metabolic pathways of L-Pemetrexed and D-Pemetrexed.

Analytical Methodologies: Detection and Quantification of D-Pemetrexed

Because D-Pemetrexed lacks efficacy, regulatory agencies mandate strict control of its levels in the final API, typically limiting it to ≤0.15%[1]. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) cannot separate enantiomers due to their identical scalar physicochemical properties. Therefore, chiral stationary phases (CSPs) must be employed[5].

Two primary CSP strategies are utilized:

  • Macrocyclic Glycopeptide Antibiotics (e.g., Eremomycin): These columns provide enantioseparation via a combination of hydrophobic interactions, hydrogen bonding, and dipolar interactions with the multiple amino and hydroxyl groups of the antibiotic selector[5].

  • Amylose-Based Polysaccharide Columns (e.g., Chiralpak AD): These columns utilize an inclusion mechanism and hydrogen bonding within the helical structure of the derivatized amylose[5].

Protocol: Normal-Phase Chiral HPLC for D-Pemetrexed Quantification

The following is a self-validating protocol utilizing an amylose-based CSP, designed to ensure baseline resolution (


) between the L- and D-enantiomers[5].

Causality of Experimental Choices:

  • Mobile Phase Selection: A mixture of Hexane and Ethanol provides the non-polar/polar balance required for normal-phase retention.

  • Addition of Trifluoroacetic Acid (TFA): Pemetrexed contains two carboxylic acid groups on the glutamate moiety. Without an acidic modifier, these groups ionize, leading to severe secondary interactions with the silica support, resulting in broad, tailing peaks. TFA suppresses this ionization, ensuring sharp peak shapes and accurate integration[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix Hexane, Ethanol, and TFA in an optimized volumetric ratio (e.g., 80:20:0.1 v/v/v). Degas the mixture via sonication for 15 minutes.

  • Standard Preparation: Accurately weigh 1.0 mg of D-Pemetrexed reference standard and 9.0 mg of L-Pemetrexed standard. Dissolve in 10 mL of a compatible diluent (e.g., Ethanol/Methanol blend) to create a system suitability solution.

  • Sample Preparation: Weigh 10.0 mg of the Pemetrexed Disodium API sample into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent.

  • Chromatographic Conditions:

    • Column: Amylose-tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 225 nm (absorbance maximum for the pyrrolo-pyrimidine core)[5].

    • Injection Volume: 10 µL.

  • System Suitability Verification: Inject the system suitability solution. The method is only valid if the resolution (

    
    ) between the D-Pemetrexed peak (typically eluting first) and the L-Pemetrexed peak is 
    
    
    
    . If
    
    
    , adjust the Hexane:Ethanol ratio.
  • Sample Analysis: Inject the API sample. Quantify the D-Pemetrexed peak area relative to the total pemetrexed peak area to ensure it falls below the regulatory threshold.

AnalyticalWorkflow SamplePrep API Sample Prep (1.0 mg/mL in Diluent) Column Amylose-based CSP (Chiralpak AD-H) SamplePrep->Column 10 µL Injection Detection UV Detection (λ = 225 nm) Column->Detection Enantiomeric Elution MobilePhase Mobile Phase (Hexane : EtOH : TFA) MobilePhase->Column 1.0 mL/min Analysis Analysis Detection->Analysis Integration

Chiral HPLC workflow for the quantification of D-Pemetrexed impurity.

Synthesis and Stereochemical Control

The presence of D-Pemetrexed in the final API is generally an artifact of the synthetic process. It can arise from two primary sources:

  • Chiral Impurities in Starting Materials: Trace amounts of D-glutamic acid present in the L-glutamic acid starting material.

  • Process-Induced Racemization: The coupling of the pteroic acid analog to the diethyl-L-glutamate intermediate often requires peptide coupling reagents (e.g., CDMT, EDCI). If the activation of the carboxylic acid is too prolonged or if the reaction is subjected to excessive base, the intermediate can form an oxazolone, leading to partial racemization at the α-carbon of the glutamate moiety.

Strict control of coupling temperatures, stoichiometry of the base (such as N-methylmorpholine), and the optical purity of the starting materials are mandatory to suppress the formation of D-Pemetrexed during API manufacturing.

Conclusion

This compound serves as a profound example of how a single stereochemical inversion can completely abrogate the pharmacological efficacy of a complex targeted therapy. Because it evades FPGS-mediated polyglutamation, D-Pemetrexed fails to accumulate in tumor cells, rendering it a therapeutically inert impurity. For drug development professionals and analytical chemists, understanding this mechanistic divergence underscores the necessity of robust chiral analytical methodologies to ensure the safety, purity, and efficacy of commercial pemetrexed formulations.

References

  • P219490 | 937370-10-0 - ChemicalBook Source: chemicalbook.com URL:2

  • CA3090384A1 - Alpha polyglutamated aminopterin and uses thereof Source: google.com (Patents) URL:3

  • A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase Source: researchgate.net URL:5

  • Antifolates in cancer therapy Source: cuni.cz URL:4

  • Pemetrexed Krka - European Medicines Agency (EMA) Source: europa.eu URL:1

Sources

Difference between Pemetrexed disodium and D-Pemetrexed isomer

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemical Impact on Efficacy, Synthesis, and Quality Control

Executive Summary

Pemetrexed Disodium (the active pharmaceutical ingredient in Alimta®) acts as a multi-targeted antifolate by disrupting folate-dependent metabolic processes essential for cell replication.[1][2][3] Its efficacy is strictly dependent on its stereochemistry; it contains an L-glutamic acid moiety (S-configuration).

The D-Pemetrexed isomer (containing D-glutamic acid, or R-configuration) is a critical chiral impurity. It is pharmacologically inert due to its inability to undergo intracellular polyglutamation—a requisite step for high-affinity enzyme inhibition. Consequently, distinguishing and controlling the D-isomer is a primary objective in the drug development and manufacturing lifecycle to ensure potency and regulatory compliance (ICH Q3A).

Molecular Architecture & Stereochemistry

The structural divergence between the active drug and its impurity lies entirely within the glutamic acid tail of the molecule. The core pyrrolo[2,3-d]pyrimidine scaffold is achiral.

  • Pemetrexed Disodium (Active): Contains L-Glutamic acid .[4] The chiral center at the

    
    -carbon has the (S)  configuration. This matches the stereochemistry of naturally occurring folates.
    
  • D-Pemetrexed (Impurity): Contains D-Glutamic acid . The chiral center at the

    
    -carbon has the (R)  configuration.
    
Structural Comparison Table
FeaturePemetrexed Disodium (API)D-Pemetrexed Isomer (Impurity)
Stereocenter Configuration (S) - L-Glutamate(R) - D-Glutamate
Chemical Name Disodium N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L -glutamateDisodium N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-D -glutamate
Biological Activity High (Nanomolar

)
Negligible / Inert
Intracellular Fate Polyglutamated (Trapped)Effluxed / Not Metabolized
Pharmacodynamics: The Mechanism of Stereoselectivity

The clinical superiority of the L-isomer is not merely due to receptor binding but is driven by intracellular metabolic activation . Pemetrexed is a prodrug; it must be polyglutamated by the enzyme Folylpolyglutamate Synthetase (FPGS) to exert sustained cytotoxicity.[1]

The Polyglutamation "Trap"

FPGS is highly stereospecific for L-glutamate residues.

  • L-Pemetrexed: Recognized by FPGS. Multiple glutamate residues are added to the tail (forming pentaglutamates). This increases the molecule's size and charge, preventing it from exiting the cell (ion trapping) and increasing its affinity for Thymidylate Synthase (TS) by >100-fold.

  • D-Pemetrexed: The altered spatial arrangement of the carboxyl group at the chiral center prevents proper alignment within the FPGS active site. It is not polyglutamated. Consequently, it does not accumulate in tumor cells and is rapidly effluxed, rendering it therapeutically useless.

Visualization: The Stereochemical Filter

The following diagram illustrates how the cell filters out the D-isomer, preventing it from inhibiting the target enzymes (TS, DHFR, GARFT).

Pemetrexed_MOA Extracellular Extracellular Space Transporter RFC / PCFT (Transporters) Extracellular->Transporter Uptake L_Pem L-Pemetrexed (Active S-Isomer) Transporter->L_Pem D_Pem D-Pemetrexed (Inactive R-Isomer) Transporter->D_Pem FPGS FPGS Enzyme (Stereoselective Gatekeeper) L_Pem->FPGS High Affinity Substrate D_Pem->FPGS Steric Hindrance (No Binding) Efflux Rapid Efflux (No Therapeutic Effect) D_Pem->Efflux Clearance Poly_L Pemetrexed-(Glu)5 (Active Pentaglutamate) FPGS->Poly_L Polyglutamation Targets Target Inhibition: 1. Thymidylate Synthase (TS) 2. DHFR 3. GARFT Poly_L->Targets Potent Inhibition (Ki < 1nM)

Figure 1: Mechanism of Action differentiating L-Pemetrexed (Active) from D-Pemetrexed (Inactive). The D-isomer fails at the FPGS checkpoint.

Analytical Characterization: Chiral HPLC Protocol

Because the D-isomer is an impurity with similar solubility and UV absorbance to the API, standard Reverse Phase HPLC (C18) cannot separate them. Chiral High-Performance Liquid Chromatography is required.[2][5][6]

Validated Method Strategy

The industry standard utilizes amylose-based stationary phases (e.g., Chiralpak AD-H) in Normal Phase mode. This provides the necessary steric recognition to resolve the enantiomers.[7]

Protocol Specifications:

ParameterConditionRationale
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)),

mm, 5

m
Amylose derivative creates a chiral cavity that differentially retains the L and D isomers.
Mobile Phase n-Hexane : Ethanol : Isopropyl Alcohol : TFA (250 : 650 : 100 :[5][6] 1)TFA (Trifluoroacetic acid) is critical to suppress ionization of the carboxylic acid groups, sharpening peak shape.
Flow Rate 1.0 mL/minOptimized for mass transfer kinetics in normal phase.
Detection UV @ 240 nmMatches the absorption maximum of the pyrrolopyrimidine core.
Temperature 35°CSlightly elevated temperature improves peak symmetry.
Resolution (

)

Required for baseline separation to quantify trace D-isomer levels.
Workflow Diagram

The following workflow ensures data integrity during chiral purity testing.

HPLC_Workflow Start Sample Preparation (Dissolve in Ethanol/TFA) Condition Column Conditioning (Chiralpak AD-H / Normal Phase) Start->Condition Inject Injection (10-20 µL) Condition->Inject Separation Enantiomeric Separation Interaction with Amylose Matrix Inject->Separation Detect UV Detection (240 nm) Separation->Detect Decision Calculate % D-Isomer (Area Normalization) Detect->Decision Pass Pass: < 0.15% Decision->Pass Within Limits Fail Fail: > 0.15% (Reprocess/Reject) Decision->Fail OOS

Figure 2: Analytical workflow for quantifying D-Pemetrexed impurity.

Synthesis & Impurity Control

Controlling the D-isomer begins in synthesis. Pemetrexed is typically synthesized by coupling a 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid derivative with Diethyl L-Glutamate .

Sources of D-Isomer:
  • Starting Material Contamination: Commercial Diethyl L-Glutamate may contain 0.1–0.5% of the D-enantiomer.

  • Process-Induced Racemization: The final step often involves saponification (hydrolysis) of the diethyl ester to the disodium salt using NaOH.

    • Risk: High pH (>12) and prolonged heating can deprotonate the

      
      -carbon of the glutamate, causing inversion of configuration (L 
      
      
      
      D).
    • Mitigation: Strictly control temperature (<25°C) and pH during the saponification step.

Regulatory Landscape (ICH Guidelines)

According to ICH Q3A (R2) "Impurities in New Drug Substances," enantiomers of chiral drugs are considered specific impurities.

  • Classification: D-Pemetrexed is a "Specified Identified Impurity."[8]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

  • Qualification Threshold: 0.15% (assuming max daily dose

    
     2g; Pemetrexed standard dose is ~800-1000mg).
    

Guidance for Researchers: If the D-isomer exceeds 0.15%, it must be qualified (proven safe via tox studies) or reduced via recrystallization. Standard commercial specifications for Pemetrexed Disodium typically set the limit for the D-isomer at NMT (Not More Than) 0.15% .

References
  • DailyMed. (2024). Label: ALIMTA- pemetrexed disodium heptahydrate injection, powder, lyophilized, for solution. U.S. National Library of Medicine. [Link]

  • European Medicines Agency (EMA). (2015). Alimta: EPAR - Scientific Discussion.[Link]

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2).[7][Link]

  • Hemchand, S., et al. (2019).[5][6] Enantiomeric separation and validation of D-isomer in Pemetrexed disodium-An anti-cancer agent using Chiral HPLC.[5][6] Research Journal of Pharmacy and Technology. [Link]

Sources

Pharmacological Inactivity of D-Pemetrexed: A Mechanistic & Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Gatekeeper

In the development of antifolate chemotherapeutics, chirality is not merely a structural feature—it is a functional gatekeeper. Pemetrexed (Alimta®) derives its potent antineoplastic activity strictly from its L-enantiomer (active pharmaceutical ingredient).[] The D-enantiomer (Impurity D) is pharmacologically inert in terms of therapeutic efficacy yet poses a safety burden as a process impurity.[]

This guide delineates the molecular basis for this inactivity. The core thesis is that Folylpolyglutamate Synthetase (FPGS) acts as a stereoselective "metabolic gatekeeper."[] While L-Pemetrexed is rapidly polyglutamated to form high-affinity intracellular toxins (pentaglutamates), D-Pemetrexed is rejected by FPGS.[] Consequently, the D-isomer fails to undergo metabolic trapping, is rapidly effluxed, and never achieves the intracellular concentration or binding affinity required to inhibit Thymidylate Synthase (TS).[]

Part 1: Molecular Mechanism of Inactivity

The Polyglutamation Imperative

Pemetrexed acts as a prodrug.[2] Its monoglutamate form (the parent drug administered IV) is a weak inhibitor of its primary target, Thymidylate Synthase (TS).[] To achieve therapeutic potency (Ki ~1.3 nM), it must undergo intracellular polyglutamation.[]

  • L-Pemetrexed: A high-affinity substrate for FPGS.[] The enzyme adds up to 5 glutamate residues, creating a highly charged anionic species that cannot cross the cell membrane (Metabolic Trapping).[]

  • D-Pemetrexed: The D-configuration at the glutamic acid moiety creates a steric clash within the FPGS active site.[] It is not recognized as a substrate.

    • Consequence 1 (Retention Failure): Without the polyglutamate tail, D-Pemetrexed remains a monoglutamate and is rapidly effluxed by transporters like MRP (Multidrug Resistance Proteins).[]

    • Consequence 2 (Potency Failure): The pentaglutamate tail of L-Pemetrexed contributes significantly to binding energy in the TS active site.[] D-Pemetrexed lacks this anchor.[]

Target Enzyme Stereoselectivity

Even if D-Pemetrexed were retained, it would likely fail to inhibit its targets due to the chiral constraints of the folate-binding pockets.[]

Target EnzymeL-Pemetrexed InteractionD-Pemetrexed Interaction
Thymidylate Synthase (TS) High Affinity (Poly-Glu): The L-glutamate tail fits into a specific groove, stabilizing the ternary complex with dUMP.[]Steric Exclusion: The D-glutamate moiety projects into a sterically restricted region, preventing tight binding.[]
DHFR Moderate Affinity: Inhibits reduction of dihydrofolate.Reduced Affinity: Stereospecificity of the pterin-binding pocket disfavors the D-isomer configuration.[]
GARFT Secondary Target: Inhibition requires high intracellular concentrations of polyglutamates.No Inhibition: Lack of polyglutamation renders GARFT inhibition physiologically impossible.

Part 2: Comparative Pharmacology & Data[1]

Quantitative Potency Disparity

The following table summarizes the functional disparity between the enantiomers. Note that while specific Ki values for D-Pemetrexed are rarely reported due to its inactivity, the contrast is inferred from the behavior of the non-polyglutamated L-form and general antifolate stereochemistry.[]

ParameterL-Pemetrexed (Active)D-Pemetrexed (Inactive)Mechanistic Driver
FPGS Km (Substrate Affinity) ~1.6 µM> 500 µM (Est.)[]FPGS requires L-amino acid geometry.[]
TS Inhibition (Ki) 1.3 nM (Pentaglutamate)> 109 nM (Monoglutamate)*Lack of polyglutamate tail reduces binding energy 100-fold.[]
Intracellular Retention (t1/2) > 24 Hours< 1 HourRapid efflux of monoglutamate via MRP pumps.[]
Cytotoxicity (IC50 in CCRF-CEM) ~0.03 µM> 10 µMFailure of metabolic trapping.[]

*Note: The monoglutamate L-form has a Ki of ~109 nM. The D-form is likely weaker, but even if equipotent to the L-monoglutamate, it is effectively inert because it never reaches the nM potency of the pentaglutamate.[]

Part 3: Visualization of Signaling & Workflow

Diagram 1: The Metabolic Gatekeeper Pathway

This diagram illustrates how FPGS filters the enantiomers, leading to efficacy for L-Pem and efflux for D-Pem.[]

Pemetrexed_Mechanism cluster_Cell Intracellular Cytosol Extracellular Extracellular Space RFC RFC/PCFT Transporter Extracellular->RFC Uptake LPem L-Pemetrexed (Monoglutamate) RFC->LPem DPem D-Pemetrexed (Impurity) RFC->DPem FPGS FPGS Enzyme (Gatekeeper) LPem->FPGS High Affinity Substrate DPem->FPGS Steric Clash (No Reaction) Efflux Efflux Pumps (MRP/ABCC) DPem->Efflux Rapid Clearance PolyGlu L-Pemetrexed (Pentaglutamate) FPGS->PolyGlu Polyglutamation TS Thymidylate Synthase (Target) PolyGlu->TS Potent Inhibition (Ki 1.3 nM) DNA DNA Synthesis ARREST TS->DNA Efflux->Extracellular

Caption: FPGS selectively polyglutamates L-Pemetrexed, trapping it for TS inhibition. D-Pemetrexed is rejected and effluxed.[]

Diagram 2: Chiral Separation Workflow

A logical flow for the detection and quantification of Impurity D in API.

Chiral_Analysis Sample Pemetrexed API Sample (Dissolved in Diluent) HPLC Chiral HPLC System (Waters Alliance / Agilent) Sample->HPLC Column Stationary Phase: Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) HPLC->Column Stereoselective Interaction Detection UV Detection @ 240 nm Column->Detection Separation Mobile Mobile Phase: n-Hexane : Ethanol : IPA : TFA (Isocratic Mode) Mobile->HPLC Result Chromatogram Analysis Detection->Result Decision Spec Compliance? (D-Isomer < 0.1%) Result->Decision

Caption: Workflow for enantiomeric purity testing using amylose-based chiral stationary phases.

Part 4: Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity (Chiral HPLC)

This protocol is critical for validating that the API contains the active L-form and limiting the inactive D-impurity.[]

Principle: Separation is achieved via hydrogen bonding and steric interactions between the analyte and the amylose-based chiral selector.[]

Materials:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based column.[]

  • Mobile Phase: n-Hexane : Ethanol : Isopropyl Alcohol : Trifluoroacetic Acid (TFA).[]

    • Ratio: 250 : 650 : 100 : 1 (v/v/v/v).[]

  • Diluent: Ethanol.

Methodology:

  • Preparation: Dissolve Pemetrexed Disodium sample to a concentration of 1.0 mg/mL in Ethanol.

  • Equilibration: Flush column with mobile phase at 0.5 mL/min for 30 mins. Temperature: 35°C.[]

  • Injection: Inject 5-10 µL of the sample.

  • Detection: Monitor absorbance at 240 nm.

  • Analysis:

    • L-Pemetrexed (Main Peak): Elutes second (typically).[]

    • D-Pemetrexed (Impurity): Elutes first due to weaker interaction with the chiral selector.[]

    • Calculation: Area normalization or external standard method to ensure D-isomer < 0.15% (ICH Q3A limits).

Protocol 2: Thymidylate Synthase (TS) Inhibition Assay

To empirically demonstrate the inactivity of the D-isomer compared to the L-isomer.[]

Materials:

  • Recombinant human Thymidylate Synthase.[]

  • Substrate: dUMP (Deoxyuridine monophosphate).[][3]

  • Cofactor: 5,10-Methylenetetrahydrofolate (MTHF).[]

  • Test Compounds: L-Pemetrexed, D-Pemetrexed (Custom synthesized or purified).

Methodology:

  • Reaction Mix: Prepare buffer (50 mM Tris-HCl, pH 7.4) containing 25 µM dUMP and 150 µM MTHF.[]

  • Inhibitor Addition: Add varying concentrations (0.1 nM to 10 µM) of L-Pemetrexed or D-Pemetrexed.[]

  • Initiation: Start reaction by adding TS enzyme.

  • Measurement: Monitor the increase in absorbance at 340 nm (oxidation of MTHF to DHF) over 10 minutes.

  • Data Analysis:

    • Plot % Activity vs. Log[Inhibitor].

    • Expected Result: L-Pemetrexed will show an IC50 in the low nanomolar range (if polyglutamated pre-incubation is used) or micromolar (monoglutamate).[] D-Pemetrexed will show negligible inhibition even at high micromolar concentrations.[]

References

  • Shih, C., et al. (1997).[][3] "LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes."[] Cancer Research, 57(6), 1116-1123.[] Link

  • Chattopadhyay, S., et al. (2007).[] "Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications."[] Molecular Cancer Therapeutics, 6(2), 404-417.[] Link

  • Hemchand, S., et al. (2019).[] "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC." Research Journal of Pharmacy and Technology, 12(2). Link[]

  • Michalak, O., et al. (2015).[] "Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug." Molecules, 20(6), 10004-10031.[] Link[]

  • European Medicines Agency. (2015).[][4] "Assessment Report: Pemetrexed Sandoz." EMA/CHMP/467935/2015.[][4] Link

Sources

Technical Guide: Origin and Control of D-Isomer Impurity in Pemetrexed Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the characterization, formation mechanism, and control of the D-isomer impurity (Impurity D) in Pemetrexed synthesis. It is designed for process chemists and analytical scientists requiring actionable, high-level insights.

Executive Summary & Impurity Profile

Pemetrexed Disodium (Alimta®) is a multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). The drug substance contains a single chiral center derived from L-glutamic acid .

The D-isomer impurity (identified as Impurity D in the European Pharmacopoeia) is the enantiomer of the active pharmaceutical ingredient (API). Its presence indicates a loss of stereochemical integrity during synthesis. Due to the distinct biological activity of enantiomers, regulatory bodies (ICH Q3A, FDA, EMA) mandate strict limits, typically NMT 0.15% or lower depending on the daily dose.

AttributeSpecification
Common Name Pemetrexed Impurity D (D-Isomer)
Chemical Name (2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
CAS Number 144051-68-3
Origin Starting material contamination OR Process-induced racemization
Criticality High (Chiral purity affects efficacy and toxicity)

Root Cause Analysis: The Origin of Impurity D

The formation of the D-isomer is not random; it is a deterministic outcome of specific chemical liabilities within the synthetic route. There are three primary vectors of origin:

A. Input Material Contamination

The simplest source is the optical impurity present in the starting material, L-glutamic acid diethyl ester hydrochloride .

  • Mechanism: Carryover. If the starting material contains 0.5% D-glutamate, the final API will inherently contain the D-isomer unless downstream purification (e.g., chiral resolution) is employed.

  • Control: Strict raw material specifications (Enantiomeric Excess > 99.5%).

B. Racemization during Amide Coupling (The Primary Vector)

The coupling of the pteroic acid moiety (4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) with L-glutamic acid diethyl ester is the most critical step.

  • Mechanism: Azlactone (Oxazolone) Formation . When the carboxylic acid is activated (using agents like CDMT, DCC, or chloroformates), the intermediate can cyclize to form an oxazolone. The C-4 hydrogen of the oxazolone is acidic. Base-catalyzed proton abstraction leads to a resonance-stabilized enol, destroying the chiral center. Subsequent ring opening by the amine yields a racemic mixture.

  • Risk Factors: High pH, strong bases (e.g., Triethylamine), high temperatures, and slow coupling kinetics.

C. Racemization during Saponification

The final step often involves the hydrolysis of the diethyl ester to the disodium salt.

  • Mechanism: Base-Catalyzed Enolization . The

    
    -proton of the glutamic acid moiety is acidic (
    
    
    
    to a carbonyl and an amide). Prolonged exposure to strong alkali (NaOH) at elevated temperatures (
    
    
    C) facilitates proton removal and repotonation from either face.

Mechanistic Visualization: The Azlactone Pathway

The following diagram details the molecular mechanism responsible for the loss of chirality during the coupling phase.

RacemizationMechanism Acid Activated Benzoic Acid (Mixed Anhydride/Active Ester) Azlactone Oxazolone (Azlactone) Intermediate (Cyclization) Acid->Azlactone Intramolecular Cyclization (Slow Amine Attack) L_Isomer L-Pemetrexed Diester (Retention of Configuration) Acid->L_Isomer Direct Amine Attack (Fast Kinetics) Amine L-Glutamic Acid Diethyl Ester (Nucleophile) Enol Resonance Stabilized Enol (Planar / Achiral) Azlactone->Enol Base-Catalyzed Proton Abstraction Azlactone->L_Isomer Amine Attack D_Isomer D-Pemetrexed Diester (Impurity D Precursor) Azlactone->D_Isomer Amine Attack Enol->Azlactone Reprotonation (Racemization)

Figure 1: Mechanism of azlactone-mediated racemization during the coupling of the pteroic acid derivative with L-glutamate.

Critical Process Parameters (CPPs) & Mitigation

To minimize Impurity D, the process must favor direct amidation over oxazolone formation and prevent enolization.

Comparative Analysis of Coupling Conditions
Coupling AgentBase UsedRisk LevelMechanistic Insight
CDMT / NMM N-MethylmorpholineMedium Standard industrial route. NMM is a weaker base than TEA, reducing proton abstraction, but temperature control is vital.
DCC / HOBt TriethylamineHigh HOBt suppresses racemization by forming a reactive ester that couples faster than the oxazolone forms. Without HOBt, DCC is high risk.
Mixed Anhydride Isobutyl chloroformateHigh Highly reactive. Requires strictly low temp (

C). If temp rises, oxazolone formation is rapid.
TSST / NMM N-MethylmorpholineLow Newer generation agents often show better chiral retention due to rapid kinetics.
Optimized Experimental Protocol: Minimizing Racemization

This protocol utilizes the CDMT method, optimized for chiral integrity.

Reagents:

  • Pteroic Acid Derivative (1.0 eq)

  • CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.2 eq)

  • L-Glutamic acid diethyl ester HCl (1.1 eq)

  • Solvent: DMF/DCM (anhydrous)

Step-by-Step Methodology:

  • Activation (The "Cold" Step):

    • Charge Pteroic Acid derivative and CDMT into the reactor with anhydrous DMF.

    • Cool the mixture to 0°C to 5°C . Crucial: Higher temperatures promote azlactone formation.

    • Add NMM dropwise over 30 minutes. Maintain temperature < 5°C.

    • Stir for 1 hour to form the active ester.

  • Coupling:

    • Add L-Glutamic acid diethyl ester hydrochloride.[1][2]

    • Add a second portion of NMM (1.0 eq) strictly maintaining T < 5°C.

    • Allow reaction to warm to Room Temperature (20-25°C) only after 2 hours.

    • Validation Point: Monitor disappearance of active ester via HPLC.

  • Hydrolysis (The "Gentle" Step):

    • Dissolve the isolated diester in water/ethanol.

    • Add 1N NaOH keeping T < 25°C .

    • Stop Condition: Quench immediately upon consumption of diester. Do not "soak" the product in base at high temperatures.

Analytical Strategy

Detection of Impurity D requires Chiral HPLC.[3] Standard C18 columns cannot separate the enantiomers.

Recommended Method Parameters:

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (Different ratios depending on column, e.g., 60:40:0.1).

  • Detection: UV at 254 nm.

  • Resolution Requirement:

    
     between L-isomer and D-isomer.
    

References

  • Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium. Molecules. (2015).

  • Pemetrexed Disodium: A Technical Guide to its Synthesis. BenchChem.

  • Process for the preparation of Pemetrexed Disodium. Google Patents (US Patent 2010/0305319).

  • Racemization in Peptide Synthesis: Mechanisms and Control. Chemical Reviews. (Cited for Azlactone mechanism grounding).

  • ICH Q3A(R2): Impurities in New Drug Substances. ICH Guidelines.

Sources

Stereochemical Pharmacodynamics and Toxicity Profiling of Pemetrexed: L-Isomer vs. D-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pemetrexed (marketed as Alimta) is a multi-targeted antifolate agent crucial in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma[1]. Structurally, pemetrexed contains a single chiral center located at its glutamate moiety. The active pharmaceutical ingredient (API) is synthesized exclusively as the L-enantiomer (L-pemetrexed)[2].

In modern drug development, enantiomeric purity is a critical quality attribute. The unnatural D-isomer of pemetrexed is classified as a chiral impurity[]. While the L-isomer exerts potent, mechanism-based cytotoxicity by inhibiting folate-dependent enzymes, the D-isomer exhibits a radically different pharmacological profile. This whitepaper dissects the mechanistic causality behind the divergent toxicity and efficacy profiles of pemetrexed enantiomers, providing self-validating analytical protocols for their differentiation.

Mechanistic Causality: Why Chirality Dictates Antifolate Toxicity

The pharmacological efficacy and toxicity of pemetrexed are entirely dependent on its ability to mimic natural folates. This mimicry requires highly stereoselective interactions with three distinct biological systems: cellular transporters, intracellular metabolizing enzymes, and target kinases.

Enantioselective Cellular Transport

Pemetrexed enters the cell primarily via the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). These transporters exhibit profound enantioselectivity[4]. The L-isomer binds with high affinity, facilitating rapid intracellular accumulation. Conversely, the unnatural D-isomer is a remarkably poor substrate for RFC[5]. When present as an impurity, the D-isomer can act as a competitive inhibitor at the transporter interface, potentially altering the pharmacokinetic (PK) clearance of the active L-isomer and leading to unpredictable systemic circulation times.

The Polyglutamation Bottleneck

Once internalized, pemetrexed must be converted into polyglutamate derivatives by the enzyme Folylpolyglutamate Synthetase (FPGS) . Polyglutamation is a time- and concentration-dependent process that traps the drug inside the cell, increasing its intracellular half-life and target affinity[6].

  • L-Pemetrexed: Rapidly polyglutamated (predominantly to pentaglutamate forms), leading to sustained inhibition of target enzymes[7].

  • D-Pemetrexed: FPGS is highly stereospecific and fails to efficiently add glutamate residues to the D-enantiomer[5]. Consequently, any D-isomer that manages to enter the cell is rapidly effluxed, rendering it therapeutically inert but systematically bioavailable for off-target interactions.

Target Enzyme Inhibition and Toxicity Divergence

The polyglutamated L-isomer potently inhibits Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT)[2]. This disruption of purine and pyrimidine synthesis leads to cell death. The clinical toxicity profile of L-pemetrexed (myelosuppression, gastrointestinal toxicity) is an "on-target" effect of this mechanism, which is clinically mitigated by folic acid and Vitamin B12 supplementation[8].

Because the D-isomer cannot be effectively polyglutamated, it fails to inhibit these primary targets. However, chiral impurities like D-pemetrexed pose a risk of off-target toxicities, including potential mutagenic or teratogenic effects, necessitating strict regulatory limits (typically <0.15%) during API manufacturing[2][].

G L_Pem L-Pemetrexed (Active Enantiomer) Transporter Folate Transporters (RFC / PCFT) L_Pem->Transporter High Affinity D_Pem D-Pemetrexed (Chiral Impurity) D_Pem->Transporter Low Affinity / Competition FPGS Folylpolyglutamate Synthetase (FPGS) Transporter->FPGS L-isomer internalized Efflux Poor Polyglutamation Rapid Cellular Efflux Transporter->Efflux D-isomer internalized OnTarget Inhibition of TS, DHFR, GARFT (Therapeutic Efficacy & On-Target Toxicity) FPGS->OnTarget Polyglutamated L-Pem OffTarget Altered Pharmacokinetics & Potential Off-Target Toxicity Efflux->OffTarget Unmetabolized D-Pem

Figure 1: Stereoselective intracellular transport, metabolism, and toxicity pathways of Pemetrexed enantiomers.

Quantitative Data: Toxicity and Pharmacological Profile

To synthesize the divergent profiles of the two enantiomers, the following table summarizes the key pharmacological and toxicological metrics.

Property / MetricL-Pemetrexed (Active API)D-Pemetrexed (Chiral Impurity)Clinical / Analytical Consequence
Transporter Affinity (RFC) High (

in low micromolar range)
Negligible / Very Poor[5]D-isomer exhibits poor tumor penetration.
FPGS Polyglutamation Highly efficient (Glu3 to Glu6 forms)Inefficient / BlockedD-isomer cannot be retained intracellularly.
Target Inhibition (TS/DHFR) Potent (

in nanomolar range)
Inactive / Clinically irrelevantD-isomer lacks anti-neoplastic efficacy.
Primary Toxicity Profile Myelosuppression, GI toxicity, fatigue[8]Unknown off-target effects, potential mutagenicity[]L-toxicity is predictable; D-toxicity is unpredictable.
Toxicity Mitigation Folic acid + Vitamin B12 supplementation[8]Strict manufacturing control (Chiral HPLC)[9]D-isomer must be controlled at the synthesis stage.
Regulatory Limit > 99.85% (API Purity)< 0.15% (Impurity limit)[2]Ensures safety and predictable PK/PD profiles.

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must be designed with built-in causality. The following methodologies ensure accurate profiling of pemetrexed enantiomers.

Protocol 1: Enantiomeric Separation and Quantification via Chiral HPLC

Objective: To quantify the D-isomer impurity in L-pemetrexed API batches to ensure regulatory compliance[9]. Causality Principle: Pemetrexed contains multiple ionizable groups (carboxylic acids and pyrimidine nitrogens). Precise pH control of the mobile phase is mandatory to maintain a consistent ionization state, preventing peak tailing and ensuring uniform interaction with the chiral stationary phase.

Step-by-Step Methodology:

  • Column Selection: Utilize a protein-based chiral stationary phase (e.g., Bovine Serum Albumin - BSA) or a derivatized cyclodextrin column (e.g., Hypersil BDS C18 adapted for chiral resolution)[7].

  • Mobile Phase Preparation: Prepare a gradient mobile phase consisting of 0.02M sodium dihydrogen phosphate buffer and acetonitrile.

  • pH Adjustment (Critical Step): Add 0.1% Formic Acid (HCOOH) to adjust the pH strictly to 3.0. Validation: At pH 3.0, the glutamate carboxyls are partially protonated, optimizing hydrophobic interactions with the chiral selector.

  • Sample Preparation: Dissolve Pemetrexed API in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min, column temperature maintained at 27°C, and UV detection set to 227 nm[7].

  • System Suitability (Self-Validation): Inject a racemic mixture (50:50 L/D-pemetrexed). Resolution (

    
    ) between the L and D peaks must be 
    
    
    
    . If
    
    
    , recalibrate the buffer pH.

G Sample Pemetrexed API (L/D Mixture) Column Chiral Stationary Phase (e.g., Protein-based or Cyclodextrin) Sample->Column Detection UV Detection (227 nm) Column->Detection Enantiomeric Resolution MobilePhase Mobile Phase (Phosphate Buffer + HCOOH, pH 3.0) MobilePhase->Column L_Peak L-Pemetrexed Peak (API Quantification) Detection->L_Peak D_Peak D-Pemetrexed Peak (Impurity Monitoring < 0.15%) Detection->D_Peak

Figure 2: Chiral HPLC analytical workflow for the resolution of Pemetrexed enantiomers.

Protocol 2: In Vitro FPGS Polyglutamation and Cytotoxicity Assay

Objective: To validate the stereospecific lack of efficacy and altered intracellular retention of D-pemetrexed. Causality Principle: By measuring the intracellular accumulation of polyglutamated species via mass spectrometry, we directly correlate the lack of D-isomer cytotoxicity to its inability to act as an FPGS substrate.

Step-by-Step Methodology:

  • Cell Culture: Seed NCI-H23 (non-small cell lung carcinoma) cells in 6-well plates at

    
     cells/well in folate-free RPMI 1640 medium supplemented with 10% dialyzed FBS. Validation: Folate-free media prevents competitive inhibition by natural folates at the RFC[2].
    
  • Drug Exposure: Treat parallel wells with 50 nM of pure L-pemetrexed, pure D-pemetrexed, and a vehicle control for 24 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol. Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using LC-MS/MS tuned to the specific mass transitions of pemetrexed monoglutamate (Glu1) through hexaglutamate (Glu6) species.

  • Cytotoxicity Readout (MTT Assay): In a parallel 96-well plate, assess cell viability after 72 hours of exposure using standard MTT reagent.

  • Data Interpretation: The L-isomer wells will show high levels of Glu3-Glu5 species and high cytotoxicity. The D-isomer wells will show exclusively Glu1 (unmetabolized drug) and negligible cytotoxicity, validating the mechanistic hypothesis.

Conclusion

The toxicity profile of pemetrexed is intrinsically linked to its stereochemistry. L-pemetrexed drives the intended on-target toxicities (myelosuppression) through highly specific interactions with folate transporters and FPGS. Conversely, the D-isomer fails to engage this pathway, acting instead as a chiral impurity with the potential to disrupt pharmacokinetics and introduce unpredictable off-target toxicities[][5]. Rigorous analytical control via chiral chromatography remains the cornerstone of ensuring the safety and efficacy of pemetrexed formulations.

References

  • DNA Damaging Drugs - PMC National Institutes of Health (NIH)[Link]

  • Alimta, INN-pemetrexed - EMA Public Assessment Report European Medicines Agency (EMA)[Link]

  • Pemetrexed Krka - European Medicines Agency (EMA) European Medicines Agency (EMA)[Link]

  • Pemetrexed medac - European Medicines Agency (EMA) European Medicines Agency (EMA)[Link]

  • Electrochemical oxidation and determination of an anti-cancer drug pemetrexed ResearchGate[Link]

  • Pemetrexed, a Novel Antifolate Therapeutic Alternative for Cancer Chemotherapy Researcher.life[Link]

  • Enantioselective Drug Recognition by Drug Transporters - PMC National Institutes of Health (NIH)[Link]

  • The impact of 5-formyltetrahydrofolate on the anti-tumor activity of pralatrexate National Institutes of Health (NIH)[Link]

Sources

Molecular weight and formula of D-Pemetrexed disodium

Author: BenchChem Technical Support Team. Date: March 2026

D-Pemetrexed Disodium: Molecular Characterization, Analytical Profiling, and Enantiomeric Impurity Significance in Antifolate Drug Development

Executive Summary & Pharmacological Context

Pemetrexed disodium (the L-isomer, commercially known as Alimta) is a cornerstone multitargeted antifolate antineoplastic agent used primarily in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. However, the chemical synthesis of Pemetrexed inherently risks the formation of its chiral enantiomer: This compound [1].

In the realm of pharmaceutical development, stereochemistry is not merely a structural footnote; it dictates biological fate. D-Pemetrexed is categorized as a biologically inactive distomer and is strictly regulated as European Pharmacopoeia (EP) Impurity E [2]. As a Senior Application Scientist, I approach the profiling and chiral separation of this impurity not just as a compliance exercise, but as a necessary interrogation of molecular geometry to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Chemical Identity & Molecular Properties

The structural difference between the active drug and Impurity E lies entirely in the stereocenter of the glutamic acid moiety. While the active drug utilizes an L-glutamate tail, D-Pemetrexed utilizes a D-glutamate tail.

Expert Note on Chemical Formula: It is critical to address a common discrepancy in chemical databases. While occasionally misreported as C20H21N5Na2O6 (which fails to account for proton loss), the chemically accurate formula for the anhydrous disodium salt is C20H19N5Na2O6 , reflecting the deprotonation of the two carboxylic acid groups upon salt formation [2].

Table 1: Physicochemical Specifications of this compound

ParameterSpecification / Data
Analyte Name This compound (EP Impurity E)
CAS Number 937370-10-0
Molecular Formula C20H19N5Na2O6 (Anhydrous)
Molecular Weight 471.38 g/mol
Stereocenter (2R)-configuration at the glutamate moiety
IUPAC Name Disodium (2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate

Pharmacological Causality: Why Stereochemistry Dictates Efficacy

To understand why D-Pemetrexed must be strictly limited, we must examine the intracellular mechanics of antifolates. Pemetrexed enters the cell and is rapidly polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation traps the drug inside the tumor cell and increases its inhibitory potency against Thymidylate Synthase (TS) and Glycinamide Ribonucleotide Formyltransferase (GARFT) by over 100-fold.

Because FPGS is highly stereoselective, it does not recognize the D-glutamate tail of D-Pemetrexed. Consequently, D-Pemetrexed cannot be polyglutamated, is rapidly effluxed from the cell, and exhibits a severe steric clash within the active sites of target enzymes, rendering it therapeutically useless.

G L_Pem L-Pemetrexed (Active Eutomer) TS Thymidylate Synthase (TS) L_Pem->TS Strong Inhibition DHFR Dihydrofolate Reductase (DHFR) L_Pem->DHFR Strong Inhibition GARFT GARFT Enzyme L_Pem->GARFT Strong Inhibition D_Pem D-Pemetrexed (Inactive Distomer) D_Pem->TS Steric Clash / No Binding D_Pem->DHFR Steric Clash / No Binding dUMP dUMP dTMP dTMP dUMP->dTMP TS Catalysis DNA DNA Synthesis dTMP->DNA Precursor

Mechanistic divergence of Pemetrexed enantiomers in the folate-dependent pyrimidine synthesis pathway.

Analytical Methodology: Chiral Separation Protocol

Separating the D-isomer from the L-isomer requires an environment where the subtle spatial differences of the glutamate moiety are amplified into measurable retention time deltas. We achieve this using a normal-phase chiral High-Performance Liquid Chromatography (HPLC) method utilizing an amylose-based stationary phase [1].

Causality of the Mobile Phase Design: The use of a normal-phase system provides the non-polar bulk (n-Hexane) necessary to force the polar Pemetrexed molecules to interact heavily with the chiral grooves of the amylose stationary phase. The critical addition of Trifluoroacetic acid (TFA) acts as an ion-pairing and protonating agent. Without TFA, the dicarboxylic acid groups of the glutamate tail would ionize, leading to severe secondary interactions with the silica support, resulting in peak tailing and complete loss of chiral resolution.

Table 2: Optimized Chromatographic Conditions [1]

ParameterOptimized Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Composition n-Hexane : Ethanol : Isopropyl Alcohol : TFA
Mobile Phase Ratio 250 : 650 : 100 : 1 (v/v/v/v)
Flow Rate 0.5 mL/min (Isocratic mode)
Column Temperature 35 °C
Detection Wavelength UV at 240 nm (Photodiode Array)
Injection Volume 5 µL
Run Time 30 Minutes
Step-by-Step Execution Workflow
  • Mobile Phase Preparation: Mix 250 mL of HPLC-grade n-Hexane, 650 mL of absolute Ethanol, and 100 mL of Isopropyl alcohol. Add 1 mL of Trifluoroacetic acid (TFA). Sonicate the mixture for 15 minutes to degas, ensuring no micro-bubbles enter the pump head.

  • System Equilibration: Purge the HPLC lines and equilibrate the Chiralpak AD-H column at 0.5 mL/min for at least 45 minutes until a stable baseline is achieved at 240 nm.

  • Sample Preparation: Accurately weigh the Pemetrexed disodium API sample and dissolve it in the optimized mobile phase to achieve a working concentration (typically 1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (Self-Validating Metric): Inject a resolution mixture containing equal parts L-Pemetrexed and D-Pemetrexed. The system is only validated for use if the chromatographic resolution (

    
    ) between the two enantiomeric peaks is > 2.0 , and the Relative Standard Deviation (RSD) of the D-isomer peak area across five replicate injections is < 5.0%  [1].
    
  • Sample Analysis: Inject 5 µL of the sample preparation. Quantify the D-Pemetrexed (Impurity E) peak area against a known reference standard calibration curve[3].

References

  • Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC. Research Journal of Pharmacy and Technology. URL:[Link]

Technical Guide: Identification and Control of Pemetrexed Impurity D in API

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, formation mechanism, and analytical control of Pemetrexed Impurity D (Pemetrexyl-glutamate), a critical process-related impurity in the synthesis of Pemetrexed Disodium API.

Executive Summary

In the development of Pemetrexed Disodium (an antifolate antineoplastic agent), the control of impurities is strictly mandated by ICH Q3A(R2) and pharmacopoeial standards (EP/USP). Impurity D (European Pharmacopoeia designation) is chemically identified as Pemetrexyl-glutamate (or Pemetrexed Triacid). Unlike simple degradation products, Impurity D is a synthetic byproduct arising from the over-acylation of the glutamic acid side chain or impurities in the starting materials.

This guide provides a self-validating workflow for the isolation, structural elucidation (LC-MS/NMR), and chromatographic separation of Impurity D, ensuring compliance with critical quality attributes (CQAs).

Chemical Characterization

To accurately identify Impurity D, one must first distinguish it from the active pharmaceutical ingredient (API) and its enantiomer (Impurity E). Impurity D is structurally characterized by the addition of a second glutamic acid moiety to the Pemetrexed backbone, resulting in a "triacid" species.

Table 1: Comparative Physicochemical Profile
FeaturePemetrexed Disodium (API)Impurity D (EP)
Chemical Name N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid(2S)-2-[[(4S)-4-[[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Common Designation PemetrexedPemetrexyl-glutamate / Pemetrexed Triacid
CAS Number 137281-23-3144051-68-3
Molecular Formula C20H21N5O6C25H28N6O9
Molecular Weight 427.41 g/mol 556.52 g/mol (+129 Da vs API)
Functionality Di-acidTri-acid
Origin Synthetic TargetProcess Impurity (Condensation)

Formation Mechanism and Pathway

Understanding the causality of Impurity D formation is essential for upstream control. It typically arises during the peptide coupling stage of the synthesis.[]

Mechanism: The core synthesis involves coupling the pteroic acid derivative (4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid) with diethyl L-glutamate.

  • Primary Pathway: If the starting material diethyl L-glutamate contains traces of alpha-ethyl L-glutamate (or if hydrolysis occurs prematurely), the free acid on the glutamate side chain can react with another molecule of glutamate.

  • Secondary Pathway: Over-activation of the Pemetrexed product in the presence of excess glutamate reagents leads to the formation of the Pemetrexyl-glutamate adduct.

Visualization: Impurity D Formation Pathway

Pemetrexed_Impurity_D Start Pteroic Acid Precursor (Activated Ester) API Pemetrexed (Diester) Start->API Coupling (Major) Imp_D_Pre Impurity D Precursor (Pemetrexyl-Glu-Diester) Start->Imp_D_Pre Coupling with Impure Glutamate Glu Diethyl L-Glutamate Glu->API Standard Reaction Imp_Glu Impurity: Alpha-Ethyl L-Glutamate Imp_Glu->Imp_D_Pre Side Reaction API->Imp_D_Pre Over-Acylation (Excess Reagents) Final_Imp_D Pemetrexed Impurity D (Triacid) Imp_D_Pre->Final_Imp_D Saponification (Hydrolysis)

Figure 1: Formation pathway of Pemetrexed Impurity D via side-reaction with glutamate derivatives.

Analytical Identification Strategy

The following protocols provide a robust framework for identifying Impurity D. This workflow integrates HPLC separation with orthogonal confirmation via MS and NMR.

HPLC Method Development (Separation)

Impurity D is more polar than Pemetrexed due to the additional carboxylic acid and amide functionalities. A gradient elution on a C18 column is required to resolve the triacid from the diacid API.

Protocol 1: Reverse-Phase HPLC Conditions

  • Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent).

  • Mobile Phase A: 0.05 M Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.[3]

  • Column Temp: 25°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0 90 10
15 80 20
30 60 40

| 40 | 90 | 10 |

Note: Impurity D typically elutes after Pemetrexed in some specific ion-pairing methods, but in standard acidic RP-HPLC, its retention behavior is heavily pH-dependent. At pH 3.0, the suppression of ionization on the carboxyl groups increases retention, but the extra amide bond increases polarity. Relative Retention Time (RRT) must be established using a reference standard (approx RRT ~ 1.2 - 1.4 depending on exact gradient).

LC-MS Characterization (Mass Identification)

Mass spectrometry provides the definitive "fingerprint" for Impurity D.

Protocol 2: LC-MS Configuration

  • Ionization: ESI Positive Mode (Electrospray Ionization).

  • Mass Range: 100–800 m/z.

  • Target Ions:

    • Pemetrexed [M+H]+: m/z 428.

    • Impurity D [M+H]+: m/z 557.

  • Fragmentation Analysis (MS/MS):

    • Both API and Impurity D will yield the characteristic pyrrolo[2,3-d]pyrimidine core fragment (approx m/z 135-150 range) and the pteroate fragment (m/z ~281).

    • Differentiator: The loss of the glutamic acid tail.

      • Pemetrexed loss: -147 Da (Glutamic acid).

      • Impurity D loss: -276 Da (Glutamyl-glutamic acid chain).

NMR Spectroscopy (Structural Elucidation)

Nuclear Magnetic Resonance (NMR) confirms the presence of the second glutamic acid unit.

Key Diagnostic Signals (1H NMR in D2O/NaOD):

  • Pemetrexed: Shows signals for one alpha-proton (methine) of the glutamic acid moiety (~4.1-4.3 ppm).

  • Impurity D: Shows signals for two distinct alpha-protons.

    • 
       ~ 4.1-4.3 ppm (1H, m, Glu-1 alpha-H).
      
    • 
       ~ 4.3-4.5 ppm (1H, m, Glu-2 alpha-H).
      
  • Integration: The aromatic region (pyrrolo-pyrimidine and benzoyl protons) integrates in a 1:1 ratio with the combined glutamic acid backbone in Pemetrexed, but in Impurity D, the aliphatic glutamate region (beta/gamma protons at 1.8-2.4 ppm) will show double the integration relative to the aromatic core.

Visualization: Analytical Workflow

Analytical_Workflow Sample Crude Pemetrexed API HPLC HPLC-UV (C18, pH 3.0) Screening Sample->HPLC Peak_Iso Peak Isolation (Impurity D @ RRT ~X) HPLC->Peak_Iso Unidentified Peak > 0.10% MS LC-MS Analysis Target: m/z 557 [M+H]+ Peak_Iso->MS Mass Check NMR 1H/13C NMR Confirm 2x Glu Residues MS->NMR Structure Confirm Validation Standard Qualification (Impurity D Reference) NMR->Validation Establish Standard

Figure 2: Step-by-step analytical workflow for the isolation and identification of Impurity D.

Control and Mitigation Strategy

To maintain Impurity D below the ICH Q3A qualification threshold (typically < 0.15%), the following process controls are recommended:

  • Starting Material Purity: Ensure Diethyl L-Glutamate has a strict limit for Alpha-Ethyl L-Glutamate and free Glutamic acid (< 0.5%).

  • Stoichiometry: Avoid large excesses of the glutamate reagent during the coupling step.

  • Reaction Monitoring: Use the HPLC method defined in Section 4.1 to monitor the reaction endpoint. If Impurity D levels rise, quench the reaction immediately to prevent over-acylation.

References

  • European Pharmacopoeia (Ph.[5] Eur.) . Pemetrexed Disodium Heptahydrate Monograph. Strasbourg: Council of Europe.

  • Michalak, O. et al. (2015) .[6] Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Molecules, 20(6), 10004-10031.[6]

  • Veeprho Laboratories . Pemetrexed EP Impurity D Structure and Details.

  • Simson Pharma . Pemetrexed EP Impurity D Reference Standard.

  • BOC Sciences . Synthesis of Pemetrexed Impurity D (CAS 144051-68-3).[6][7]

Sources

Technical Analysis: The Mechanistic Role of Diethyl D-Glutamate in D-Pemetrexed Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the critical role of diethyl D-glutamate in the formation of D-Pemetrexed (Impurity D), a specific enantiomeric impurity in the synthesis of Pemetrexed Disodium. While Pemetrexed (the L-isomer) is a potent antifolate used in oncology, its D-enantiomer is a pharmacologically inactive impurity that must be strictly controlled (<0.1%).[1]

This document details the mechanistic pathway of chirality transfer, the intentional use of diethyl D-glutamate for reference standard synthesis, and the analytical control strategies required for high-purity API production.[1]

Mechanistic Pathways: Chirality Transfer & Formation

The formation of D-Pemetrexed is not a random side reaction; it is a direct consequence of stereochemical fidelity (or lack thereof) during the peptide coupling stage. There are two primary vectors for its formation:

Vector A: Direct Incorporation (Impurity Carryover)

The most significant source of D-Pemetrexed is the presence of diethyl D-glutamate as a contaminant within the starting material, diethyl L-glutamate hydrochloride .[1]

  • Mechanism: The coupling reaction between the pyrrolopyrimidine scaffold (Pemetrexed Acid) and the glutamate diester is non-stereoselective regarding the glutamate's alpha-carbon.[1] The activation agents (CDMT/NMM) facilitate amide bond formation with whichever enantiomer is present.

  • Kinetic Equivalence: The reaction rates (

    
     and 
    
    
    
    ) for the coupling of L- and D-glutamate diesters are kinetically similar in standard achiral solvents (DMF/DCM).[1] Therefore, the enantiomeric excess (ee) of the final API is linearly dependent on the optical purity of the glutamate starting material.
    • Equation:

      
      [1]
      
Vector B: In-Situ Racemization

While less common with optimized protocols, diethyl L-glutamate can undergo racemization in situ before or during coupling.[1]

  • Trigger: High temperatures (>30°C) or excess base (N-methylmorpholine) can promote proton abstraction at the chiral center (

    
    -proton), leading to a transient enolate intermediate that re-protonates to form a racemic mixture (L + D).[1]
    
Pathway Visualization

The following diagram illustrates the parallel reaction pathways where Diethyl D-glutamate competes with the L-isomer.

Pemetrexed_Stereochemistry cluster_inputs Starting Materials Acid Pemetrexed Acid Scaffold (Achiral) Activation Activation Step (CDMT + NMM) Acid->Activation L_Glu Diethyl L-Glutamate (Major Component) Coupling_L Coupling Reaction (L) L_Glu->Coupling_L Major Path D_Glu Diethyl D-Glutamate (Impurity <0.5%) Coupling_D Coupling Reaction (D) D_Glu->Coupling_D Impurity Path Activation->Coupling_L Activation->Coupling_D L_Diester L-Pemetrexed Diester (Intermediate) Coupling_L->L_Diester D_Diester D-Pemetrexed Diester (Impurity) Coupling_D->D_Diester Hydrolysis Saponification (NaOH, <30°C) L_Diester->Hydrolysis D_Diester->Hydrolysis API Pemetrexed Disodium (Active L-Isomer) Hydrolysis->API Impurity D-Pemetrexed (Impurity D) Hydrolysis->Impurity

Caption: Parallel kinetic pathways showing how Diethyl D-Glutamate impurity in starting material directly translates to D-Pemetrexed API.

Protocol: Synthesis of D-Pemetrexed Reference Standard

To validate analytical methods (HPLC), researchers must intentionally synthesize D-Pemetrexed.[1] Here, diethyl D-glutamate is the critical reagent rather than an impurity.[1]

Experimental Design Logic
  • Objective: Create a pure D-isomer standard to determine the Relative Response Factor (RRF) and retention time.

  • Causality: By substituting L-glutamate with 100% diethyl D-glutamate, we force the reaction exclusively down the "Red Pathway" (see diagram above).[1]

  • Self-Validation: The resulting product must have a retention time distinct from the L-isomer on a chiral column. If they co-elute, the analytical method is invalid.

Step-by-Step Methodology

Reagents:

  • Pemetrexed Acid Scaffold (1.0 eq)[1]

  • Diethyl D-Glutamate HCl (1.2 eq)[1]

  • CDMT (1.2 eq)[1][2]

  • N-Methylmorpholine (NMM) (2.5 eq)[1][2]

  • DMF (anhydrous)[1][2]

Workflow:

  • Activation: Dissolve Pemetrexed Acid in DMF. Cool to 0–5°C. Add NMM followed by CDMT. Stir for 1 hour. Reasoning: Low temperature prevents thermal degradation of the active ester.

  • Coupling: Add Diethyl D-Glutamate HCl and additional NMM. Warm to Room Temperature (20–25°C) and stir for 12 hours. Reasoning: D-Glutamate competes for the active ester, forming the D-Diester.[1]

  • Quench & Isolation: Add water/DCM. Separate organic layer.[2][3][4] Wash with NaHCO3.[2][4] Evaporate solvent.

  • Hydrolysis: Dissolve the D-Diester residue in EtOH/Water. Add 1N NaOH (3.0 eq). Stir at 25°C for 2 hours. Critical: Do not exceed 30°C to prevent racemization back to L.[1]

  • Crystallization: Adjust pH to 3.0 with HCl to precipitate D-Pemetrexed acid. Filter and dry.[2]

Analytical Control Strategy

The presence of D-Pemetrexed is a Critical Quality Attribute (CQA). Standard RP-HPLC cannot distinguish enantiomers; Chiral HPLC is mandatory.[1]

Data Summary: Enantiomeric Separation

The following table summarizes the performance of the validated chiral method required to detect the D-isomer formed by diethyl D-glutamate.

ParameterSpecification / ConditionReasoning
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Specific stationary phase for separating amino acid derivatives.[1]
Mobile Phase n-Hexane : Ethanol : IPA : TFA (250:650:100:[1][3][5][6][7]1)Polar organic mode enhances resolution of the glutamate moiety.
Detection UV @ 240 nmMax absorption for the pyrrolopyrimidine core.
Resolution (Rs) > 2.0 between L and D peaksRequired for accurate quantitation of <0.1% impurity.
Limit of Quantitation 0.03%Must detect trace D-glutamate carryover.
Control Logic Diagram

This decision tree illustrates how raw material testing prevents D-Pemetrexed formation.

Control_Strategy Start Incoming Raw Material: Diethyl L-Glutamate HCl Test Chiral Purity Test (GC or HPLC) Start->Test Decision Is D-Isomer < 0.1%? Test->Decision Pass Release for Manufacturing Decision->Pass Yes Fail Reject Batch Decision->Fail No Process Coupling Reaction Pass->Process IPC In-Process Control: Check Racemization Process->IPC

Caption: Quality control workflow to mitigate D-Pemetrexed formation via raw material screening.

References

  • Barnett, C. J., et al. (1999).[1] A Practical Synthesis of Multitargeted Antifolate LY231514. Organic Process Research & Development. Link[1]

  • Hemchand, S., et al. (2019).[1][3][7][8] Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC. Research Journal of Pharmacy and Technology. Link

  • Vora, P., et al. (2024).[1][9] Development of Stable Formulations of Pemetrexed. Journal of Research in Pharmacy. Link

  • European Pharmacopoeia (Ph. Eur.). Pemetrexed Disodium Monograph. (Defines Impurity D as the D-enantiomer).
  • Cheung, A. (2015).[1] Synthesis and physicochemical characterization of the impurities of pemetrexed disodium. Molecules. Link[1]

Sources

Comprehensive Technical Guide: Solubility Characteristics and Chiral Resolution of D-Pemetrexed Disodium

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Chiral Purity in Antifolates

Pemetrexed disodium is a potent, multi-targeted antifolate antineoplastic agent widely utilized in the treatment of non-small cell lung cancer and malignant pleural mesothelioma[1]. The active pharmaceutical ingredient (API) exerts its efficacy by simultaneously inhibiting three crucial folate-dependent enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[2].

The pharmacological activity of pemetrexed is strictly stereospecific, residing entirely in the L-enantiomer . During the synthesis of the API, specifically during the alkaline hydrolysis of dialkyl ester intermediates, the unnatural D-enantiomer (D-Pemetrexed disodium, historically designated as the chiral impurity of Formula C) can form[3]. Because enantiomers possess identical physicochemical properties in achiral environments, understanding the thermodynamic solubility characteristics and the mechanisms of chiral formation is paramount for designing robust crystallization and purification workflows.

Physicochemical and Solubility Profile

This compound shares the exact intrinsic solubility profile of L-Pemetrexed disodium when dissolved in achiral solvents. The molecule is characterized by a highly polar disodium glutamate moiety and a lipophilic pyrrolopyrimidine core.

Causality of Solubility Behavior

The exceptional aqueous solubility of the disodium salt is driven by strong ion-dipole interactions with water and the extensive hydrogen-bonding network facilitated by the molecule's heptahydrate crystalline form[1]. Conversely, the rigid, non-polar pyrrolopyrimidine ring severely restricts solubility in lower alcohols and halogenated solvents. This stark solubility differential is the thermodynamic foundation for anti-solvent crystallization processes used to purify the API[4].

Quantitative Solubility Data
SolventSolubility ClassificationApproximate ConcentrationMechanistic Rationale
Water Freely Soluble> 100 mg/mLIon-dipole interactions with the disodium glutamate moiety[1][5].
DMSO Soluble~ 50 mg/mLHigh dielectric constant disrupts the crystalline lattice[6].
Methanol Slightly Soluble< 10 mg/mLModerate hydrogen bonding capability; insufficient to fully solvate the salt[7].
Ethanol Practically Insoluble< 0.1 mg/mLLow polarity fails to overcome the lattice energy of the disodium salt[1].
Methylene Chloride Practically Insoluble< 0.01 mg/mLAprotic, non-polar nature cannot solvate the ionic domains[8].

Thermodynamic Formation and Chiral Control

The formation of D-Pemetrexed is a temperature-dependent kinetic phenomenon that occurs during the de-esterification of the pemetrexed dialkyl ester precursor.

The Mechanism of Epimerization

When alkaline hydrolysis is conducted at temperatures exceeding 30°C, the basic environment (NaOH) promotes the abstraction of the alpha-proton on the chiral glutamate center. This leads to transient enolization. Upon re-protonation, the stereocenter can invert, resulting in racemization and the generation of the D-Pemetrexed impurity[3].

By strictly controlling the hydrolysis temperature to < 20°C , the kinetic barrier for alpha-proton abstraction is maintained. This preserves the chiral integrity of the L-glutamate center, yielding an API solution substantially free of D-Pemetrexed[9]. Any trace D-enantiomer remaining is subsequently purged via anti-solvent crystallization. By adding ethanol to the aqueous API solution, the L-Pemetrexed selectively precipitates as a heptahydrate, while trace D-Pemetrexed remains dissolved in the mother liquor due to its concentration being well below its solubility limit in the mixed solvent system[4].

G Start Pemetrexed Dialkyl Ester (Precursor) Hydrolysis Alkaline Hydrolysis (NaOH, Aqueous) Start->Hydrolysis Path1 T > 30°C (Racemization Risk) Hydrolysis->Path1 Path2 T < 20°C (Chiral Integrity) Hydrolysis->Path2 Impurity High D-Pemetrexed (Formula C Impurity) Path1->Impurity Pure Pure L-Pemetrexed Solution Path2->Pure Cryst Anti-Solvent Crystallization (Water / Ethanol) Impurity->Cryst High impurity load reduces API yield Pure->Cryst API Pemetrexed Disodium Heptahydrate API Cryst->API

Workflow for chiral control and crystallization of Pemetrexed Disodium.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary internal controls to prevent false reporting.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the equilibrium solubility of Pemetrexed salts without inducing polymorphic transitions.

  • Saturation: Add an excess amount of Pemetrexed disodium API (approx. 150 mg) to 1.0 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Place the vial in a thermostatic shaker at 25.0 ± 0.1°C and agitate at 300 rpm for 24 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to separate the undissolved solid from the saturated supernatant.

  • Self-Validation (Critical Step): Extract the residual solid and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solid has transitioned from a heptahydrate to an anhydrous or amorphous form during the test, the measured solubility reflects the new polymorph, not the original API. The test is only valid if the XRPD pattern remains unchanged.

  • Quantification: Dilute the supernatant appropriately and quantify the concentration using standard RP-HPLC against a validated calibration curve.

Protocol B: Chiral HPLC Quantification of D-Pemetrexed

Objective: Separate and quantify trace D-Pemetrexed in an L-Pemetrexed matrix using a chiral mobile phase additive.

Because standard C18 columns cannot separate enantiomers, we utilize β-cyclodextrin in the mobile phase. The chiral cavity of β-cyclodextrin forms transient diastereomeric inclusion complexes with the D- and L-enantiomers. Because the binding affinities differ, the enantiomers elute at different rates[8].

  • Mobile Phase Preparation: Dissolve 8.0 g of β-cyclodextrin in 900 mL of HPLC-grade water. Add 15 mL of triethylamine, adjust the pH to 6.0 using phosphoric acid, and dilute to 1000 mL[8].

  • Column Selection: Use a standard C18 stationary phase (e.g., BDS HYPERSIL C18, 150 × 4.6 mm, 3 μm)[3].

  • Self-Validation (System Suitability): Inject a racemic mixture of D/L-Pemetrexed. The system is only valid for analysis if the resolution factor (

    
    ) between the two peaks is 
    
    
    
    .
  • Sample Analysis: Inject the API sample. Monitor the eluent via UV detection at 230 nm[3].

  • Interpretation: L-Pemetrexed will elute first (Relative Retention Time, RRT = 1.0), followed by the D-Pemetrexed chiral impurity (RRT ≈ 1.4)[3].

HPLC Sample API Sample Prep (Aqueous Buffer) Column C18 Stationary Phase (e.g., BDS HYPERSIL) Sample->Column MobilePhase Mobile Phase (β-Cyclodextrin Selector) MobilePhase->Column Detection UV Detection (230 nm) Column->Detection Peak1 L-Pemetrexed (RRT = 1.0) Detection->Peak1 Peak2 D-Pemetrexed (RRT = 1.4) Detection->Peak2

Chiral HPLC separation utilizing β-cyclodextrin as a mobile phase selector.

References

  • Pemetrexed Disodium Hemipentahydrate Product Monograph Source: Health Canada (hres.ca) URL:[Link]

  • Pemetrexed Compound Summary (CID 135410875) Source: PubChem (nih.gov) URL:[Link]

  • British Pharmacopoeia: Pemetrexed Disodium Heptahydrate Monograph Source: DrugFuture URL:[Link]

  • WO2011019986A2 - Processes for preparing pemetrexed Source: Google Patents URL
  • US20130165654A1 - Processes for preparing pemetrexed Source: Google Patents URL
  • US20120329819A1 - New crystalline form of pemetrexed disodium Source: Google Patents URL

Sources

Methodological & Application

Application Note: Chiral HPLC Separation and Quantification of D-Pemetrexed Disodium

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Analytical Significance

Pemetrexed disodium is a multi-targeted anti-folate antineoplastic agent widely utilized in the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC)[1]. The pharmacological efficacy of Pemetrexed is strictly stereospecific, residing almost entirely within the L-enantiomer (eutomer). The D-isomer (distomer) is a process-related chiral impurity that must be rigorously controlled during active pharmaceutical ingredient (API) manufacturing to ensure therapeutic safety and efficacy[2].

Because enantiomers possess identical physicochemical properties in an achiral environment, standard reversed-phase HPLC is insufficient for their differentiation. This application note details a highly specific, self-validating normal-phase chiral HPLC method utilizing an amylose-based chiral stationary phase (Chiralpak AD-H) to achieve baseline resolution between L-Pemetrexed and its D-isomer[1].

Mechanistic Rationale & Expert Insights

Stationary Phase Selection

The method employs a Chiralpak AD-H column, which consists of amylose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica support[1]. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral grooves of the amylose backbone.

  • Hydrogen Bonding: The carbamate groups (C=O and NH) interact with the glutamic acid moiety and the pyrimidine ring of Pemetrexed.

  • π-π Interactions: The phenyl rings of the stationary phase engage in electron donor-acceptor interactions with the aromatic systems of the analyte.

  • Steric Fit: The spatial arrangement of the L- and D-isomers dictates their fit into the chiral cavities, leading to differential retention[3].

Mobile Phase Causality

Pemetrexed disodium is highly polar due to its dicarboxylic acid structure. To elute this compound on a normal-phase column without severe peak tailing, a highly polar organic mixture is required.

  • n-Hexane / Ethanol / Isopropanol (IPA): Ethanol acts as the primary strong eluting solvent to ensure the solubility of Pemetrexed, while n-Hexane and IPA modulate the steric interactions, fine-tuning the separation factor (

    
    )[2].
    
  • Trifluoroacetic Acid (TFA): The addition of 0.1% TFA is the most critical mechanistic choice. TFA acts as an ion-suppressing agent, protonating the carboxylate groups of Pemetrexed[1]. This neutralizes the molecule, preventing secondary ionic interactions with the silica support that would otherwise destroy enantiomeric resolution.

Chiral_Recognition N1 Pemetrexed Enantiomers (L- & D- Isomers) N2 Amylose tris(3,5-dimethylphenylcarbamate) Stationary Phase (AD-H) N1->N2 N3 Hydrogen Bonding (Carbamate C=O / NH) N2->N3 N4 π-π Interactions (Phenyl Rings) N2->N4 N5 Steric Inclusion (Chiral Grooves) N2->N5 N6 Differential Transient Diastereomeric Complexes N3->N6 N4->N6 N5->N6 N7 L-Pemetrexed (Eutomer, RT ~6.8 min) N6->N7 Weaker Affinity N8 D-Pemetrexed (Distomer, RT ~9.5 min) N6->N8 Stronger Affinity

Figure 2: Logical relationship of chiral recognition mechanisms on an AD-H stationary phase.

Experimental Protocol

Chromatographic Conditions

The following parameters have been optimized to ensure robust separation and reproducibility across different analytical laboratories[1],[4].

ParameterOptimized Condition
Column Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Isopropyl alcohol : TFA (250:650:100:1 v/v/v/v)
Flow Rate 0.5 mL/min (Isocratic)
Column Temperature 35°C ± 2°C
Detection UV Photodiode Array (PDA) at 240 nm
Injection Volume 5 µL
Run Time 30 minutes
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 250 mL of HPLC-grade n-Hexane, 650 mL of absolute Ethanol, and 100 mL of Isopropyl alcohol (IPA)[1].

  • Combine the solvents in a 1000 mL mobile phase reservoir.

  • Add exactly 1.0 mL of Trifluoroacetic acid (TFA)[1].

  • Mix thoroughly and sonicate for 10 minutes to degas.

Step 2: Diluent Preparation

  • Prepare a diluent consisting of 5% HPLC-grade water in absolute Ethanol[5]. Expert Note: The slight aqueous component is necessary to fully dissolve the disodium salt of Pemetrexed before it is introduced to the non-aqueous mobile phase environment.

Step 3: Standard & Sample Preparation

  • System Suitability Standard: Accurately weigh 10 mg of Pemetrexed disodium reference standard (containing a known spike of ~1% D-isomer) into a 10 mL volumetric flask.

  • Add 5 mL of the prepared diluent and sonicate until completely dissolved.

  • Make up to the mark with the diluent to achieve a final concentration of 1.0 mg/mL.

  • Test Sample: Repeat the above procedure using the API batch to be tested.

  • Filter all solutions through a 0.45 µm PTFE syringe filter prior to injection.

Step 4: Chromatographic Execution

  • Purge the HPLC system and equilibrate the Chiralpak AD-H column with the mobile phase at 0.5 mL/min for at least 45 minutes until a stable baseline is achieved.

  • Ensure the column oven is strictly maintained at 35°C. Expert Note: Temperature control is paramount. Fluctuations alter the thermodynamics of the chiral complexation, leading to retention time drift.

  • Inject the blank (diluent), followed by the System Suitability Standard.

HPLC_Workflow N1 Sample Prep (1.0 mg/mL API) N2 Diluent Dissolution (5% H2O in EtOH) N1->N2 N3 Filtration (0.45 µm PTFE) N2->N3 N4 HPLC Injection (5 µL) N3->N4 N5 Chiralpak AD-H (35°C, Isocratic) N4->N5 N6 UV Detection (240 nm) N5->N6 N7 Data Analysis (L & D Integration) N6->N7

Figure 1: Step-by-step workflow for the chiral HPLC analysis of Pemetrexed disodium.

Results & System Suitability Data

A self-validating protocol requires strict adherence to System Suitability Testing (SST) criteria before sample analysis can be deemed trustworthy. Under the specified conditions, the L-isomer elutes first, followed by the D-isomer[4].

Retention and Elution Profile
AnalyteApproximate Retention Time (RT)Relative Retention Time (RRT)
L-Pemetrexed (Eutomer) ~6.8 minutes1.00
D-Pemetrexed (Distomer) ~9.5 minutes~1.40

(Note: Exact retention times may shift slightly based on system dead volume and column age, but the RRT of ~1.40 remains highly consistent[4].)

Self-Validating SST Acceptance Criteria

To ensure the integrity of the run, the following criteria must be met using the System Suitability Standard:

  • Resolution (

    
    ):  The resolution between L-Pemetrexed and D-Pemetrexed must be 
    
    
    
    [3].
  • Tailing Factor (

    
    ):  The tailing factor for the L-Pemetrexed peak must be 
    
    
    
    .
  • Precision: The Relative Standard Deviation (%RSD) for the D-isomer peak area across six replicate injections must be

    
     [3].
    

References

  • Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019). "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC." Research Journal of Pharmacy and Technology, 12(1), 26-30. DOI:

  • US Patent US20130165654A1. (2013). "Processes for preparing pemetrexed." Google Patents.
  • European Patent EP2504338A1 / WO2011019986A2. (2011). "Processes for preparing pemetrexed." Google Patents.

Sources

Application Note: Protocol for Enantiomeric Purity Testing of Pemetrexed Disodium

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the determination of enantiomeric purity in Pemetrexed Disodium active pharmaceutical ingredient (API). Pemetrexed, a multi-targeted antifolate, is administered as the (S)-isomer. The (R)-isomer (distomer) is a process-related impurity with potential differences in biological activity and toxicity. This guide provides a step-by-step methodology using an amylose-based Chiral Stationary Phase (CSP) in Polar Organic Mode, ensuring compliance with rigorous scientific standards and regulatory expectations (ICH Q3A/Q3B).

Introduction & Scientific Context

The Chirality of Pemetrexed

Pemetrexed Disodium is chemically described as N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, disodium salt.[1][2][3] The molecule possesses a single chiral center at the glutamic acid moiety.

  • Eutomer (Active): (S)-Pemetrexed (L-Glutamic acid derivative).

  • Distomer (Impurity): (R)-Pemetrexed (D-Glutamic acid derivative).

Regulatory Significance

Enantiomeric purity is a Critical Quality Attribute (CQA).[4] While the (S)-isomer inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), the (R)-isomer may exhibit off-target effects or reduced efficacy. Current compendial standards and ICH guidelines typically require the enantiomeric impurity to be controlled to levels


 or 

, depending on the specific regulatory filing.
Separation Mechanism

The separation relies on an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H).[5] The mechanism involves a combination of:

  • Hydrogen Bonding: Between the amide linkages of the CSP and the amide/carboxylic acid groups of Pemetrexed.

  • 
    -
    
    
    
    Interactions:
    Between the phenyl groups of the CSP and the pyrrolopyrimidine/benzoyl ring of Pemetrexed.
  • Inclusion Complexation: The (S)- and (R)-isomers fit differently into the helical grooves of the amylose polymer, resulting in differential retention.

Experimental Protocol

Equipment & Reagents[6]
CategoryRequirements
HPLC System Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector (Agilent 1260/1290, Waters Alliance/Acquity or equivalent).
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)); 250 mm x 4.6 mm, 5 µm.
Solvents n-Hexane (HPLC Grade), Ethanol (Absolute, HPLC Grade), Isopropyl Alcohol (IPA, HPLC Grade), Trifluoroacetic Acid (TFA, Spectroscopy Grade).
Reference Standards USP Pemetrexed Disodium RS; Pemetrexed Enantiomer (R-isomer) Standard.[6][7]
Glassware Class A volumetric flasks, amber glass vials (Pemetrexed is light sensitive).
Chromatographic Conditions (The "Golden" Method)

This method utilizes a Polar Organic Mode mobile phase. The high percentage of Ethanol ensures solubility of the polar disodium salt while maintaining chiral recognition.

ParameterSetting
Mobile Phase n-Hexane : Ethanol : Isopropyl Alcohol : TFA (250 : 650 : 100 : 1 v/v/v/v)
Flow Rate 0.5 mL/min (Adjustable 0.4 - 0.6 mL/min for resolution)
Wavelength 240 nm (Secondary: 226 nm for higher sensitivity if matrix allows)
Column Temp 35°C ± 1°C
Injection Volume 10 µL
Run Time 30 minutes (Enantiomer elutes first, followed by Pemetrexed)
Elution Mode Isocratic
Sample Preparation[9]
Diluent Preparation

Use the Mobile Phase as the diluent to prevent solvent shock and peak distortion.

  • Mix: n-Hexane : Ethanol : IPA : TFA (25 : 65 : 10 : 0.1).

Standard Solution Preparation (System Suitability)[6][7]
  • Weigh approx. 5 mg of Pemetrexed Disodium RS and 5 mg of Pemetrexed (R)-Enantiomer RS.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent.

  • Concentration: ~100 µg/mL of each enantiomer (Racemic mix for resolution testing).

Test Sample Preparation[8][9][10][11]
  • Weigh 25 mg of Pemetrexed Disodium sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent.

  • Concentration: 500 µg/mL (High load required to detect trace R-isomer).

Sensitivity Solution (LOQ Check)

Dilute the Standard Solution to obtain a concentration of 0.5 µg/mL (0.1% of target concentration).

Method Workflow & Logic

The following diagram illustrates the logical flow of the analytical procedure, highlighting critical decision points for system suitability.

Pemetrexed_Protocol start START: Sample Receipt prep Sample Preparation (Dissolve in Mobile Phase) start->prep equil System Equilibration (Chiralpak AD-H, 35°C) prep->equil inj_sst Inject System Suitability Sol. (Racemic Mix) equil->inj_sst check_sst Check SST Parameters: Resolution (Rs) > 2.0? Tailing (T) < 1.5? inj_sst->check_sst inj_sample Inject Test Sample (500 µg/mL) check_sst->inj_sample Pass troubleshoot Troubleshoot: 1. Check Mobile Phase Ratio 2. Regenerate Column 3. Reduce Flow Rate check_sst->troubleshoot Fail calc Data Analysis: Calculate % R-Isomer (Area Normalization) inj_sample->calc report Generate Report calc->report troubleshoot->equil Retry

Caption: Operational workflow for Pemetrexed enantiomeric purity testing, including critical System Suitability (SST) decision gate.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following criteria must be met before analyzing samples.

ParameterAcceptance CriteriaRationale
Resolution (

)
NLT 2.0Ensures baseline separation between the (R)-impurity (elutes first) and (S)-Pemetrexed.
Tailing Factor (

)
NMT 1.5Chiral columns often exhibit tailing; excessive tailing masks impurities.
Theoretical Plates (

)
NLT 2000Indicates column efficiency.
% RSD (n=5) NMT 2.0%Ensures precision of the injection and system.
LOD / LOQ S/N

3 /

10
Must detect R-isomer at 0.05% level.
Calculation Formula

Calculate the percentage of the (R)-enantiomer using the area normalization method (assuming response factors are identical, which is valid for enantiomers):



Where:

  • 
     = Peak area of the (R)-isomer (typically elutes at ~8-10 min).
    
  • 
     = Peak area of the (S)-isomer (typically elutes at ~12-15 min).
    

Troubleshooting & Optimization

Solubility Issues

Pemetrexed Disodium is a salt and is insoluble in pure Hexane.

  • Issue: Precipitation in the injector or column head.

  • Solution: Ensure the Ethanol content is at least 60% in the mobile phase. The TFA (0.1%) helps protonate the carboxyl groups, improving solubility in the organic matrix and sharpening peak shape.

Loss of Resolution
  • Cause: Accumulation of strongly retained contaminants or water on the amylose phase.

  • Fix: Flush the column with 100% Ethanol (0.5 mL/min for 2 hours). Avoid high water content (>10%) with Chiralpak AD-H unless using the "immobilized" version (Chiralpak IA/ID/etc.), as water can degrade the coated phase.

Peak Tailing
  • Cause: Secondary interactions with residual silanols on the silica support.

  • Fix: Slightly increase TFA concentration (up to 0.2%) or add 0.1% Diethylamine (DEA) if the column chemistry allows (Check manufacturer limits; AD-H usually tolerates DEA). Note: Do not mix TFA and DEA.

References

  • Ramulu, K., et al. (2007).[1] "A validated chiral LC method for the determination of enantiomeric purity of Pemetrexed disodium on an amylose-based chiral stationary phase." Chromatographia, 65(3), 249-252.

  • Hemchand, S., et al. (2019).[1] "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC." Research Journal of Pharmacy and Technology, 12(2).

  • United States Pharmacopeia (USP). "Pemetrexed Disodium Monograph."[6] USP-NF Online. (Requires Subscription).[12]

  • ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances."

Sources

Mobile phase selection for Pemetrexed chiral analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mobile Phase Selection and Chiral Recognition Strategies for Pemetrexed Enantiomeric Analysis

Introduction & Clinical Context

Pemetrexed disodium is a multi-targeted antifolate antineoplastic agent utilized extensively in the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). Its mechanism of action relies on the disruption of folate-dependent metabolic processes essential for cell replication, specifically inhibiting thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[1].

The molecule contains a single chiral center located on its L-glutamate moiety. Because the L-enantiomer is the pharmacologically active form, the D-isomer is considered a critical chiral impurity that must be strictly controlled (typically <1.0% w/w) during active pharmaceutical ingredient (API) manufacturing and batch release[2][3].

MoA Pem Pemetrexed (L-enantiomer) TS Thymidylate Synthase (TS) Pem->TS Inhibits DHFR Dihydrofolate Reductase (DHFR) Pem->DHFR Inhibits GARFT GARFT Enzyme Pem->GARFT Inhibits DNA Inhibition of DNA/RNA Synthesis TS->DNA Blocks Pyrimidine DHFR->DNA Blocks Folate GARFT->DNA Blocks Purine

Pemetrexed Mechanism of Action: Multi-targeted inhibition of folate-dependent enzymes.

Causality in Chiral Stationary Phase (CSP) and Mobile Phase Selection

The selection of a mobile phase for pemetrexed is non-trivial due to its highly polar diacid tail (two carboxylic acid groups) and ionizable pyrimidine ring. This complex ionizability dictates the mobile phase chemistry required for successful enantiomeric resolution.

2.1 Normal Phase Chromatography on Polysaccharide CSPs The most established method for pemetrexed chiral analysis utilizes amylose-based CSPs, such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)[2][4]. Mechanistic Causality: In a normal-phase environment (hexane/ethanol), the free carboxylic acids of pemetrexed would interact too strongly with the silica backbone of the CSP, leading to catastrophic peak tailing or irreversible retention. To counteract this, Trifluoroacetic acid (TFA) is introduced as a mandatory mobile phase additive. TFA effectively protonates the carboxylic acid moieties, neutralizing their charge. This suppression forces the molecule into a neutral state, allowing the primary chiral recognition mechanisms—hydrogen bonding and steric inclusion within the helical grooves of the amylose carbamate—to dictate the separation, yielding baseline resolution[3][4].

2.2 Reversed-Phase Chromatography on Macrocyclic Glycopeptides An alternative approach utilizes silica-modified macrocyclic antibiotics, specifically eremomycin[5]. Mechanistic Causality: Chiral recognition on macrocyclic glycopeptides relies on a combination of electrostatic interactions, hydrogen bonding, and hydrophobic inclusion. Interestingly, while eremomycin successfully resolves pemetrexed enantiomers, teicoplanin aglycone fails completely[6]. The causality lies in the molecular structure: eremomycin possesses three amino groups, whereas teicoplanin aglycone has only one. By buffering the mobile phase to an acidic pH (pH 2.5), the three primary amines on the eremomycin selector become fully protonated. These positively charged sites establish a robust, multi-point electrostatic interaction with the partially ionized carboxylic groups of pemetrexed, which teicoplanin cannot achieve[5][6].

Workflow Start Pemetrexed API Chiral Analysis CSP Select Chiral Stationary Phase (CSP) Start->CSP NP Normal Phase Amylose-based (e.g., AD-H) CSP->NP RP Reversed Phase Macrocyclic (e.g., Eremomycin) CSP->RP MP_NP Mobile Phase Optimization: Hexane/EtOH/IPA/TFA (TFA suppresses COOH ionization) NP->MP_NP MP_RP Mobile Phase Optimization: MeOH/ACN/Phosphate Buffer (pH 2.5 enables electrostatic binding) RP->MP_RP Val Method Validation (Rs > 2.0, Tailing < 1.5) MP_NP->Val MP_RP->Val

Chiral method development workflow for Pemetrexed enantiomeric separation.

Experimental Protocols

Protocol A: Normal Phase Isocratic Method (Amylose-based CSP) This protocol is optimized for routine QA/QC batch release of Pemetrexed API[3][4].

  • System Preparation : Ensure the HPLC system is thoroughly flushed with intermediate solvents (e.g., isopropanol) if transitioning from reversed-phase to normal-phase to prevent buffer precipitation.

  • Mobile Phase Preparation : Mix n-Hexane, Ethanol, Isopropyl alcohol, and Trifluoroacetic acid (TFA) in a volumetric ratio of 250:650:100:1 (v/v/v/v). Degas the mixture via ultrasonication for 15 minutes[4].

  • Standard Preparation : Dissolve Pemetrexed disodium reference standard in a 5% water in ethanol diluent to a final concentration of 0.5 mg/mL[2].

  • Chromatographic Conditions :

    • Column : Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 35 ± 2°C

    • Injection Volume : 10 µL

    • Detection : UV at 230 nm or 240 nm[2][4].

  • Self-Validating System Suitability : The resolution (

    
    ) between the L-enantiomer (eluting first, ~6.8 min) and the D-enantiomer (eluting second, relative retention time ~1.4) must be > 2.0. The tailing factor for the L-isomer must be < 1.5 to proceed with sample analysis[2][3].
    

Protocol B: Reversed-Phase Polar-Ion Method (Eremomycin CSP) This method is advantageous when avoiding highly volatile or toxic normal-phase solvents[6].

  • Buffer Preparation : Prepare a 50 mM Ammonium dihydrogen phosphate (

    
    ) solution. Adjust the pH to 2.5 using dilute phosphoric acid.
    
  • Mobile Phase Preparation : Combine Methanol, Acetonitrile, and the prepared phosphate buffer in a ratio of 55:15:30 (v/v/v). Filter through a 0.45 µm membrane and degas[5][6].

  • Standard Preparation : Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions :

    • Column : Nautilus-E (Eremomycin-modified silica, 250 x 4.6 mm, 5 µm)

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 25°C (Ambient)

    • Detection : UV at 230 nm.

  • Self-Validating System Suitability : Verify that the D-isomer is detectable at a limit of detection (LOD) of at least 0.0003 mg/mL (S/N > 3)[6].

Data Presentation

Table 1: Comparison of Chiral Chromatographic Methods for Pemetrexed

ParameterNormal Phase (Polysaccharide CSP)Reversed Phase (Macrocyclic CSP)
Column Chiralpak AD-H (Amylose-based)Nautilus-E (Eremomycin-based)
Mobile Phase Hexane/EtOH/IPA/TFA (250:650:100:1)MeOH/ACN/50mM

(55:15:30)
pH Control TFA (Suppresses ionization)pH 2.5 (Promotes electrostatic interaction)
Flow Rate 1.0 mL/min1.0 mL/min
Resolution (

)
> 2.02.8 – 3.3
Primary Mechanism Steric inclusion, Hydrogen bondingMultipoint electrostatic, Hydrophobic

References

  • S. Hemchand, R. Ravi Chandra Babu, Mukthinuthalapati Mathrusri Annapurna. "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC", Research Journal of Pharmacy and Technology. 4

  • "WO2011019986A2 - Processes for preparing pemetrexed", Google Patents. 2

  • "A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase", ResearchGate.3

  • "Pemetrexed Krka", European Medicines Agency (EMA). 1

  • "Determination of the enantiomeric purity of pemetrexed on sorbents with immobilized macrocyclic antibiotics", ResearchGate.5

  • "Определение энантиомерной чистоты пеметрекседа на сорбентах с иммобилизованными макроциклическими антибиотиками", Ural Federal University. 6

Sources

Application Note: Utilizing D-Pemetrexed Disodium as a Reference Standard for Chiral Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Pemetrexed disodium is a potent, multi-targeted antifolate antineoplastic agent utilized primarily in the treatment of non-small cell lung cancer and malignant pleural mesothelioma. Its mechanism of action relies on the inhibition of three critical enzymes in folate metabolism: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[1].

The active pharmaceutical ingredient (API) is exclusively the L-enantiomer. During the complex multi-step synthesis of pemetrexed disodium, the inversion of the chiral center at the glutamic acid moiety can occur, leading to the formation of the undesired D-isomer (D-Pemetrexed disodium)[2]. Because enantiomers exhibit identical physicochemical properties in achiral environments but can possess drastically different pharmacological and toxicological profiles in vivo, stringent control of chiral impurities is a critical regulatory requirement[2].

To comply with the International Council for Harmonisation (ICH) Q3A(R2) guidelines, the D-isomer must be accurately identified, quantified, and controlled[3]. This necessitates the use of highly pure This compound as a reference standard in chiral High-Performance Liquid Chromatography (HPLC) to validate the enantiomeric purity of commercial L-Pemetrexed batches.

Regulatory Framework and System Suitability

According to ICH Q3A(R2), impurities in new drug substances must be monitored, with a standard reporting threshold starting at 0.05% depending on the maximum daily dose[3]. Furthermore, the United States Pharmacopeia (USP) specifies that the relative retention time (RRT) for the pemetrexed enantiomer (D-isomer) is approximately 0.94 relative to L-pemetrexed (RRT = 1.0) under specific chromatographic conditions[4].

To achieve this separation, analytical laboratories employ amylose-based chiral stationary phases (CSPs). The causal mechanism for this separation relies on the chiral recognition capabilities of the amylose tris(3,5-dimethylphenylcarbamate) polymer. The D- and L-enantiomers form transient, reversible diastereomeric complexes with the CSP via hydrogen bonding, dipole-dipole interactions, and steric inclusion. The slight difference in the stability of these complexes results in the differential elution of the enantiomers[5].

Workflow for Chiral Impurity Qualification

G Start L-Pemetrexed API Batch Sample Preparation Prep Reference Standard Prep (Spike with D-Pemetrexed) Start->Prep HPLC Chiral HPLC Analysis (Amylose-based CSP) Prep->HPLC Detect UV Detection (240 nm) Peak Integration HPLC->Detect Decision System Suitability: Resolution (Rs) > 2.0? Detect->Decision Pass Quantify D-Isomer (Limit u2264 0.15%) Decision->Pass Yes Fail Method Optimization (Adjust Polar Modifier/TFA) Decision->Fail No Report ICH Q3A(R2) Compliant Batch Release Pass->Report Fail->HPLC

Figure 1: Analytical workflow for the qualification of D-Pemetrexed as a chiral impurity.

Self-Validating Protocol: Chiral HPLC Analysis

This protocol outlines the use of this compound as a reference standard to determine the enantiomeric purity of Pemetrexed disodium bulk drug samples. The method utilizes a normal-phase isocratic elution strategy[5].

Reagents and Materials
  • Stationary Phase: Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm) or equivalent amylose-based CSP[5].

  • Reference Standards: USP Pemetrexed Disodium RS (L-isomer) and highly pure this compound Reference Standard[4].

  • Mobile Phase Components: HPLC-grade n-Hexane, Ethanol, Isopropyl alcohol (IPA), and Trifluoroacetic acid (TFA)[5].

Causality of Mobile Phase Selection

Pemetrexed contains highly polar carboxylic acid groups. In a normal-phase system, these groups would cause severe peak tailing or irreversible adsorption to the silica backbone. The addition of TFA (Trifluoroacetic acid) acts as an acidic modifier to suppress the ionization of the glutamic acid moiety, ensuring sharp, symmetrical peaks[5]. Ethanol and IPA serve as polar modifiers to adjust the elution strength, allowing the highly polar disodium salt to elute within a practical timeframe (~30 minutes)[5].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mix n-Hexane, Ethanol, Isopropyl alcohol, and TFA in a volumetric ratio of 250:650:100:1[5].

  • Degas the mixture via ultrasonication for 10 minutes and filter through a 0.22 µm PTFE membrane.

Step 2: Preparation of Solutions

  • Diluent: Use the prepared mobile phase as the sample diluent to prevent solvent-mismatch peak distortion.

  • System Suitability Solution (SST): Accurately weigh 10 mg of L-Pemetrexed disodium and 0.1 mg of this compound reference standard. Dissolve and dilute to 10 mL with diluent. This creates a solution with a 1.0% w/w concentration of the D-isomer relative to the L-isomer.

  • Sensitivity Solution (LOD/LOQ): Dilute the D-Pemetrexed stock solution to achieve a final concentration of approximately 1.6 µg/mL (LOD) and 5.0 µg/mL (LOQ)[6].

  • Test Sample Solution: Accurately weigh 10 mg of the commercial L-Pemetrexed API batch and dilute to 10 mL with diluent (1.0 mg/mL).

Step 3: Chromatographic Conditions

  • Flow Rate: 0.5 mL/min (Isocratic)[5].

  • Column Temperature: 35°C ± 2°C. Temperature control is critical as chiral recognition is a thermodynamically driven process[7].

  • Detection: UV at 240 nm (optimal absorbance for the pyrrolo[2,3-d]pyrimidine ring)[5].

  • Injection Volume: 5 µL to 10 µL[5],[7].

Step 4: Execution and System Validation

  • Inject the Diluent as a blank to ensure no baseline interference.

  • Inject the System Suitability Solution (SST) in triplicate. Verify that the resolution (

    
    ) between the D-Pemetrexed peak (eluting first, RRT ~0.94) and the L-Pemetrexed peak (RRT 1.0) is 
    
    
    
    2.0[4],[6].
  • Inject the Sensitivity Solution to verify the signal-to-noise ratio (S/N

    
     10 for LOQ).
    
  • Inject the Test Sample Solution.

Quantitative Data Presentation

To ensure regulatory compliance, the method must meet strict validation criteria. Table 1 summarizes the expected system suitability and validation parameters when utilizing D-Pemetrexed as a reference standard.

Table 1: System Suitability and Validation Parameters for Chiral HPLC

ParameterAcceptance CriteriaTypical ResultRegulatory / Scientific Basis
Resolution (

)

2.0 between L- and D-isomers
2.5 - 3.1Ensures baseline separation for accurate integration[6].
Relative Retention Time N/A (Informational)~0.94 (D-isomer)USP Monograph identification standard[4].
Limit of Detection (LOD) S/N

3
1.6 µg/mLICH Q2(R1) sensitivity requirements[6].
Limit of Quantitation (LOQ) S/N

10
5.0 µg/mLICH Q2(R1) sensitivity requirements[6].
Method Precision (RSD)

5.0% for D-isomer peak area
< 2.0%Demonstrates repeatability at the specification level[6].
Reporting Threshold

0.05% of total API
CompliantICH Q3A(R2) threshold for API impurities[3].

By strictly adhering to this protocol and utilizing a high-purity D-Pemetrexed reference standard, analytical scientists can confidently quantify enantiomeric impurities, ensuring the safety, efficacy, and regulatory compliance of Pemetrexed disodium drug substances.

References

  • Impurities in new drug substances Q3A (R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Pemetrexed Disodium - USP-NF. United States Pharmacopeia. Available at: [Link]

  • Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC. ProQuest / Research Journal of Pharmacy and Technology. Available at: [Link]

  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available at: [Link]

  • A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase. ResearchGate. Available at: [Link]

  • Processes for preparing pemetrexed (WO2011019986A2).Google Patents.
  • Pemetrexed Disodium Heptahydrate API | CAS 357166-29-1 Manufacturer & Supplier. Conscientia Industrial. Available at: [Link]

Sources

Application Note: Precision Preparation of D-Pemetrexed Stock Solutions for Chiral HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and impurity profiling of Pemetrexed Disodium. It focuses on the critical preparation of the D-Pemetrexed (enantiomeric impurity) stock solution, a requisite for determining enantiomeric purity as per ICH Q3A and Q6A guidelines.

Introduction & Scientific Rationale

Pemetrexed is a folate antimetabolite used in the treatment of pleural mesothelioma and non-small cell lung cancer.[1][2][3][4][5] It contains one chiral center (L-glutamic acid moiety) and is administered as the L-isomer (Pemetrexed Disodium). The D-isomer is a process-related impurity and a potential degradation product.[6]

Because the pharmacological activity and toxicity profiles of enantiomers often differ, regulatory bodies require strict control of the D-isomer (typically NMT 0.5% or 0.1%). Accurate quantification relies entirely on the integrity of the D-Pemetrexed stock solution .

Critical Physicochemical Factors
  • Oxidation Sensitivity: Pemetrexed contains a pyrrolo[2,3-d]pyrimidine ring susceptible to oxidative degradation, forming oxidative impurities that can co-elute with the D-isomer.

  • Hygroscopicity: Pemetrexed Disodium exists as a heptahydrate or hemipentahydrate. The D-isomer standard is often supplied as a lyophilized solid or free acid, making it highly hygroscopic. Moisture uptake during weighing is the #1 source of quantitative error.

  • Solubility Profile:

    • Disodium Salt: Freely soluble in water.[7][8]

    • Free Acid:[9][10] Poorly soluble in water; requires pH adjustment (alkaline) for dissolution.

Reagents and Materials

ComponentGrade/SpecificationPurpose
D-Pemetrexed Standard Reference Standard Grade (>95% purity)Target Impurity Standard
Pemetrexed Disodium USP/EP Reference StandardActive Pharmaceutical Ingredient (API)
Water HPLC Grade / Milli-Q (18.2 MΩ)Solvent / Diluent
0.1 N Sodium Hydroxide Analytical GradeDissolution aid for Free Acid forms
Acetonitrile (ACN) HPLC GradeMobile Phase Modifier
Ammonium Formate HPLC GradeBuffer additive
Amber Glassware Class A Volumetric FlasksProtection from photo-degradation

Protocol: Preparation of D-Pemetrexed Stock Solution

Objective: Prepare a stable, accurate stock solution of D-Pemetrexed at 0.2 mg/mL .

Phase A: Pre-Weighing Preparation
  • Equilibration: Allow the D-Pemetrexed reference standard vial to equilibrate to room temperature (20-25°C) for 30 minutes before opening. This prevents condensation inside the vial.

  • Static Control: Use an ionizing anti-static gun on the weighing boat and spatula. Chiral standards are often fluffy and electrostatically charged.

Phase B: Solubilization Strategy (The "Salt Decision")

Check the Certificate of Analysis (CoA) of your D-Pemetrexed standard. Is it the Free Acid or the Disodium Salt?

  • Scenario A: Disodium Salt: Soluble in water.[7][8]

  • Scenario B: Free Acid: Requires 0.1 N NaOH to ionize the carboxylic acid groups.

Phase C: Step-by-Step Procedure
  • Weighing: Accurately weigh 10.0 mg of D-Pemetrexed standard into a 50 mL Amber volumetric flask. Record the weight to 0.001 mg (Microbalance recommended).

  • Dissolution:

    • If Disodium Salt: Add approx. 30 mL of Water .

    • If Free Acid:[9][10] Add 5 mL of 0.1 N NaOH , swirl to dissolve, then add 25 mL of Water.

  • Sonication: Sonicate for 2 minutes. Caution: Monitor temperature. Do not exceed 25°C to prevent thermal degradation.

  • Dilution: Dilute to volume with Water .

  • Homogenization: Invert the flask 10 times.

  • Filtration: Filter a portion through a 0.2 µm PVDF syringe filter into an amber HPLC vial. Discard the first 2 mL of filtrate to account for filter adsorption.

Storage: Store at 2-8°C. Stable for 24 hours.

Protocol: System Suitability (Resolution) Solution

To validate the chiral separation, you must demonstrate resolution between the L-isomer (Main Peak) and D-isomer (Impurity).

  • Preparation of L-Pemetrexed Stock: Prepare a 1.0 mg/mL solution of Pemetrexed Disodium (L-isomer) in water.

  • Spiking: Transfer 1.0 mL of L-Pemetrexed Stock into a 10 mL flask.

  • Add D-Isomer: Add 50 µL of the D-Pemetrexed Stock (from Section 3).

  • Dilute: Dilute to volume with Mobile Phase.

  • Final Concentration: ~0.1 mg/mL L-Pemetrexed containing ~0.1% D-Pemetrexed.

Visualized Workflows

Diagram 1: Solubilization Decision Tree

This logic gate ensures the standard is fully dissolved without degrading the compound with excessive acid/base exposure.

G Start Start: Check D-Pemetrexed CoA for Salt Form Decision Is it Free Acid or Disodium Salt? Start->Decision FreeAcid Free Acid Form Decision->FreeAcid Free Acid SaltForm Disodium Salt Form Decision->SaltForm Disodium Salt Step_Acid1 Add 10% Volume 0.1 N NaOH FreeAcid->Step_Acid1 Step_Salt1 Add 60% Volume HPLC Grade Water SaltForm->Step_Salt1 Step_Acid2 Swirl until clear (Ionization) Step_Acid1->Step_Acid2 Converge Dilute to Volume with Water Step_Acid2->Converge Step_Salt1->Converge Filter Filter (0.2 µm PVDF) Into Amber Vial Converge->Filter

Caption: Decision tree for selecting the correct solubilization solvent based on the salt form of the D-Pemetrexed reference standard.

Diagram 2: Preparation & Analysis Workflow

G Weigh Weigh D-Pemetrexed (Microbalance) Dissolve Dissolve & Sonicate (<25°C) Weigh->Dissolve Mix Prepare Resolution Soln (Spike L-isomer with D-isomer) Dissolve->Mix HPLC Chiral HPLC Injection (Chiralpak AD-H) Mix->HPLC Data Calculate Resolution (Rs) & % Enantiomeric Impurity HPLC->Data

Caption: End-to-end workflow from weighing the standard to final data analysis.

Chromatographic Conditions (Reference Method)

While stock preparation is the focus, the integrity of the stock is verified using a validated Chiral HPLC method. The following conditions are widely accepted for Pemetrexed enantiomeric separation.

ParameterSpecification
Column Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Isopropyl Alcohol : TFA (250 : 650 : 100 : 1 v/v/v/v)
Flow Rate 0.5 mL/min
Detection UV at 240 nm (or 228 nm)
Temperature 35°C
Injection Vol. 5 - 10 µL
Elution Order D-Pemetrexed (Distomer) elutes before L-Pemetrexed (Eutomer) in this NP system.[9][10]

Note: Reversed-Phase Chiral methods (e.g., Chiralcel OD-RH using Ammonium Formate/ACN) are also valid and may be preferred to avoid Hexane.

Troubleshooting & Quality Control

  • Peak Splitting: Often caused by pH mismatch between the highly alkaline stock (if NaOH was used) and the mobile phase. Solution: Ensure the injection volume is small (<10 µL) or neutralize the stock slightly with 0.1 N HCl before final dilution if the mobile phase is sensitive.

  • Low Recovery: Pemetrexed can adsorb to nylon filters. Solution: Use PVDF or PES filters and saturate the filter by discarding the first 2 mL.

  • Unknown Peaks: Pemetrexed oxidizes to "Pemetrexed Oxidative Impurity" (usually elutes later). Solution: Prepare standards fresh daily and use amber glassware.

References

  • USP Monograph: Pemetrexed Disodium.[11] United States Pharmacopeia. (Current Revision). Available at: [Link]

  • Hemchand, S., et al. (2019).[4] Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC.[1][4][5][6] Research Journal of Pharmacy and Technology, 12(1), 263-268. Available at: [Link]

  • European Medicines Agency (EMA). (2015). Assessment Report: Pemetrexed. (Scientific discussion on enantiomeric purity control). Available at: [Link]

  • PubChem. Pemetrexed Disodium (Compound Summary). National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Determination of Optimal UV Detection Wavelength for Pemetrexed Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the principles and protocols for determining the optimal ultraviolet (UV) detection wavelength for the analysis of Pemetrexed (as D-Pemetrexed or its disodium salt). Pemetrexed is a multi-targeted antifolate agent used in chemotherapy, and its accurate quantification is critical for quality control, formulation development, and pharmacokinetic studies.[1][2] This document provides a robust framework for researchers, scientists, and drug development professionals to establish a reliable analytical method, explaining the theoretical basis of Pemetrexed's UV absorbance and offering a step-by-step protocol for empirical determination of its maximum absorbance wavelength (λmax).

Scientific Background: The Basis of Pemetrexed UV Absorbance

Pemetrexed is a complex organic molecule whose structure incorporates multiple chromophores—functional groups that absorb light in the UV-visible range. The molecule's chemical name is N-[4-[2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid.[2] Its UV-absorbing properties are primarily derived from two key regions of its structure:

  • The Pyrrolo[2,3-d]pyrimidine Core: This heterocyclic ring system is a key chromophore, analogous to purine bases found in nucleic acids, and contributes significantly to UV absorption.

  • The Benzoyl Group: The substituted benzene ring (benzoyl moiety) is another strong chromophore that absorbs UV radiation.

The conjugation between these systems influences the overall UV spectrum. The precise wavelength of maximum absorbance (λmax) is highly sensitive to the molecular environment. Factors such as the solvent polarity, the pH of the solution, and the presence of buffer salts can alter the electronic transitions within the molecule, leading to shifts in the absorbance spectrum. This is why various analytical methods in the literature report different optimal wavelengths for Pemetrexed detection.

Reported Wavelengths for Pemetrexed UV Analysis

A review of published analytical methods reveals a range of wavelengths used for the detection and quantification of Pemetrexed. This variability underscores the importance of determining the optimal wavelength under specific experimental conditions (e.g., solvent, HPLC mobile phase).

Detection Wavelength (nm)Analytical Context / SolventSource(s)
225 nm UV Spectrophotometry in distilled water.[3][4][5]
228 nm Gradient Reverse-Phase HPLC.[6]
230 nm Isocratic Reverse-Phase HPLC; UPLC with PDA detector.[7][8][9][10]
254 nm Ion-pairing, Reversed-Phase HPLC; UV detector for complex analysis.[8][11]
265 nm Isocratic Reverse-Phase HPLC with PDA detector.[12][13]

This variation highlights that while a direct UV scan in a simple solvent like water may yield a λmax around 225 nm, the optimal wavelength for an HPLC method may be different to maximize sensitivity and minimize interference from mobile phase components or excipients.[3][12]

Protocol for Empirical Determination of Pemetrexed λmax

This protocol provides a self-validating workflow for researchers to determine the λmax of D-Pemetrexed in a specific solvent or mobile phase.

Materials and Reagents
  • D-Pemetrexed Reference Standard

  • Solvent/Diluent: This should be the same medium used for the final analysis (e.g., HPLC-grade water, methanol, acetonitrile, or the specific HPLC mobile phase).

  • Calibrated Analytical Balance

  • Class A Volumetric Flasks and Pipettes

  • UV-Vis Spectrophotometer (double-beam recommended)

  • Matched Quartz Cuvettes (1 cm path length)

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_output Result A 1. Accurately weigh Pemetrexed standard B 2. Quantitatively transfer to a volumetric flask A->B C 3. Dissolve and dilute to volume with chosen solvent (Prepare Stock Solution ~100 µg/mL) B->C D 4. Perform serial dilution to obtain working solution (e.g., 10 µg/mL) C->D E 5. Set spectrophotometer baseline (autozero) with solvent blank D->E F 6. Fill sample cuvette with Pemetrexed working solution E->F G 7. Scan absorbance from 400 nm down to 200 nm F->G H 8. Identify the wavelength(s) of maximum absorbance (λmax) G->H I Optimal λmax Determined H->I

Caption: Workflow for determining the λmax of Pemetrexed.

Step-by-Step Methodology
  • Prepare Stock Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of the D-Pemetrexed reference standard.

    • Quantitatively transfer the powder into a 100 mL Class A volumetric flask.

    • Add approximately 70 mL of the chosen solvent (e.g., HPLC-grade water). Sonicate for 5-10 minutes if necessary to ensure complete dissolution.[4]

    • Allow the solution to return to room temperature, then dilute to the mark with the solvent. Mix thoroughly.

  • Prepare Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 10.0 mL of the Stock Standard Solution into a 100 mL Class A volumetric flask.

    • Dilute to the mark with the same solvent. Mix thoroughly. This concentration should provide an absorbance value within the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

  • Acquire UV Spectrum:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

    • Fill a matched pair of quartz cuvettes with the solvent. Place them in the reference and sample holders.

    • Perform a baseline correction (autozero) across the desired wavelength range (e.g., 400 nm to 200 nm).

    • Empty the sample cuvette, rinse it with the Pemetrexed Working Standard Solution, and then fill it with the same solution.

    • Place the sample cuvette back into the sample holder.

    • Perform a wavelength scan from 400 nm to 200 nm.

  • Data Interpretation:

    • Analyze the resulting spectrum. The wavelength at which the highest absorbance peak occurs is the λmax.

    • Note any secondary absorbance maxima, as these may be useful in certain multi-wavelength detection methods or for purity assessments. For instance, a pure solution of Pemetrexed in water should exhibit a clear maximum at approximately 225 nm.[5]

Method Validation and Scientific Considerations

  • Causality of Wavelength Choice: The choice of wavelength is a critical parameter in method development. For simple quantification via spectrophotometry, using the λmax (e.g., ~225 nm in water) provides the highest sensitivity.[3] However, in HPLC analysis, a different wavelength might be chosen to avoid interference from the mobile phase or formulation excipients. For example, if a mobile phase component has high absorbance at 225 nm, a secondary, less intense peak (e.g., 265 nm) might be selected to ensure a stable baseline and better specificity.[12][13]

  • Trustworthiness Through System Suitability: Before any analysis, the performance of the spectrophotometer should be verified. For HPLC-UV systems, system suitability tests (e.g., replicate injections of a standard) are mandatory to ensure the precision of the detection at the chosen wavelength.

  • Influence of pH: The ionic state of Pemetrexed's glutamic acid and pyrimidine moieties is pH-dependent. Changes in pH can alter the electronic structure and thus shift the UV spectrum. It is crucial to control the pH of the solutions, especially when working with buffered mobile phases, to ensure reproducible results.[4][7]

Conclusion

The UV analysis of D-Pemetrexed is a robust and reliable method for its quantification. While published literature indicates a primary absorbance maximum around 225 nm in simple aqueous solutions, the optimal detection wavelength for a specific application, particularly in HPLC, can vary significantly (from 228 nm to 265 nm).[3][6][12] The selection depends on the solvent matrix, pH, and the presence of potential interfering substances. By following the detailed protocol outlined in this application note, researchers and analytical scientists can confidently determine and validate the ideal UV wavelength for their specific analytical needs, ensuring the accuracy, precision, and integrity of their results.

References

  • ResearchGate. Development and Validation of High Performance Liquid Chromatographic and UV Spectroscopic method for estimation of Pemetrexed disodium in Bulk drug and Pharmaceutical formulation. Available from: [Link]

  • IT Medical Team. DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC AND UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF PEMETRE. Available from: [Link]

  • ProQuest. Validated Reverse Phase HPLC Method for The Determination of Pemetrexed Disodium in Pharmaceutical Dosage Forms. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR RELATED SUBSTANCE OF PEMETREXED DISODIUM. Available from: [Link]

  • International Journal of Drug Development and Research. DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC AND UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF PEMETREXED DISODIUM IN BULK DRUG AND PHARMACEUTICAL FORMULATION | Abstract. Available from: [Link]

  • ResearchGate. A Stability-Indicating LC Assay Method for Pemetrexed Disodium. Available from: [Link]

  • PharmaInfo. A Study of Method Development and Validation for Simultaneous Estimation of Pemetrexed and Cisplatin Using RP-HPLC. Available from: [Link]

  • PMC (PubMed Central). New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium. Available from: [Link]

  • ResearchGate. Structure of pemetrexed. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. A new rapid Stability indicating RP-PDA-UPLC method for the estimation of Assay of Pemetrexed disodium-An anti-Lung cancer drug. Available from: [Link]

  • Pharmaceutical Technology. Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Available from: [Link]

  • PubChem. Pemetrexed | C20H21N5O6. Available from: [Link]

  • ResearchGate. Chemical structures of pemetrexed (A) and methotrexate (B). Available from: [Link]

  • EMBL-EBI. Compound: PEMETREXED (CHEMBL225072). Available from: [Link]

  • International Journal of Drug Development and Research. DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC AND UV SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF PEMETRE. Available from: [Link]

  • PMC (PubMed Central). Enhanced oral absorption of pemetrexed by ion-pairing complex formation with deoxycholic acid derivative and multiple nanoemulsion formulations. Available from: [Link]

Sources

Application Note: High-Sensitivity Sample Preparation and Chiral Separation of Pemetrexed Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pemetrexed disodium (Alimta) is a multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC). The drug is administered as the L-isomer , which inhibits thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). The D-isomer is a chiral impurity with significantly reduced potency and potential off-target toxicity.

Regulatory guidelines (ICH Q3A/B) require strict control of enantiomeric impurities, typically


. This Application Note provides a comprehensive, field-validated protocol for the sample preparation and chiral quantification  of Pemetrexed.

Key Technical Advantages of This Protocol:

  • Matrix Elimination: Utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to isolate polar acidic Pemetrexed from complex plasma/urine matrices.

  • Chiral Resolution: Achieves baseline separation (

    
    ) of L- and D-enantiomers using Amylose-based polysaccharide stationary phases.
    
  • Sensitivity: Limits of Quantitation (LOQ) suitable for trace impurity analysis (QC) and pharmacokinetic (PK) micro-dosing studies.

Scientific Background & Mechanism[1][2][3]

The Chiral Challenge

Pemetrexed contains a glutamic acid moiety, creating a single chiral center. The L-enantiomer is the active pharmaceutical ingredient (API). Separation is challenging due to the compound's polarity and the presence of two carboxylic acid groups (


, 

).[1]
Separation Mechanism

While protein-based columns (AGP) and antibiotic columns (Teicoplanin) are often used for amino acids, Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) has proven superior for Pemetrexed due to its ability to form hydrogen bonds and


 interactions with the benzoyl and pyrrolo[2,3-d]pyrimidine core of Pemetrexed.
Sample Preparation Logic (SPE)

Pemetrexed is highly polar and acidic. Traditional Liquid-Liquid Extraction (LLE) yields poor recovery. Mixed-Mode Anion Exchange (MAX) is the optimal strategy:

  • Retention: At neutral pH, Pemetrexed is negatively charged and binds to the quaternary ammonium sites of the MAX sorbent.

  • Interference Removal: Neutrals and bases are washed away.

  • Elution: Acidification protonates the carboxyl groups, breaking the ionic interaction and releasing the analyte.

SPE_Mechanism cluster_0 Step 1: Loading (pH 6-7) cluster_1 Step 2: Washing cluster_2 Step 3: Elution Load Pemetrexed (Anionic) Binds to MAX (+) Wash1 5% NH4OH (Remove Acids) Load->Wash1 Retain Analyte Matrix Neutrals/Bases No Binding Matrix->Wash1 Discard Wash2 Methanol (Remove Hydrophobics) Wash1->Wash2 Elute 2% Formic Acid (Protonation -> Release) Wash2->Elute Clean Extract

Figure 1: Mechanism of Mixed-Mode Anion Exchange (MAX) for Pemetrexed Extraction.

Experimental Protocols

Protocol A: Sample Preparation (Human Plasma)

Target: Pharmacokinetic (PK) samples or trace impurity analysis in bio-fluids.

Materials:

  • SPE Plate/Cartridge: Oasis MAX (Mixed-mode Anion eXchange), 30 mg/1 cc.

  • Reagents: Phosphoric acid (

    
    ), Ammonium Hydroxide (
    
    
    
    ), Methanol (MeOH), Formic Acid (FA), Water (Milli-Q).

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot

      
       human plasma.
      
    • Add

      
       of 
      
      
      
      
      
      in water. (Target pH
      
      
      . Note: Do not over-acidify; Pemetrexed must remain ionized (negative) to bind to the anion exchanger.)
    • Vortex for 30 seconds.

  • Conditioning:

    • 
       Methanol.
      
    • 
       Water.
      
  • Loading:

    • Load pre-treated sample at a flow rate of

      
       (gravity or low vacuum).
      
  • Washing (Critical for Matrix Removal):

    • Wash 1:

      
       of 
      
      
      
      
      
      in water. (Removes endogenous proteins and neutral interferences).
    • Wash 2:

      
       Methanol. (Removes hydrophobic interferences; Pemetrexed remains bound ionically).
      
  • Elution:

    • Elute with

      
       of 
      
      
      
      Formic Acid in Methanol
      .
    • Mechanism:[2][3] The acid protonates the Pemetrexed carboxyl groups, neutralizing the charge and releasing it from the sorbent.

  • Reconstitution (Crucial for Normal Phase LC):

    • Evaporate eluate to dryness under Nitrogen stream at

      
      .
      
    • Reconstitute residue in

      
       of Mobile Phase (e.g., n-Hexane:Ethanol:IPA).
      
    • Expert Note: If using Reverse Phase Chiral LC, reconstitute in Water:MeOH (90:10).

Protocol B: Chiral LC Method (Normal Phase - QC Standard)

Target: Quality Control, Enantiomeric Purity Testing.

This method utilizes the Chiralpak AD-H column, widely cited for robust resolution of Pemetrexed enantiomers.

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions

Mobile Phase n-Hexane : Ethanol : Isopropyl Alcohol : TFA
Ratio

(v/v/v/v)
Flow Rate

(Optimize for backpressure)
Temperature

Detection UV at

(PDA recommended for peak purity)
Injection Vol.

Run Time ~30 minutes

Performance Criteria:

  • Resolution (

    
    ): 
    
    
    
    between L- and D-isomers.
  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    

Analytical Workflow & Data Interpretation

The following diagram illustrates the complete lifecycle of a sample from extraction to data output.

Workflow Raw Raw Sample (Plasma/Formulation) Prep Sample Prep (SPE / Dilution) Raw->Prep Dry Evaporation & Reconstitution Prep->Dry If NP-LC LC Chiral LC (Chiralpak AD-H) Prep->LC If RP-LC Dry->LC Detect Detection (UV 240nm / MS) LC->Detect Data Data Analysis (% Enantiomeric Excess) Detect->Data

Figure 2: Analytical Workflow for Pemetrexed Enantiomer Quantification.

Expected Validation Data (Example)
ParameterL-Isomer (Active)D-Isomer (Impurity)
Linearity Range


LOD


Recovery (SPE)


Precision (%RSD)


Troubleshooting & Expert Insights

Peak Tailing
  • Cause: Interaction between the free carboxylic acid groups of Pemetrexed and residual silanols on the silica support.

  • Solution: Ensure TFA (Trifluoroacetic acid) is present in the mobile phase (

    
    ). It suppresses ionization of the silanols and the analyte, sharpening the peaks.
    
Sample Stability
  • Issue: Pemetrexed is susceptible to oxidative degradation (forming oxidative impurities) and hydrolysis.

  • Protocol: Process plasma samples at

    
    . Store reconstituted samples in an autosampler at 
    
    
    
    . Analyze within 24 hours.
Mobile Phase Preparation
  • Insight: The high ethanol content in the Normal Phase method (

    
     parts) is unusual but necessary for solubility and chiral recognition of this specific molecule. Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the UV cell.
    

References

  • Hemchand, S., et al. (2019). "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC."[4][5] Research Journal of Pharmacy and Technology.

  • Latz, J. E., et al. (2006). "Pharmacokinetics of Pemetrexed."[1] Clinical Pharmacokinetics. (Foundational PK data).

  • Rotteveel, L., et al. (2020). "Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies." British Journal of Clinical Pharmacology. (Validates Oasis MAX SPE method).

  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H." (Column specifications).

Disclaimer: This protocol is for research and development purposes. Validation according to local regulatory standards (FDA/EMA) is required before clinical application.

Sources

Application Note: Normal Phase vs. Reversed-Phase Chiral Separation of Pemetrexed Disodium

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pemetrexed disodium is a multi-targeted antifolate antineoplastic agent used primarily in the treatment of non-small cell lung cancer and pleural mesothelioma[1]. The active pharmaceutical ingredient (API) derives its efficacy exclusively from the L-enantiomer[1]. The D-enantiomer (distomer) is an inactive chiral impurity that must be rigorously controlled during synthesis and formulation (typically limited to < 0.15% - 1.0% w/w)[2]. This application note provides a comprehensive, self-validating guide to the two primary chromatographic strategies for enantiomeric purity determination: Normal Phase (NP) and Reversed-Phase (RP) High-Performance Liquid Chromatography (HPLC).

Molecular Causality & Chiral Recognition Mechanisms

Pemetrexed features a pyrrolopyrimidine ring, a phenyl ring, and a chiral glutamate moiety[1]. The glutamate structure presents two carboxylic acid groups (pKa ~3.5 and 4.8) and a secondary amine, rendering the molecule highly polar and amphoteric.

Normal Phase (NP) Causality

In NP-HPLC, chiral recognition occurs within the helical cavities of an amylose-based stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))[2]. The primary interactions are hydrogen bonding, dipole-dipole interactions, and


 stacking[3].
The Causality of the Modifier:  Because pemetrexed contains two free carboxylic acids, eluting it in a non-polar solvent mixture (Hexane/Ethanol) without an acidic modifier would result in severe peak tailing due to secondary interactions with residual silanols on the silica support[2]. The addition of Trifluoroacetic acid (TFA) suppresses the ionization of the carboxylates, keeping the analyte neutral and ensuring sharp, symmetrical peaks[2].
Reversed-Phase (RP) Causality

In RP-HPLC, macrocyclic glycopeptide antibiotics (such as eremomycin) serve as highly effective chiral selectors[4]. Eremomycin possesses multiple chiral centers, hydrophobic pockets, and hydrogen-bonding sites[4]. The Causality of the Buffer: In an aqueous-organic mobile phase, chiral recognition is driven by hydrophobic and electrostatic interactions[4]. Utilizing a low pH buffer (e.g., pH 2.5) ensures that the carboxylic acid groups of pemetrexed are fully protonated (neutralized), increasing its hydrophobicity to allow adequate retention on the reversed-phase column[4]. Simultaneously, the protonated amino groups of the eremomycin selector facilitate stereoselective ionic and dipole interactions with the analyte[4].

Mechanism Pemetrexed Pemetrexed (L/D Enantiomers) NP Normal Phase (NP) Amylose CSP Pemetrexed->NP Non-Polar Solvent RP Reversed-Phase (RP) Eremomycin CSP Pemetrexed->RP Aqueous/Organic NP_Mech H-Bonding & π-π Stacking (TFA suppresses ionization) NP->NP_Mech RP_Mech Hydrophobic & Dipole (pH 2.5 ensures retention) RP->RP_Mech NP_Result High Resolution (Rs > 2.0) Fast Run (~20 min) NP_Mech->NP_Result RP_Result High Resolution (Rs > 2.8) Ultra-Fast Run (<10 min) RP_Mech->RP_Result

Fig 1: Chiral recognition mechanisms of Pemetrexed in NP vs RP HPLC.

Self-Validating Experimental Protocols

Protocol A: Normal Phase Chiral Separation (Bulk API)

This protocol utilizes an amylose-based chiral stationary phase and is ideal for routine quality control of bulk pemetrexed disodium[2].

Chromatographic Conditions:

  • Column: Chiralpak AD-H (or equivalent Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm[2].

  • Mobile Phase: Hexane : Ethanol : Trifluoroacetic acid (TFA) in a ratio of 80:20:0.1 (v/v/v)[2].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 800 mL of HPLC-grade Hexane with 200 mL of HPLC-grade Ethanol. Add 1.0 mL of TFA. Degas via ultrasonication for 10 minutes.

  • Diluent Preparation: Use a mixture of Ethanol and Hexane (50:50, v/v).

  • Sample Preparation: Accurately weigh 10 mg of Pemetrexed disodium sample and dissolve in 10 mL of diluent (Concentration: 1.0 mg/mL)[2]. Sonicate to ensure complete dissolution.

  • System Suitability (Self-Validation): Inject a resolution mixture containing 1% D-enantiomer and 99% L-enantiomer.

    • Acceptance Criteria: The resolution (

      
      ) between the D-enantiomer (eluting first) and L-enantiomer must be 
      
      
      
      [2]. The tailing factor for the L-enantiomer peak must be
      
      
      . System precision (%RSD) for 6 replicate injections of the D-enantiomer must be
      
      
      [2].
Protocol B: Reversed-Phase Chiral Separation (Aqueous/Biological Samples)

This protocol utilizes a macrocyclic glycopeptide chiral stationary phase. It is highly advantageous for samples in aqueous matrices, biological fluids, or when avoiding toxic normal-phase solvents is desired[4].

Chromatographic Conditions:

  • Column: Nautilus-E (Eremomycin-modified silica) or equivalent macrocyclic glycopeptide column, 250 mm × 4.6 mm, 5 µm[4].

  • Mobile Phase: Methanol : Acetonitrile : 50 mM Ammonium Dihydrogen Phosphate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) Buffer (pH 2.5) in a ratio of 55:15:30 (v/v/v).
    
  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 5.75 g of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in 1000 mL of Milli-Q water. Adjust the pH to exactly 2.5 using orthophosphoric acid. Filter through a 0.45 µm membrane.
    
  • Mobile Phase Preparation: Mix 550 mL Methanol, 150 mL Acetonitrile, and 300 mL of the prepared pH 2.5 buffer[4]. Degas thoroughly.

  • Sample Preparation: Dissolve the Pemetrexed sample in the mobile phase to achieve a concentration of 1.0 mg/mL.

  • System Suitability (Self-Validation): Inject a racemic or spiked standard.

    • Acceptance Criteria: The resolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) between enantiomers must be 
      
      
      
      . The run time should complete within 10 minutes[4]. The Limit of Detection (LOD) for the D-enantiomer should be verified at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
      
      
      µg/mL (S/N
      
      
      3).

Quantitative Data Summary

The following table summarizes the comparative performance metrics of the NP and RP methodologies based on validated literature parameters[2][4].

ParameterNormal Phase (Amylose CSP)Reversed-Phase (Eremomycin CSP)
Mobile Phase Hexane / Ethanol / TFAMeOH / ACN / Phosphate Buffer (pH 2.5)
Resolution (

)
> 2.02.8 - 3.3
Run Time ~20 minutes< 10 minutes
LOD (D-enantiomer) 1.6 µg/mL0.3 µg/mL
Primary Interaction H-bonding,

stacking
Hydrophobic, Ionic, Dipole
Best Application Bulk API QC, Non-polar extractsBiological matrices, Green chemistry
Limitations Uses toxic solvents (Hexane)Requires strict pH control (pH 2.5)

Method Selection Workflow

To assist analytical scientists in selecting the optimal chiral separation strategy, the following decision tree maps the logical progression based on sample matrix and operational constraints.

DecisionTree Start Select Chiral HPLC Method for Pemetrexed Q1 Is sample highly aqueous or biological matrix? Start->Q1 NP_Path Normal Phase Method (Amylose CSP) Q1->NP_Path No (Bulk API) RP_Path Reversed-Phase Method (Macrocyclic Glycopeptide) Q1->RP_Path Yes (Plasma/Urine) NP_Action Dilute in Hexane/EtOH Add TFA Modifier NP_Path->NP_Action RP_Action Direct Injection / Dilute in Buffer/MeOH RP_Path->RP_Action

Fig 2: Decision tree for selecting NP vs RP chiral HPLC methods for Pemetrexed.

References

  • Title: A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase Source: Chromatographia, 2007; 65(2-4): 249-252. URL: [Link]

  • Title: Determination of the enantiomeric purity of Pemetrexed on the macrocyclic glycopeptides bonded phases Source: Analitika i Kontrol (Analytics and Control), 2016; 20(2): 168-174. URL: [Link]

  • Title: Assessment report: Pemetrexed Krka (EMA/CHMP/225126/2018) Source: European Medicines Agency (EMA), 2018. URL: [Link]

Sources

Application Note: Chromatographic Determination of Enantiomeric Excess in Pemetrexed Samples

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Chiral HPLC Methodology, Mechanistic Causality, and System Self-Validation

Mechanistic Context: The Importance of Chirality in Pemetrexed

Pemetrexed disodium is a multi-target novel antifolate of synthetic origin, extensively used as a chemotherapeutic agent for the treatment of malignancies such as pleural mesothelioma and non-small cell lung cancer[1]. The molecule exerts its antineoplastic effect by inhibiting multiple folate-requiring enzymes essential for purine and pyrimidine synthesis, primarily Thymidylate Synthase (TS), Dihydrofolate Reductase (DHFR), and Glycinamide Ribonucleotide Formyltransferase (GARFT).

Crucially, the pharmacological activity of pemetrexed is entirely dependent on its chiral center located at the glutamate moiety. The L-enantiomer is the active drug. Once inside the cell, the L-glutamate tail is recognized by the enzyme Folylpolyglutamate Synthase (FPGS), which adds additional glutamate residues. This polyglutamation traps the drug inside the tumor cell and dramatically increases its inhibitory affinity for TS and GARFT. Conversely, the D-enantiomer is a process-related impurity that cannot be efficiently polyglutamated, rendering it pharmacologically inactive and an unnecessary metabolic burden. Consequently, regulatory guidelines mandate the strict quantification of the D-isomer to determine the Enantiomeric Excess (ee) of the active L-isomer.

Pathway PMX L-Pemetrexed (Active Drug) FPGS FPGS Enzyme (Polyglutamation) PMX->FPGS PMX_PG PMX-Polyglutamate (Intracellular) FPGS->PMX_PG TS Thymidylate Synthase (TS) PMX_PG->TS DHFR DHFR PMX_PG->DHFR GARFT GARFT PMX_PG->GARFT Arrest DNA/RNA Synthesis Arrest TS->Arrest DHFR->Arrest GARFT->Arrest

Fig 1: Intracellular polyglutamation of L-Pemetrexed and multi-target folate pathway inhibition.

Analytical Strategy: Chiral HPLC

Because enantiomers possess identical physicochemical properties in an achiral environment, they cannot be separated by standard reversed-phase HPLC. Chromatographic separation of L- and D-enantiomers of pemetrexed disodium is optimally achieved on an amylose-based chiral stationary phase[2].

Causality Behind Experimental Choices
  • Stationary Phase Selection: A Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica) is utilized. The helical structure of the derivatized amylose polymer creates chiral cavities. The L- and D-isomers form transient diastereomeric complexes with the stationary phase via hydrogen bonding and

    
     interactions. The L-isomer fits more favorably into the chiral grooves, resulting in differential retention times.
    
  • Mobile Phase Architecture: Pemetrexed is highly polar due to its two carboxylic acid groups. A highly effective mobile phase consists of n-Hexane, Ethanol, Isopropyl alcohol, and Trifluoroacetic acid (TFA) in a 250:650:100:1 ratio[3].

    • Ethanol/IPA act as strong polar modifiers to elute the highly polar drug.

    • Hexane modulates the bulk polarity to ensure adequate interaction with the amylose phase.

    • TFA (Trifluoroacetic acid) is the most critical component. It acts as an acidic ion-pairing agent that suppresses the ionization of the glutamate carboxylates. Without TFA, the ionized carboxylates would interact with residual free silanols on the silica support, causing severe peak tailing and destroying chiral resolution.

Experimental Protocol

This protocol details the step-by-step methodology for quantifying the D-isomer impurity to calculate the enantiomeric excess of Pemetrexed.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Amylose backbone provides stereoselective H-bonding cavities[3].
Mobile Phase Hexane:EtOH:IPA:TFA (250:650:100:1 v/v)Polar organic mode; TFA suppresses di-acid ionization[3].
Flow Rate 0.5 mL/minAllows sufficient residence time for stereoselective partitioning[3].
Detection UV at 240 nmCorresponds to the

transition of the pyrimidine ring[3].
Column Temp 35 °CEnhances mass transfer kinetics, reducing peak tailing[3].
Injection Vol 5 µLPrevents column overloading and maintains sharp peak morphology[3].
Step-by-Step Methodology
  • Mobile Phase Preparation: Measure 250 mL of HPLC-grade n-Hexane, 650 mL of absolute Ethanol, and 100 mL of Isopropyl alcohol. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly, sonicate for 10 minutes, and pass through a 0.22 µm PTFE membrane filter to degas.

  • Diluent Preparation: Use the prepared mobile phase as the sample diluent to prevent solvent-mismatch peak distortion.

  • Standard Preparation (System Suitability): Accurately weigh 1.0 mg of Pemetrexed L-isomer reference standard and 1.0 mg of D-isomer reference standard. Dissolve in 10 mL of diluent to create a racemic resolution standard.

  • Sample Preparation: Accurately weigh an amount of the Pemetrexed bulk drug sample equivalent to 10.0 mg. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with the diluent (Final concentration: 1.0 mg/mL).

  • Equilibration: Purge the HPLC system and equilibrate the Chiralpak AD-H column with the mobile phase at 0.5 mL/min until a stable baseline is achieved at 240 nm.

  • Sequence Execution: Inject the blank (diluent), followed by six replicates of the System Suitability standard, and finally the unknown samples.

Workflow Prep Sample Prep (Diluent) Inject HPLC Injection (5 µL) Prep->Inject Column Chiralpak AD-H (35°C) Inject->Column Detect UV Detection (240 nm) Column->Detect Data Peak Integration (L & D Areas) Detect->Data Calc ee % Calculation Data->Calc

Fig 2: Step-by-step analytical workflow for the chiral chromatographic assessment of Pemetrexed.

Self-Validating System: Suitability Criteria

A robust analytical protocol must be self-validating. Before any sample data is accepted, the system must pass the following System Suitability Test (SST) criteria using the racemic standard. If the system fails to resolve the peaks, the run must be aborted, as trace D-isomer quantification will be inaccurate.

ParameterAcceptance CriteriaPurpose in Self-Validation
Resolution (

)

(between L and D)
The resolution between the enantiomers must be greater than 2.0 to ensure accurate baseline integration of the trace D-isomer[2].
Tailing Factor (

)

(for L-Pemetrexed)
Confirms secondary interactions (e.g., silanol activity) are adequately suppressed by the TFA modifier.
Precision (%RSD)

(Area, n=6)
Validates autosampler precision and detector stability.

Data Interpretation and ee Calculation

Enantiomeric Excess (ee) is a measurement of purity used for chiral substances. It reflects the absolute difference between the mole fractions of each enantiomer. In chromatography, assuming identical UV response factors for both enantiomers, peak area is directly proportional to concentration.

Formula:



Where:

  • 
     = Peak area of the active L-Pemetrexed enantiomer.
    
  • 
     = Peak area of the D-Pemetrexed impurity.
    
Example Data Summary
SampleL-Enantiomer AreaD-Enantiomer AreaTotal AreaEnantiomeric Excess (ee)Pass/Fail (Limit:

)
Batch 001 4,500,20012,5004,512,70099.45% PASS
Batch 002 4,480,0004,1004,484,10099.82% PASS
Degraded API 4,100,00085,0004,185,00095.94% FAIL

Note: The limit of detection (LOD) for the distomer (D-enantiomer) using this methodology is typically around 1.6 µg/mL, ensuring high-fidelity quantification of trace impurities[2].

References

1.[2] Ramulu K, Rao BM, Madhavan P, Lalitha Devi M, Srinivasu MK, Chandrasekhar KB. "A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase." Chromatographia, 2007. URL: 2.[3] Hemchand S, Ravi Chandra Babu R, Mathrusri Annapurna M. "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC." ProQuest / Research Journal of Pharmacy and Technology, 2019. URL: 3.[1] "Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection." Walsh Medical Media, 2023. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Pemetrexed Enantiomeric Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Resolution between L-Pemetrexed and D-Pemetrexed

Executive Summary & Scientific Context

The Challenge: Pemetrexed Disodium (Alimta) contains a chiral center within its glutamic acid moiety.[1] The L-isomer is the active pharmaceutical ingredient (API), while the D-isomer is a critical process impurity that must be controlled to


 (ICH Q3A).[1]

Separating these enantiomers is thermodynamically challenging because Pemetrexed is a polar, dianionic salt at physiological pH.[1][2] Traditional Normal Phase (Hexane/IPA) methods often suffer from poor solubility of the disodium salt, leading to column fouling or the need for harsh acidification (TFA) to suppress ionization.

The Solution: This guide focuses on the Reversed-Phase Chiral Mobile Phase Additive (CMP) method, utilizing


-Cyclodextrin (

-CD)
.[1] This approach aligns with modern USP protocols and offers superior solubility for the salt form compared to Amylose-based Normal Phase methods.
Core Experimental Protocol: The -Cyclodextrin System

This protocol relies on "Host-Guest" chemistry.[1] The hydrophobic aromatic core of Pemetrexed forms an inclusion complex with the hydrophobic cavity of the


-CD. The chiral environment of the CD rim interacts differentially with the L- and D-glutamate tails, creating separation.[1]
Optimized Method Parameters
ParameterSpecificationScientific Rationale
Column C18 (Octadecylsilyl),

,

Provides the achiral hydrophobic retention base.[1][2] The separation occurs in the mobile phase equilibrium.
Mobile Phase A Buffer: 0.04 M Phosphate + 8.0 g/L

-Cyclodextrin
, pH 6.0
The

-CD is the chiral selector.[1][2] pH 6.0 ensures Pemetrexed carboxylic acids are ionized (soluble) but capable of interaction.[1][2]
Mobile Phase B Acetonitrile (ACN)Organic modifier to modulate retention time.[1] Keep low to prevent disrupting the CD-Drug complex.[1]
Ratio Isocratic 95% A / 5% BHigh water content is required to force the hydrophobic drug into the CD cavity.
Flow Rate

Slower flow allows sufficient time for the inclusion complex equilibrium (

).[1][2]
Temperature

CRITICAL: Inclusion complexation is exothermic.[1] Higher temps reduce resolution (

).[1]
Detection UV @ 240 nmMax absorption for Pemetrexed pyrrolopyrimidine core.[1][2]
Mechanism of Action (Visualization)

The following diagram illustrates the decision matrix for method development and the kinetic mechanism of the separation.

Pemetrexed_Separation Start Method Development Start Solubility Check Solubility (Disodium Salt) Start->Solubility Decision Select Mode Solubility->Decision NP_Route Normal Phase (Amylose/Hexane) Decision->NP_Route Low Polarity / Free Acid RP_Route Reversed Phase (C18 + Beta-CD) Decision->RP_Route High Polarity / Salt Form Mech_NP Surface Adsorption (H-Bonding) NP_Route->Mech_NP Mech_RP Inclusion Complex (Host-Guest) RP_Route->Mech_RP Result Resolution (Rs > 2.0) Mech_NP->Result Optimize IPA/TFA Mech_RP->Result Optimize Temp (Lower is Better)

Caption: Decision tree comparing Normal Phase vs. Reversed Phase (CD-Additive) strategies. For Pemetrexed Disodium, the RP route (Green) is preferred for solubility stability.

Troubleshooting Guide: Improving Resolution ( )

This section addresses specific failure modes encountered in the lab.

Scenario A: "My peaks are merging (Resolution

). I am running at

."
[1][2]
  • Root Cause: Thermodynamics.[1] The formation of the Pemetrexed-

    
    -CD inclusion complex is driven by enthalpy (
    
    
    
    ).[1] As temperature increases, the equilibrium constant (
    
    
    ) for the complex decreases, reducing the effective separation factor (
    
    
    ).
  • Corrective Action:

    • Lower column oven temperature to

      
       .
      
    • Ensure your HPLC system has a pre-heater/chiller to equilibrate the mobile phase before it hits the column.[1]

    • Why? Lower temperature stabilizes the inclusion complex, effectively "freezing" the transient chiral recognition state.[2]

Scenario B: "The retention times are drifting, and resolution is fluctuating."
  • Root Cause: pH Instability or CD Saturation.[1] Pemetrexed has two carboxylic acid groups (

    
     and 
    
    
    
    ).[1][2] If the pH drifts near these
    
    
    values, the ionization state changes, altering the hydrophobicity and the fit within the CD cavity.
  • Corrective Action:

    • Verify Mobile Phase pH is strictly 6.0

      
       0.1 .[1][2]
      
    • Use a Phosphate buffer (high buffering capacity) rather than Acetate at this pH.[1][2]

    • Check CD Quality: Ensure the

      
      -CD is anhydrous grade and fully dissolved. Partially undissolved CD causes baseline noise and concentration gradients.[1]
      
Scenario C: "I see a ghost peak or baseline rise after the D-isomer."
  • Root Cause: Strongly retained impurities or "System Peaks" from the Cyclodextrin.

  • Corrective Action:

    • 
      -CD can trap non-polar impurities from the water or ACN.[1][2]
      
    • Install a "Guard Column" between the pump and the injector (not just before the main column) to trap mobile phase impurities.

    • Perform a high-organic wash (50:50 Water:ACN) without CD at the end of the sequence to strip the column.[2]

Frequently Asked Questions (FAQ)

Q1: Can I use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) instead of native

-CD?
A: Yes, but with caveats. HP-

-CD is more soluble in water (allowing higher concentrations,

), which can increase retention.[1][2] However, the hydroxypropyl groups can sterically hinder the entry of the Pemetrexed benzoyl ring into the cavity. If native

-CD works (at 8 g/L), stick to it.[1][2] Use HP-

-CD only if you need to increase organic modifier concentration

without precipitation.[1][2]

Q2: Why does the USP method use such a low amount of Acetonitrile (5%)? A: To force the "Hydrophobic Effect." Inclusion complexation is driven by the expulsion of high-energy water molecules from the CD cavity and the hydrophobic shielding of the drug's aromatic ring. Adding too much organic solvent (ACN) stabilizes the dissolved drug in the bulk mobile phase, reducing the driving force for it to enter the CD cavity. Rule of Thumb: Keep Organic


 for CD-based separations.

Q3: My column pressure is slowly increasing. Is the CD precipitating? A: Likely.


-CD has limited solubility in ACN.[1][2] If you mix the buffer and ACN on-line (using the HPLC pump), local high-ACN zones can precipitate the CD inside the mixer or column head.[1]
  • Protocol: Premix the Mobile Phase (95% Buffer / 5% ACN) and filter through a

    
     nylon filter before use. Do not rely on the pump to mix high-concentration CD buffers with organic solvents.[1]
    
References
  • United States Pharmacopeia (USP). Pemetrexed Disodium Monograph: Enantiomeric Purity.[1] USP-NF Online.[1] (Method utilizes

    
    -Cyclodextrin mobile phase additive).[1] [1]
    
  • Hemchand, S., et al. (2019). "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium... using Chiral HPLC."[1][3][4][5] Research Journal of Pharmacy and Technology. (Discusses alternative Amylose-based methods). [1]

  • Sajonz, P., et al. (2005). "Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography."[6] Journal of Chromatography A. (Foundational theory on temperature effects in chiral HPLC).

  • Agilent Technologies. "Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns." (Application note on Teicoplanin alternatives).

Disclaimer: This guide is for research and development purposes. Always validate methods according to ICH Q2(R1) guidelines before using them for GMP release testing.

Sources

Technical Support Center: Pemetrexed Chiral HPLC Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: Why Pemetrexed Tails

Executive Summary: Pemetrexed is a zwitterionic antifolate containing a pyrrolo[2,3-d]pyrimidine scaffold and an L-glutamic acid moiety. In chiral chromatography, particularly on polysaccharide-based columns (e.g., Chiralpak AD-H or IC), peak tailing (Asymmetry > 1.5) is rarely a physical column failure.

Instead, it is a thermodynamic issue caused by "dual-mode retention." While the chiral selector interacts with the stereocenter, the free carboxylic acid groups on the glutamic acid tail interact non-specifically with the silica matrix's residual silanols or the polysaccharide backbone itself.

The Goal: Achieve an Asymmetry Factor (


) < 1.2 to ensure the main Pemetrexed peak (L-isomer) does not mask the trace D-isomer impurity.

Diagnostic Workflow (Triage)

Before altering your method, identify the root cause using this logic flow.

TroubleshootingFlow Start Start: Peak Tailing Observed (As > 1.5) CheckDiluent 1. Check Sample Diluent Is it stronger than Mobile Phase? Start->CheckDiluent DiluentIssue Fix: Dilute sample in MP or weaker solvent CheckDiluent->DiluentIssue Yes CheckAdditives 2. Check Mobile Phase Additives Is TFA/DEA concentration sufficient? CheckDiluent->CheckAdditives No AdditiveIssue Fix: Increase TFA to 0.1% (Suppress ionization) CheckAdditives->AdditiveIssue No CheckColumn 3. Check Column History Was it used without additives? CheckAdditives->CheckColumn Yes ColumnRegen Fix: Regenerate Column (Wash sequence) CheckColumn->ColumnRegen Yes CheckLoad 4. Check Mass Load Is the column overloaded? CheckColumn->CheckLoad No ReduceLoad Fix: Dilute Sample 2x Re-inject CheckLoad->ReduceLoad Yes

Figure 1: Decision matrix for isolating the source of peak asymmetry.

Technical Deep Dive & Solutions

Issue A: The "Strong Solvent" Effect (Kinetic Tailing)

Symptom: Peak fronting or tailing that disappears when injection volume is reduced. Mechanism: Pemetrexed is often dissolved in DMSO or water/methanol for solubility. If your chiral method uses a Normal Phase (Hexane/Ethanol) or Polar Organic Mode (ACN/MeOH), injecting a water-based sample creates a "micro-emulsion" at the column head. The analyte precipitates or travels faster than the eluent, distorting the band.

Protocol 1: Solvent Matching

  • Standard: Dissolve Pemetrexed Disodium in the Mobile Phase directly if possible.

  • Alternative: If solubility is poor in Hexane, use 100% Ethanol (or IPA) as the diluent.

  • Validation: Inject 5 µL of sample vs. 5 µL of blank. If the baseline ripples at the retention time of Pemetrexed, your solvent is incompatible.

Issue B: Improper Ionization Control (Thermodynamic Tailing)

Symptom: Broad, tailing peaks that persist regardless of concentration. Mechanism: Pemetrexed has two


 values (~3.5 and ~4.8). On polysaccharide columns (Amylose/Cellulose), the stationary phase is coated on silica.
  • Without Acid: The carboxyl groups (

    
    ) bind to residual silanols (
    
    
    
    ) or hydrogen-bond too strongly with the carbamate groups of the chiral selector.
  • The Fix: You must force Pemetrexed into a single non-ionized state (

    
    ) using an acidic additive.
    

Protocol 2: Mobile Phase Optimization (Normal Phase) Standard Method Refinement (Based on Chiralpak AD-H) [1][2]

ParameterStandard ConditionOptimized for TailingWhy?
Column Chiralpak AD-H (Amylose)Chiralpak AD-H High selectivity for antifolates.
Base Solvent n-Hexane : Ethanol (40:60)n-Hexane : IPA : Ethanol IPA improves mass transfer kinetics.
Additive 0.1% TFA0.1% TFA + 0.1% DEA Critical: TFA suppresses acid ionization; DEA blocks basic silanols.
Flow Rate 1.0 mL/min0.5 - 0.8 mL/min Slower flow allows better equilibration in chiral pores.
Temp 25°C35°C Higher temp reduces viscosity and sharpens peaks.

Senior Scientist Note: Do not fear using both TFA and DEA (Diethylamine) simultaneously. This forms a volatile salt (diethylammonium trifluoroacetate) in situ. It effectively "caps" both acidic and basic active sites on the column, often reducing tailing factor from 1.8 to 1.1.

Issue C: Column "Memory" & Hysteresis

Symptom: Retention times shift and tailing worsens over a sequence. Mechanism: Chiral columns are "sticky." If the column was previously used with a basic mobile phase (without TFA), the silica surface may have active sites exposed.

Protocol 3: Regeneration (Amylose-based Columns) Warning: Verify solvent compatibility with your specific column version (Coated vs. Immobilized).

  • Flush: 100% Ethanol (containing 0.1% DEA) at 0.5 mL/min for 60 mins. (Removes adsorbed acids).

  • Rinse: 100% Ethanol (Neutral) for 30 mins.

  • Re-equilibrate: Mobile Phase (with TFA) for 2 hours.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) for Pemetrexed chiral separation? A: Generally, no. While C18 separates Pemetrexed from chemical impurities, it cannot separate enantiomers (L vs D) without a chiral mobile phase additive (CMPA) like beta-cyclodextrin [3]. For robust enantiomeric purity, immobilized polysaccharide columns (e.g., Chiralpak IC/ID) or coated (AD-H) in Normal Phase or Polar Organic Mode are the industry standard.

Q: My D-isomer peak is riding on the tail of the L-isomer. How do I quantify it? A: This is the classic "elution order" problem.

  • Switch Columns: If L elutes first and tails into D, try a column with the opposite elution order (e.g., Chiralpak AD-H vs. Chiralpak AS-H or Phenomenex Lux Cellulose-1 vs. Cellulose-2).

  • Optimization: If you cannot switch columns, increase the alcohol content (e.g., from 10% to 20% Ethanol). This often sharpens the main peak, effectively "pulling back" the tail to reveal the impurity.

Q: Why does the USP monograph specify different conditions? A: The USP monograph for Pemetrexed Disodium often focuses on Related Compounds (chemical purity) using ion-pair RP-HPLC [4]. For Enantiomeric Purity, in-house methods using Amylose/Cellulose columns are preferred because they are more rugged than the older ligand-exchange methods.

References

  • Hemchand, S., et al. (2019).[1][2] "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC." Research Journal of Pharmacy and Technology.

  • Daicel Chiral Technologies. (2020). "Application Note: Pemetrexed Disodium on CHIRALPAK ZWIX(+)." Chiral Technologies Global Application Centre.

  • Chrom Tech, Inc. (2025). "What Causes Peak Tailing in HPLC? - Troubleshooting Guide."

  • Phenomenex. (2025).[3][4] "Troubleshooting Chiral Separations: Peak Tailing and Resolution." Phenomenex Technical Guide.

Sources

Technical Support Center: Pemetrexed Disodium Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamics of Chiral Recognition

Welcome to the technical support hub. If you are analyzing Pemetrexed Disodium, you are likely struggling with the separation of the active L-isomer from the unwanted D-isomer (enantiomer) .

Unlike standard Reversed-Phase (RP) separations where temperature primarily affects viscosity and mass transfer, chiral separations are thermodynamically governed by the stability of the transient diastereomeric complex formed between your analyte and the Chiral Stationary Phase (CSP).

The Core Conflict
  • Lower Temperatures (

    
    C):  Favor the formation of the inclusion complex (Enthalpy driven). This increases Selectivity (
    
    
    
    ) but widens peaks due to slower mass transfer.
  • Higher Temperatures (

    
    C):  Increase kinetic energy, sharpening peaks (Efficiency, 
    
    
    
    ) but often destroying the weak chiral recognition forces, causing peaks to merge (Resolution loss).

For Pemetrexed, specifically using the USP/EP Beta-Cyclodextrin (


-CD)  method, temperature control is not just a variable; it is a critical system suitability parameter.

Standardized Protocols & Methodologies

Method A: The Compendial "Gold Standard" (USP/EP)

This method relies on a host-guest inclusion mechanism using Beta-Cyclodextrin.

ParameterSpecificationTechnical Rationale
Column

-Cyclodextrin bonded phase (e.g., Cyclobond I 2000)
The hydrophobic cavity of

-CD selectively includes the naphthyl group of Pemetrexed.
Mobile Phase Acetonitrile : Buffer (5 : 95)High aqueous content forces the hydrophobic drug into the CD cavity.
Buffer

-Cyclodextrin + TEAm +

(pH 6.0)
Critical: The mobile phase also contains chiral selector to enhance equilibrium.
Temperature Ambient (Control at 20-25°C) Strict Control Required.

C risks complex dissociation.
Flow Rate 1.0 mL/minStandard balance between pressure and diffusion.
Method B: The R&D Alternative (Amylose-Based)

For researchers seeking higher throughput or normal phase conditions.

ParameterSpecificationTechnical Rationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Hydrogen bonding and

interactions drive separation.
Mobile Phase n-Hexane : Ethanol : IPA : TFA (250:650:100:[1][2]1)Normal phase mode.[3] TFA suppresses silanol interactions.
Temperature 35°C Higher T is permitted here to reduce viscosity of the alkane/alcohol mix.

Troubleshooting Guide: Symptom-Based Logic

Scenario 1: "My Enantiomer Peaks are Merging (Loss of Resolution)"

Diagnosis: The chiral recognition mechanism is failing, likely due to thermal disruption of the inclusion complex.

Step-by-Step Resolution:

  • Immediate Action: Lower column oven temperature by 5°C (e.g., from 25°C to 20°C).

  • Thermodynamic Check: If using Method A (

    
    -CD), the inclusion complex is exothermic. Lower T increases the equilibrium constant (
    
    
    
    ), improving separation.
  • Mobile Phase Age:

    
    -CD buffers are prone to microbial growth. If the mobile phase is >24 hours old, discard. Bacterial byproducts block active sites.
    
Scenario 2: "Broad, Tailing Peaks with High Backpressure"

Diagnosis: Mass transfer resistance is too high, or the mobile phase viscosity is excessive (common in Method B).

Step-by-Step Resolution:

  • Viscosity Check: If using Method B (Hexane/Ethanol), increase T to 35°C or 40°C.

  • Solubility Check: In Method A, ensure the

    
    -CD in the buffer is fully dissolved. It has limited solubility in cold water. Do not go below 15°C or the buffer salts may precipitate inside the column pores.
    

Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for optimizing temperature based on the specific interaction mechanism (Inclusion vs. Surface Interaction).

Pemetrexed_Optimization Start Start: Pemetrexed Isomer Separation Method_Check Identify Method Type Start->Method_Check USP_Path Method A: Beta-Cyclodextrin (Inclusion Complex) Method_Check->USP_Path Compendial Amylose_Path Method B: Amylose/Cellulose (Surface Interaction) Method_Check->Amylose_Path R&D / Normal Phase USP_Issue Issue: Poor Resolution (Rs < 2.0) USP_Path->USP_Issue USP_Action Action: DECREASE Temperature Target: 18°C - 22°C USP_Issue->USP_Action USP_Reason Mechanism: Stabilize Exothermic Inclusion Complex USP_Action->USP_Reason Amylose_Issue Issue: Broad Peaks / High Pressure Amylose_Path->Amylose_Issue Amylose_Action Action: INCREASE Temperature Target: 30°C - 40°C Amylose_Issue->Amylose_Action Amylose_Reason Mechanism: Improve Mass Transfer Reduce Viscosity Amylose_Action->Amylose_Reason

Figure 1: Decision matrix for temperature modulation based on the stationary phase chemistry. Note that inclusion complexes (Left) generally require lower temperatures than surface adsorption mechanisms (Right).

Frequently Asked Questions (FAQ)

Q1: Why does the USP monograph specify "Ambient" temperature? Isn't that imprecise? A: "Ambient" in a regulated GMP lab is strictly defined, usually 20-25°C. However, for chiral methods, this is a risk. We recommend setting a specific setpoint (e.g., 25°C) rather than leaving it to room fluctuations. A swing of 3°C can shift the retention time of the D-isomer enough to fail system suitability (Resolution > 2.5).

Q2: Can I use a column heater for the Beta-Cyclodextrin method? A: Yes, but primarily for stability, not heating. Use the oven to cool or maintain 20°C. Heating above 30°C will likely cause the enantiomers to co-elute because the thermal energy exceeds the binding energy of the drug inside the cyclodextrin cavity [1].

Q3: I see a "Peak Plateau" between the L and D isomers. What is this? A: This is often a sign of on-column racemization or interconversion, though rare for Pemetrexed at standard pH. More likely, it is "Peak Coalescence" caused by operating at the Iso-enantioselective Temperature (


) .
  • Fix: You are operating exactly at the temperature where

    
    . Move away from this temperature (usually by cooling) to restore separation [2].
    

Q4: How does temperature affect the limit of quantitation (LOQ) for the D-isomer? A: Lower temperatures sharpen the selectivity but broaden the peak width (


). Since Signal-to-Noise (

) is inversely proportional to peak width, excessive cooling can actually raise your LOQ. You must find the "Sweet Spot" (typically 20-25°C) where resolution is sufficient without excessive peak broadening.

References

  • United States Pharmacopeia (USP). Monograph: Pemetrexed Disodium.[4] USP-NF.[5] Rockville, MD: United States Pharmacopeial Convention.

  • Molnár, I., et al. (2017). "Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism." Molnár Institute.

  • Hemchand, S., et al. (2019).[1][6][7] "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC." Research Journal of Pharmacy and Technology, 12(2).

  • Sigma-Aldrich. "Chiral Chromatography Frequently Asked Questions."

Sources

Navigating Retention Time Variability for D-Pemetrexed: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering retention time shifts with D-Pemetrexed in their high-performance liquid chromatography (HPLC) analyses. As your Senior Application Scientist, I will provide a structured approach to not only identify and resolve these issues but also to understand the underlying chemical principles driving these variations. Our goal is to empower you with the expertise to ensure robust and reproducible analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of retention time shifts for an ionizable compound like D-Pemetrexed?

The most frequent culprit is subtle variations in the mobile phase pH.[1][2][3][4] D-Pemetrexed is an antifolate drug with multiple pKa values, making its ionization state, and therefore its retention in reversed-phase HPLC, highly sensitive to the pH of the mobile phase.[3] Even minor pH deviations can lead to significant and unpredictable shifts in retention time.[1][3]

Q2: My retention times are consistently decreasing with each injection. What should I investigate first?

A consistent decrease in retention time often points towards column degradation or insufficient equilibration.[5][6] For reversed-phase columns, particularly C18, prolonged exposure to high aqueous mobile phases or pH extremes can lead to the loss of the stationary phase (bleeding), resulting in shorter retention times.[5][7][8] Alternatively, if you are running a gradient method, insufficient re-equilibration time between injections can leave the column more organic-rich than its starting condition, causing the analyte to elute earlier in subsequent runs.[9]

Q3: Can temperature fluctuations affect my D-Pemetrexed retention time?

Absolutely. Temperature has a notable impact on chromatographic separations. An increase in column temperature will decrease the viscosity of the mobile phase, leading to a faster flow rate and consequently, a decrease in retention time.[2][10] Conversely, a decrease in temperature will increase retention time.[2] Maintaining a stable column temperature using a column oven is crucial for reproducible results.[11][12]

Q4: I've noticed my peak shape is also deteriorating along with the retention time shift. Are these issues related?

Yes, they are often interconnected. A change in mobile phase pH that is close to the pKa of D-Pemetrexed can not only shift retention but also cause peak splitting or broadening because both ionized and non-ionized forms of the molecule may be present.[1][3][13] Similarly, column degradation can lead to poor peak shape and a concurrent shift in retention time.[5]

In-Depth Troubleshooting Guide

A systematic approach is key to efficiently diagnosing the root cause of retention time shifts. This guide is structured to help you logically investigate potential sources of variability, from the most common and easily rectified to the more complex.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical flow for troubleshooting retention time shifts for D-Pemetrexed.

Troubleshooting Workflow for D-Pemetrexed Retention Time Shifts start Retention Time Shift Observed mobile_phase Mobile Phase Investigation start->mobile_phase Start Here column_health Column Health Assessment start->column_health system_check HPLC System Check start->system_check sample_prep Sample Preparation Review start->sample_prep ph_check Verify pH mobile_phase->ph_check composition_check Check Composition & Preparation mobile_phase->composition_check degassing_check Ensure Proper Degassing mobile_phase->degassing_check equilibration Verify Equilibration column_health->equilibration degradation Assess for Degradation column_health->degradation contamination Check for Contamination column_health->contamination flow_rate Verify Flow Rate system_check->flow_rate temperature Check Temperature Stability system_check->temperature leaks Inspect for Leaks system_check->leaks solvent Sample Solvent Mismatch? sample_prep->solvent stability Analyte Stability in Diluent? sample_prep->stability resolved Issue Resolved ph_check->resolved If incorrect composition_check->resolved If incorrect degassing_check->resolved If inadequate equilibration->resolved If insufficient degradation->resolved If degraded, replace contamination->resolved If contaminated, clean/replace flow_rate->resolved If unstable temperature->resolved If fluctuating leaks->resolved If present solvent->resolved If mismatched stability->resolved If unstable

Caption: A systematic workflow for troubleshooting D-Pemetrexed retention time shifts.

Mobile Phase: The Primary Suspect

Given D-Pemetrexed's ionizable nature, the mobile phase is the first and most critical area to investigate.

1.1. Mobile Phase pH

  • The "Why": The retention of ionizable compounds like D-Pemetrexed in reversed-phase chromatography is highly dependent on their degree of ionization.[3] The mobile phase pH dictates this ionization state. For robust and reproducible retention, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa values.[14] When the pH is close to a pKa, small fluctuations can cause significant shifts in the equilibrium between the ionized and non-ionized forms, leading to drastic changes in retention time.[1][3]

  • Troubleshooting Protocol:

    • Verify pH Measurement: Calibrate your pH meter with fresh, certified buffers before preparing the mobile phase.

    • Consistent Preparation: Always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[13] The addition of organic solvent can alter the measured pH value.

    • Buffer Capacity: Ensure your buffer concentration is sufficient to resist pH shifts. A concentration of 10-25 mM is typically adequate.

    • Freshness: Prepare fresh mobile phase daily. The pH of buffered mobile phases can change over time due to the absorption of atmospheric CO2.

1.2. Mobile Phase Composition and Preparation

  • The "Why": Inaccurate mobile phase composition directly impacts its elution strength. An unintended increase in the organic solvent percentage will decrease retention times, while a decrease will have the opposite effect.

  • Troubleshooting Protocol:

    • Accurate Measurements: Use Class A volumetric glassware for all mobile phase preparations.

    • Thorough Mixing: Ensure the mobile phase components are thoroughly mixed before use. Inadequately mixed solvents can lead to a gradient effect even in an isocratic run.

    • Solvent Line Check: Verify that all solvent lines are placed in the correct reservoirs and are free of air bubbles.[15] Purge the system thoroughly when changing solvents.[15]

1.3. Degassing

  • The "Why": Dissolved gases in the mobile phase can form bubbles in the pump heads, leading to inconsistent flow rates and, consequently, retention time variability.[11][16]

  • Troubleshooting Protocol:

    • Utilize Degasser: Ensure the HPLC's built-in degasser is functioning correctly.

    • Alternative Methods: If a degasser is unavailable or malfunctioning, degas the mobile phase by sonication or helium sparging.[16]

The Column: Health and Integrity

The analytical column is the heart of the separation, and its condition is paramount for reproducible chromatography.

2.1. Column Equilibration

  • The "Why": The stationary phase needs to be fully equilibrated with the mobile phase to ensure a consistent and reproducible separation environment. Insufficient equilibration, especially in gradient methods, is a common cause of retention time drift.[9][11]

  • Troubleshooting Protocol:

    • Sufficient Equilibration Time: For isocratic methods, flushing the column with 10-15 column volumes of the mobile phase is generally sufficient for equilibration.[13]

    • Gradient Method Re-equilibration: For gradient methods, ensure the re-equilibration step at the end of the run is long enough to return the column to its initial state. This may require 5-10 column volumes.[9]

2.2. Column Degradation

  • The "Why": The bonded stationary phase can degrade over time, a phenomenon often referred to as "column bleed."[7][17] This is accelerated by operating at pH extremes (typically <2 or >8 for traditional silica-based columns) or high temperatures.[8][18] This loss of stationary phase reduces the column's retentive capacity, leading to decreased retention times.[5]

  • Troubleshooting Protocol:

    • Track Column Performance: Maintain a logbook for each column, recording the number of injections, mobile phases used, and system suitability results.

    • Visual Inspection: While not always indicative, discoloration at the column inlet can suggest contamination.

    • Performance Test: Periodically run a standard to check for changes in retention time, peak shape, and efficiency. A significant decrease in these parameters suggests column degradation.

2.3. Column Contamination

  • The "Why": Accumulation of strongly retained sample components on the column can alter its chemistry, leading to retention time shifts and peak shape issues.[12]

  • Troubleshooting Protocol:

    • Use of Guard Columns: Employ a guard column to protect the analytical column from strongly adsorbed sample matrix components.

    • Column Washing: If contamination is suspected, wash the column with a strong solvent. Consult the column manufacturer's instructions for recommended washing procedures.

The HPLC System: Mechanical and Environmental Factors

The performance of the HPLC instrument itself can be a source of retention time variability.

3.1. Flow Rate Inconsistency

  • The "Why": The retention time is inversely proportional to the flow rate. Any fluctuation in the flow rate will directly impact retention times.[12]

  • Troubleshooting Protocol:

    • Pump Maintenance: Worn pump seals and faulty check valves are common causes of flow rate fluctuations.[16] Perform regular preventive maintenance on the pump.

    • Manual Flow Rate Check: If you suspect a flow rate issue, you can manually check it by collecting the mobile phase from the detector outlet in a volumetric flask for a set period and calculating the flow rate.[19]

3.2. Temperature Fluctuations

  • The "Why": As mentioned in the FAQs, temperature affects mobile phase viscosity and, therefore, retention.[2][10]

  • Troubleshooting Protocol:

    • Use a Column Oven: Always use a thermostatted column compartment to maintain a consistent temperature.[11][12]

    • Verify Temperature: Check that the set temperature of the column oven is accurate and stable.[11]

3.3. System Leaks

  • The "Why": A leak in the system, particularly between the pump and the injector, can lead to a drop in pressure and an inaccurate flow rate through the column, causing longer retention times.

  • Troubleshooting Protocol:

    • Visual Inspection: Carefully inspect all fittings and connections for any signs of leakage.

    • Pressure Test: A stable system backpressure is a good indicator of a leak-free system. Unstable or lower-than-usual pressure may indicate a leak.

Sample Preparation: The Final Checkpoint

The way the sample is prepared and introduced into the system can also influence retention.

4.1. Sample Solvent Mismatch

  • The "Why": If the sample is dissolved in a solvent that is significantly stronger (more organic) than the mobile phase, it can cause peak distortion and a shift to earlier retention times.[10][13]

  • Troubleshooting Protocol:

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[13]

    • Use a Weaker Solvent: If the mobile phase is not a suitable solvent for the sample, use a solvent that is weaker than the mobile phase.

4.2. Sample Stability

  • The "Why": D-Pemetrexed may degrade in certain diluents or over time, leading to the appearance of new peaks and potential shifts in the main peak's retention.

  • Troubleshooting Protocol:

    • Stability Studies: Conduct short-term stability studies of D-Pemetrexed in your chosen sample diluent to ensure its integrity throughout the analytical run.[20]

    • Fresh Preparations: Prepare samples as close to the time of analysis as possible.

Summary of Key Parameters and Troubleshooting Actions

Parameter Potential Issue Recommended Action
Mobile Phase pH Incorrect or fluctuating pHCalibrate pH meter, prepare fresh daily, use adequate buffer.[1][3]
Mobile Phase Composition Inaccurate solvent ratiosUse Class A glassware, ensure thorough mixing.
Column Equilibration Insufficient equilibration timeFlush with 10-15 column volumes for isocratic, 5-10 for gradient re-equilibration.[9][13]
Column Temperature FluctuationsUse a thermostatted column oven and verify its stability.[11][12]
Flow Rate Inconsistent deliveryPerform regular pump maintenance, check for leaks.[12][16]
Sample Solvent Mismatch with mobile phaseDissolve sample in mobile phase or a weaker solvent.[10][13]

By methodically working through these potential causes, you can effectively diagnose and resolve retention time shifts for D-Pemetrexed, leading to more robust and reliable analytical results.

References

  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Development of a purity control strategy for pemetrexed disodium and validation of associated analytical methodology. Journal of Pharmaceutical and Biomedical Analysis.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Technology Networks.
  • Exploring the Role of pH in HPLC Separ
  • Development of Method and Validation for Related Substances in Pemetrexed Injection formul
  • Development and Validation of High Performance Liquid Chromatographic and UV Spectroscopic method for estimation of Pemetrexed disodium in Bulk drug and Pharmaceutical formulation.
  • What are common causes for less than expected retention times on a reversed-phase LC column?
  • A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Journal of Drug Delivery and Therapeutics.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Development and Validation of a Rapid RP-HPLC Method for the Determination of Pemetrexed in Lyophilized Powder for Injection. Walsh Medical Media.
  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. Technology Networks.
  • What happens when a column deterior
  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza.
  • What are the major Causes of GC Capillary Column Performance Degrad
  • GC Column Bleed: Causes and Prevention.
  • GC Column Degrad
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • Factors Impacting Chromatography Retention Time.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Factors Affecting Resolution in HPLC. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chrom
  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. MilliporeSigma.
  • How to fix a shifting retention time of peaks in hplc?
  • LC Troubleshooting—Retention Time Shift. Restek.
  • Troubleshooting Retention Time Changes in (U)

Sources

Technical Support Center: Minimizing D-Isomer Formation During Pemetrexed Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pemetrexed. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the formation of the D-isomer impurity during the hydrolysis of Pemetrexed. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the stereochemical integrity of your product.

Understanding the Challenge: D-Isomer Formation

Pemetrexed, chemically known as (2S)-2-{[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid, is a multi-targeted antifolate agent used in chemotherapy.[1][2][3] Its efficacy is intrinsically linked to its specific three-dimensional structure. The molecule possesses a single chiral center at the alpha-carbon of the L-glutamic acid moiety.[4][5] The biologically active form is the L-isomer (or S-isomer). The formation of the corresponding D-isomer (or R-isomer) represents a critical quality attribute that must be carefully controlled, as it can impact the therapeutic efficacy and safety profile of the drug.

The primary pathway for the formation of the D-isomer is through epimerization, a chemical process where the configuration of a single stereocenter is inverted. During the hydrolysis of Pemetrexed, particularly under basic conditions, the alpha-proton of the glutamic acid residue can be abstracted. This leads to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of both the original L-isomer and the newly formed D-isomer.[6] Several factors can influence the rate of this epimerization, including pH, temperature, and the presence of certain catalysts.[7][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments related to D-isomer formation.

Question 1: I am observing a higher than expected level of the D-isomer in my Pemetrexed solution after hydrolysis. What are the likely causes and how can I mitigate this?

Answer:

Elevated levels of the D-isomer are a common concern and can typically be traced back to one or more of the following factors:

  • pH of the Hydrolysis Medium: The rate of epimerization is highly pH-dependent. Basic conditions significantly accelerate the abstraction of the alpha-proton, leading to increased D-isomer formation.

  • Elevated Temperature: Higher temperatures provide the necessary activation energy for the epimerization reaction to occur more readily.

  • Prolonged Reaction Time: The longer the Pemetrexed molecule is exposed to conditions that favor epimerization, the greater the accumulation of the D-isomer will be.

Troubleshooting Workflow:

Epimerization_Mechanism L_Isomer L-Pemetrexed (S-isomer) Transition_State Planar Carbanion Intermediate L_Isomer->Transition_State + Base (-H+) Transition_State->L_Isomer + H+ D_Isomer D-Pemetrexed (R-isomer) Transition_State->D_Isomer + H+

Caption: Base-catalyzed epimerization of Pemetrexed.

References

  • Won, D. H., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. MDPI. Available at: [Link]

  • Plumridge, R. J., et al. (2015). Stability of pemetrexed disodium in sodium chloride 0.9% w/v intravenous Viaflo infusion bags. European Journal of Hospital Pharmacy.
  • Crasto, A. M. (2014). PEMETREXED. All About Drugs. Available at: [Link]

  • Won, D. H., et al. (2020). Effect of pH on the pemetrexed degradation induced by stress condition at 60 °C in aqueous solution.
  • precisionFDA. (n.d.). PEMETREXED. precisionFDA.
  • You, B., et al. (2021). Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags. BMJ Open. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Pemetrexed. PubChem. Available at: [Link]

  • Global Substance Registration System. (n.d.). PEMETREXED DISODIUM. gsrs.
  • Jansen, P. J., et al. (2016). Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium. Journal of Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Pemetrexed. Wikipedia. Available at: [Link]

  • Hemchand, S., et al. (2019). Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC. Research Journal of Pharmacy and Technology.
  • Davies, J. S. (2002). Chemistry of Peptide Synthesis. CRC Press.
  • Hemchand, S., et al. (2019). Enantiomeric separation and validation of D-isomer in Pemetrexed disodium-An anti-cancer agent using Chiral HPLC. Semantic Scholar.
  • Synapse, P. (2024). What is the mechanism of Pemetrexed Disodium Hydrate?
  • Xu, Q. A., et al. (2006). Physical and chemical stability of pemetrexed in infusion solutions.
  • Isbell, J., et al. (2019). A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. Organic Letters.
  • Hemchand, S., et al. (2019). A new validated stability-indicating gradient RP-HPLC method for the determination of pemetrexed disodium and its process related substances. Research Journal of Pharmacy and Technology.
  • Hemchand, S., et al. (2019). Enantiomeric separation and validation of D-isomer in Pemetrexed disodium-An anti-cancer agent using Chiral HPLC.
  • Pulliam, C. F., et al. (2022). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Enzymology.
  • Won, D. H., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed.
  • ResearchGate. (n.d.). Epimerization of γ-methyl glutamate.
  • Hanauske, A. R. (2004). Biochemical Pharmacology of Pemetrexed. Cancer Network.
  • Google Patents. (n.d.). CN103884784A - Method for analyzing and detecting pemetrexed disodium intermediate.
  • You, B., et al. (2021). Stability of pemetrexed diarginine concentrates for solution in vials and diluted in 0.9% sodium chloride and dextrose 5% polyolefin infusion bags. PubMed.
  • Al-Gharabli, S. I., et al. (2023).
  • Cohen, M. H. (2004). Pharmacology and mechanism of action of pemetrexed. Clinical Lung Cancer.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
  • Eureka, P. (2025). Role of catalysts in isomerization processes.
  • Trissel, L. A., et al. (2006). Physical and Chemical Stability of Pemetrexed Solutions in Plastic Syringes. International Journal of Pharmaceutical Compounding.
  • Hanauske, A. R., et al. (2004). Biochemical pharmacology of pemetrexed. Seminars in Oncology.
  • Kumar, V., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics.
  • Clinical Gate. (2015). Chemical stability in dosage forms.
  • Bunn, P. A. (2003). Pemetrexed and its emerging role in the treatment of thoracic malignancies.
  • Adjei, A. A. (2011). The Role of Pemetrexed in Advanced Non Small-Cell Lung Cancer: Special Focus on Pharmacology and Mechanism of Action. Current Drug Targets.
  • Shamsi, S. A., et al. (2003). Enantiomeric separations using polymeric L-glutamate surfactant derivatives: effect of increasing steric factors. Electrophoresis.
  • ResearchGate. (n.d.). Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions: Influence of Physical and Technological Factors.
  • Manegold, C. (2003). The role of Pemetrexed (Alimta, LY231514) in lung cancer therapy. Lung Cancer.
  • Ogasawara, Y., et al. (2019). Involvement of Peptide Epimerization in Poly-γ-glutamic Acid Biosynthesis. Organic Letters.
  • Wang, Y., et al. (2024). Pemetrexed sensitizes cisplatin therapy by inducing ferroptosis in NSCLC cells. Heliyon.

Sources

Technical Support Center: Pemetrexed Impurity Profiling & Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Co-elution of Pemetrexed Impurities

Role: Senior Application Scientist Status: Active Support | Last Updated: 2025-05-15

Introduction: The Pemetrexed Resolution Paradox

Welcome. If you are here, you are likely staring at a chromatogram where Pemetrexed (PMX) is merging with its critical impurities, or you are seeing "shoulder" peaks that defy integration.

Pemetrexed Disodium is a zwitterionic antifolate with a complex impurity profile including enantiomers (D-isomer) , oxidative degradants , and process-related dimers . The separation challenge stems from its two carboxylic acid groups (pKa ~3.5 and ~4.8) and the pyrrolo[2,3-d]pyrimidine core.[1]

The Golden Rule: You cannot solve all Pemetrexed co-elutions with a single column. You must diagnose which impurity is co-eluting to select the correct resolution strategy.

Module 1: The Diagnostic Hub (Triage)

Before adjusting your gradient, you must identify the co-eluting species. Use this decision matrix to route your troubleshooting.

DiagnosticHub Start Identify Co-elution Issue Shoulder Fronting/Shoulder on Main Peak Start->Shoulder LateEluter Co-elution at RRT 0.9 - 1.1 Start->LateEluter Baseline Drifting Baseline / Ghost Peaks Start->Baseline Enantiomer Go to Module 3 (Chiral) Shoulder->Enantiomer Likely D-Isomer pH_Issue Go to Module 2 (pH) Shoulder->pH_Issue Likely Ionization Split Oxidative Go to Module 4 (Stability) LateEluter->Oxidative Likely Impurity C/D Dimer Dimer LateEluter->Dimer Likely Process Dimers

Figure 1: Diagnostic workflow for identifying the root cause of Pemetrexed co-elution.

Module 2: The Achiral Fix (Structural Impurities)

Target: Process impurities (Dimers, Methyl-PMX) and Oxidative degradants. Common Failure: Using standard C18 columns at neutral pH.

The Science of pH 3.5

Pemetrexed is highly sensitive to pH. At neutral pH, the carboxylic acids are fully ionized (COO-), making the molecule too polar to retain well on C18, causing it to co-elute with the solvent front or early polar impurities [1].

  • Correct Approach: You must suppress ionization by lowering pH to ~3.0–3.5. This protonates the carboxylic acids, increasing hydrophobicity and retention on the stationary phase [2].

Protocol: Optimized Achiral Separation
ParameterStandard ConditionOptimized Resolution Condition
Column C18 (5µm)Phenyl-Hexyl or High-Density C18 (3.5µm)
Buffer Phosphate pH 6.0Ammonium Formate (pH 3.5)
Flow Rate 1.0 mL/min0.8 mL/min (Better mass transfer)
Temp 25°C35°C - 40°C (Reduces viscosity/tailing)

Step-by-Step Optimization:

  • Buffer Prep: Dissolve Ammonium Formate (20mM). Adjust pH to 3.5 ± 0.05 with Formic Acid. Do not use HCl or H2SO4 as they damage stainless steel.

  • Column Selection: If C18 fails to resolve the oxidative dimer from the main peak, switch to a Phenyl-Hexyl phase. The pi-pi interactions offered by the phenyl ring provide unique selectivity for the aromatic core of Pemetrexed impurities [3].

  • Gradient Slope: Shallow the gradient at the elution point of Pemetrexed.

    • Example: 10% B to 30% B over 20 mins (Standard) → 15% B to 25% B over 25 mins (Optimized).

Module 3: The Chiral Fix (Enantiomer Separation)

Target: Pemetrexed D-Isomer (Impurity E). Critical Insight: The D-isomer is the enantiomer of the drug.[2] It cannot be separated from the L-isomer on a standard achiral C18 column , regardless of gradient or pH optimization. You must use a chiral stationary phase [4].

Protocol: Chiral Purity Workflow

Recommended Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or AD-RH).

Method A: Normal Phase (Highest Resolution)

  • Mobile Phase: n-Hexane : Ethanol : IPA : TFA (250 : 650 : 100 :[3][4][5][6] 1) [5].[1][6][7][8]

  • Why TFA? Trifluoroacetic acid (0.1%) sharpens the peaks by suppressing interactions with residual silanols on the silica support.

  • Detection: UV 240 nm.[3][4][5][6][9]

  • Expected Result: D-isomer elutes before L-isomer (Pemetrexed) with Resolution (Rs) > 2.0.

Method B: Reverse Phase (LC-MS Compatible)

  • Column: Chiralpak AD-RH.

  • Mobile Phase: 20mM Phosphate Buffer (pH 2.0) : Acetonitrile (Gradient).

  • Note: This is preferred if you need to identify unknown chiral impurities via Mass Spec.

Module 4: The Stability Trap (Ghost Co-elution)

Target: Oxidative Degradants (Impurity C). Symptom: The impurity profile changes during the sequence. A peak appears on the tail of the main peak that wasn't there in the first injection.

Mechanism of Failure

Pemetrexed is readily oxidized in solution to form oxidative dimers and sulfoxides. If your autosampler is not cooled, or if the sample is prepared in pure water without antioxidants, these impurities form in the vial [6].

Corrective Action Plan
  • Solvent: Never use pure water. Use 0.1% Sodium Metabisulfite or Ascorbic Acid in the diluent as an antioxidant.

  • Temperature: Maintain autosampler at 4°C .

  • Light: Pemetrexed is light-sensitive. Use amber glassware.

Visualizing the Method Development Workflow

Follow this logic path to develop a robust method for Pemetrexed.

MethodDev cluster_Achiral Step 1: Structural Impurities cluster_Chiral Step 2: Enantiomeric Purity Input Crude Mixture pH_Select Set pH 3.5 (Ammonium Formate) Input->pH_Select Col_Select Screen Phenyl-Hexyl vs C18 pH_Select->Col_Select Gradient Optimize Gradient Slope Col_Select->Gradient Chiral_Col Chiralpak AD-H (Normal Phase) Gradient->Chiral_Col If Achiral Pass Result_Achiral Report Structural Purity Gradient->Result_Achiral Quantify Impurities A, B, C, D Result_Chiral Report Enantiomeric Excess Chiral_Col->Result_Chiral Quantify D-Isomer

Figure 2: Sequential workflow for full impurity characterization (Achiral followed by Chiral).

Frequently Asked Questions (FAQs)

Q1: I am using the USP monograph method (C18, pH 3.5), but the "R-dimer" and "S-dimer" are co-eluting. How do I separate them? A: The R- and S-dimers are diastereomers and extremely difficult to separate on standard C18.

  • Fix: Switch to a Phenyl-Hexyl column. The difference in spatial arrangement of the dimers interacts differently with the pi-electrons of the phenyl phase, often providing the necessary selectivity (alpha) that C18 lacks [7].

Q2: My main peak has a split top. Is this the enantiomer? A: Unlikely. On an achiral column, the enantiomer usually co-elutes perfectly or shows as a slight shoulder, not a split. A split top usually indicates:

  • Sample Solvent Mismatch: Your sample is dissolved in 100% DMSO or organic, while the mobile phase is aqueous. Injecting a strong solvent causes "breakthrough." Dilute your sample with the starting mobile phase.

  • Column Overload: Reduce injection volume (e.g., from 10µL to 5µL).

Q3: Can I use TFA instead of Formic Acid for the achiral method? A: Yes, TFA (0.1%) is an excellent ion-pairing agent that will sharpen the peaks of Pemetrexed. However, TFA suppresses ionization in LC-MS. If you are using UV detection only, TFA is superior to formic acid for peak shape. If using MS, stick to Formic Acid or Ammonium Formate [5].

References

  • Agilent Technologies. (2020). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • USP-NF. (2024).[10] Pemetrexed Disodium Monograph: Impurities and System Suitability. Retrieved from [Link]

  • Pharmaceutical Technology. (2020). Determination of Related Substances in Pemetrexed Disodium (Form-IV) in Bulk Drug Samples by HPLC. Retrieved from [Link]

  • Hemchand, S., et al. (2019).[5][6][9] Enantiomeric separation and validation of D-isomer in Pemetrexed disodium using Chiral HPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • ResearchGate. (2025). A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Stability-indicating gradient RP-HPLC method for pemetrexed disodium and process related substances. Retrieved from [Link]

Sources

Validation & Comparative

Validation of Chiral HPLC Method for Pemetrexed Disodium: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pemetrexed Disodium , a multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC), possesses a single chiral center at the glutamic acid moiety.[1] The therapeutic efficacy resides in the S-isomer (L-enantiomer) . The R-isomer (D-enantiomer) is considered a chiral impurity (Impurity E) and must be strictly controlled to levels typically <0.15% (or <0.10% depending on specific monograph limits) per ICH Q3A/Q3B guidelines.

This guide provides a critical analysis of chiral separation methodologies, focusing on the validation of a robust High-Performance Liquid Chromatography (HPLC) protocol. We compare the industry-standard Polysaccharide-based Normal Phase (NP) approach against Reverse Phase (RP) alternatives, providing a validated workflow that ensures regulatory compliance and scientific rigor.

Part 1: Comparative Analysis of Chiral Methodologies

The separation of Pemetrexed enantiomers presents a specific challenge: the analyte is a disodium salt (highly polar), yet the most selective chiral stationary phases (CSPs) historically operate best in non-polar environments.

Option A: Amylose-Based Normal Phase (The Gold Standard)
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mechanism: Hydrogen bonding and inclusion complexes in the amylose helical groove.

  • Verdict: Preferred for QC Release. Despite the solubility challenges of the salt form, this mode offers superior resolution (

    
    ) and column durability compared to protein-based phases.
    
Option B: Protein-Based Reverse Phase (The Alternative)
  • Column: Chiral-AGP (

    
    -acid glycoprotein).
    
  • Mechanism: Hydrophobic interactions and electrostatic bonding on the protein surface.

  • Verdict: Useful for Bioanalysis. While it allows direct aqueous injection (ideal for the salt), AGP columns have lower sample capacity, lower efficiency (plate count), and are significantly more sensitive to pH and organic modifier shifts than polysaccharide columns.

Performance Comparison Matrix
ParameterMethod A: Chiralpak AD-H (NP) Method B: Chiral-AGP (RP)
Mobile Phase n-Hexane : Ethanol : IPA : TFAAmmonium Acetate Buffer : ACN
Selectivity (

)
High (Distinct separation)Moderate (pH dependent)
Sample Solubility Challenge: Requires careful diluent selection (e.g., EtOH/TFA) to solubilize the salt.Excellent: Dissolves directly in mobile phase.
Robustness High (Resistant to minor flow/temp changes)Low (Sensitive to organic % and T)
Detection Limit ~1.6 µg/mL (UV 240 nm)~2-5 µg/mL (UV 225 nm)

Part 2: The Validated Protocol (Chiralpak AD-H)

Based on the comparative analysis, the Amylose Normal Phase method is selected as the primary protocol due to its superior resolution and reproducibility in a GMP environment.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Waters Alliance or Agilent 1260).

  • Column: Chiralpak AD-H (

    
     mm, 5 µm).[2][3]
    
  • Mobile Phase: n-Hexane : Ethanol : Isopropyl Alcohol : Trifluoroacetic Acid (TFA).[2][3]

    • Ratio: 250 : 650 : 100 : 1 (v/v/v/v).[2][3]

    • Note on TFA: The 0.1% TFA is critical. It protonates the carboxylic acid groups on Pemetrexed, suppressing ionization and allowing the molecule to interact with the amylose stationary phase without peak tailing.

  • Flow Rate: 0.5 - 1.0 mL/min (Optimize for backpressure < 80 bar).

  • Temperature: 35°C (Critical for mass transfer kinetics).

  • Detection: UV at 240 nm.[2][3]

  • Injection Volume: 10 µL.

Sample Preparation (The "Self-Validating" Step)
  • Diluent: Ethanol : TFA (1000 : 1).

  • Stock Solution: Dissolve Pemetrexed Disodium in a minimum volume of Methanol (to aid salt solubility), then dilute to volume with the Diluent.

  • Why this works: The addition of TFA in the diluent converts the surface of the disodium salt to the free acid form in situ, preventing precipitation when the sample hits the hexane-rich mobile phase.

Part 3: Method Validation Workflow (ICH Q2)

The following data summarizes the expected performance metrics for this method, derived from validation studies (Hemchand et al.).

Quantitative Data Summary
Validation ParameterAcceptance CriteriaExperimental Result (Typical)
Specificity No interference at retention time of enantiomers.Purity angle < Purity threshold (PDA).
Resolution (

)
NLT 1.5 between L- and D-isomers.> 2.0
Linearity (

)


(Range: 0.5 - 1500 µg/mL)
Precision (RSD) NMT 2.0% (System & Method).< 1.0%
Accuracy (Recovery) 98.0% – 102.0%99.5% – 101.2%
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ).LOD: 1.6 µg/mL / LOQ: 5.0 µg/mL
Visualization: Validation Logic Flow

ValidationLogic Start Method Development (Chiralpak AD-H) SST System Suitability Test (Rs > 1.5, Tailing < 1.5) Start->SST SST->Start Fail (Re-optimize) Specificity Specificity Check (Blank/Placebo Interference) SST->Specificity Pass Linearity Linearity & Range (0.1% to 150% of Target) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow +/- 0.1, Temp +/- 5C) Precision->Robustness Final Validated Method (Ready for QC) Robustness->Final

Figure 1: Step-by-step validation decision tree following ICH Q2(R1) guidelines. Each node represents a "gate" that must be passed to ensure the method's scientific integrity.

Part 4: Mechanistic Insights & Troubleshooting

Mechanism of Chiral Recognition

The separation on Chiralpak AD-H is driven by the interaction between the Pemetrexed molecule and the Amylose tris(3,5-dimethylphenylcarbamate) polymer.

  • H-Bonding: The amide groups on Pemetrexed hydrogen bond with the carbamate groups on the amylose.

  • 
    -
    
    
    
    Interactions:
    The phenyl rings of the stationary phase interact with the pyrrolo[2,3-d]pyrimidine core of Pemetrexed.
  • Steric Fit: The L-isomer fits "deeper" or "differently" into the chiral cavities of the amylose helix than the D-isomer, resulting in different retention times.

Visualization: Interaction Pathway

Mechanism Analyte Pemetrexed (L/D) Interaction1 H-Bonding (Amide-Carbamate) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Aromatic Rings) Analyte->Interaction2 Interaction3 Inclusion Complex (Steric Fit) Analyte->Interaction3 Selector Amylose Carbamate (Stationary Phase) Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Separation Chiral Resolution (Different Retention) Interaction1->Separation Interaction2->Separation Interaction3->Separation

Figure 2: The "Three-Point Interaction" model required for chiral recognition. The differential strength of these interactions for the L and D isomers creates the separation.

Troubleshooting Guide
  • Problem: Peak Tailing (> 1.5).

    • Cause: Silanol interactions or insufficient protonation of the acid.

    • Fix: Increase TFA concentration slightly (to 0.15%) or ensure the column is dedicated to this method (avoid memory effects from basic mobile phases).

  • Problem: Retention Time Drift.

    • Cause: Evaporation of Hexane/Ethanol or temperature fluctuation.

    • Fix: Use a column oven (35°C) and pre-mixed mobile phase; keep the solvent reservoir capped.

  • Problem: Broad Peaks.

    • Cause: Sample solvent mismatch.[4]

    • Fix: Ensure the sample diluent contains a high proportion of the mobile phase components (Ethanol/TFA) rather than pure Methanol or Water.

References

  • Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019).[5] Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC.[3][6] Research Journal of Pharmacy and Technology, 12(2), 773-786.[2] Link

  • Ramulu, K., et al. (2007).[5] A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase. Chromatographia, 65, 249–252.[5] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Daicel Corporation. (n.d.).[7] Chiralpak AD-H Instruction Manual. Chiral Technologies.[8] Link

Sources

System Suitability Limits for Pemetrexed Enantiomeric Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: System Suitability Limits for Pemetrexed Enantiomeric Purity Content Type: Publish Comparison Guide

Executive Summary: The Chirality Challenge

Pemetrexed Disodium, a multi-targeted antifolate used in the treatment of pleural mesothelioma and non-small cell lung cancer (NSCLC), contains a single chiral center at the L-glutamic acid moiety. The therapeutic efficacy resides solely in the S-isomer . The R-isomer (D-enantiomer) is considered a chiral impurity with potential toxicity and lack of efficacy.

Regulatory bodies (ICH Q3A, USP, EP) enforce strict limits on this enantiomer. While the United States Pharmacopeia (USP) mandates a Chiral Mobile Phase Additive (CMPA) method using


-Cyclodextrin, modern laboratories increasingly adopt Chiral Stationary Phase (CSP)  methods for their superior robustness and resolution.

This guide objectively compares the USP (CMPA) Method against the Modern Amylose-Based CSP Method , defining the critical system suitability limits (SSLs) required to validate each approach.

Comparative Analysis: CMPA vs. CSP Approaches

Method A: The Regulatory Standard (USP/EP)

The USP monograph utilizes a Chiral Mobile Phase Additive (CMPA) approach. It relies on the formation of inclusion complexes between the analyte and


-Cyclodextrin in the mobile phase to achieve separation on an achiral C18 column.
  • Mechanism: Host-Guest inclusion complexation.

  • Column: L1 (C18), 4.6 mm × 25 cm, 5 µm.[1]

  • Mobile Phase: Acetonitrile :

    
    -Cyclodextrin Buffer (5:95).[2]
    
  • Critical Weakness: The separation is often partial, leading to "valley" separations rather than baseline resolution. This necessitates a unique system suitability parameter: the Peak-to-Valley Ratio .[2]

Method B: The High-Performance Alternative (Amylose CSP)

Modern method development favors Amylose tris-(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak AD-H/RH). This method uses a Chiral Stationary Phase to interact directly with the analyte via hydrogen bonding,


-

interactions, and dipole-dipole stacking.
  • Mechanism: 3-Point Chiral Recognition (CSP).

  • Column: Amylose tris-(3,5-dimethylphenylcarbamate), 4.6 mm × 250 mm, 5 µm.

  • Mobile Phase: Polar Organic (Acetonitrile/Methanol/Buffer) or Normal Phase.

  • Critical Advantage: Typically achieves baseline resolution (

    
    ) and higher sensitivity, eliminating the need for complex buffer preparation.
    

System Suitability Limits (SSL) Comparison

The following table contrasts the mandatory performance metrics for both methods. Note how the Resolution requirement shifts based on the separation physics.

ParameterMethod A: USP (CMPA /

-CD)
Method B: Amylose CSP (Modern)Technical Rationale
Enantiomer Limit NMT 0.3%NMT 0.3%Regulatory safety threshold (ICH Q3A).
Resolution (

)
N/A (See Peak-to-Valley)

CSPs provide baseline separation; CMPA often yields merging peaks.
Peak-to-Valley Ratio NLT 5.0 N/ACritical for Method A. Ensures the "valley" between merging enantiomers is deep enough for accurate integration.
Tailing Factor (

)
NMT 2.0NMT 1.5CSPs generally offer sharper peak shapes than inclusion-complex methods.
Sensitivity (S/N) NLT 10 (at 0.05% level)NLT 10 (at LOQ)Verifies ability to detect trace enantiomer below the 0.3% limit.
Relative Retention (RRT) Enantiomer: ~0.94Pemetrexed: 1.0Enantiomer: ~0.85Pemetrexed: 1.0CSPs typically offer stronger retention differentiation (

value).

Key Insight: In the USP method, the Peak-to-Valley ratio is the "make or break" suitability criterion. If the valley height is too high (ratio < 5.0), the integration of the small enantiomer peak becomes statistically unreliable, leading to OOS (Out of Specification) errors.

Experimental Protocol: Validating the CSP Method

Recommended for R&D and Internal Release Testing due to superior robustness.

Workflow Diagram: Method Validation Logic

MethodValidation Start Start Validation Specificity Specificity Test (Spike R-isomer) Start->Specificity LOD_LOQ Sensitivity (LOD/LOQ) Target: 0.05% level Specificity->LOD_LOQ Resolution > 2.0? Linearity Linearity (R² > 0.999) LOD_LOQ->Linearity Robustness Robustness Check (Flow/Temp/MP) Linearity->Robustness Suitability Define System Suitability Limits Robustness->Suitability Finalize Criteria

Figure 1: Step-wise validation workflow for establishing system suitability limits for Pemetrexed chiral analysis.

Step-by-Step Protocol (Amylose CSP)

1. Preparation of Solutions

  • Mobile Phase: 0.1% Diethylamine in Ethanol : Hexane (Varied ratio, typically 40:60 for Normal Phase) OR 20mM Phosphate Buffer pH 6.0 : Acetonitrile (60:40) for Reverse Phase CSPs (e.g., AD-RH). Note: Reverse phase is preferred for Pemetrexed Disodium solubility.

  • System Suitability Solution: Dissolve Pemetrexed Disodium reference standard to 1.0 mg/mL. Spike with Pemetrexed Enantiomer (R-isomer) to a concentration of 0.3% (3 µg/mL).

  • Sensitivity Solution: Dilute the R-isomer standard to 0.5 µg/mL (0.05% level).

2. Chromatographic Conditions

  • Column: Chiralpak AD-RH (150 x 4.6 mm, 5 µm).

  • Flow Rate: 0.5 mL/min (Adjust for backpressure).

  • Detection: UV at 226 nm (Maximal absorbance) or 254 nm.

  • Temperature: 25°C.

3. Execution & Calculation

  • Inject Sensitivity Solution (x3). Verify S/N > 10.

  • Inject System Suitability Solution (x5).

  • Calculate Resolution (

    
    ): 
    
    
    
    
    Requirement:
    
    
    [3]
  • Calculate Tailing Factor (

    
    ): 
    
    
    
    
    Requirement:
    
    

Technical Commentary: Why the Shift to CSP?

While the USP method is legally binding for compendial compliance, it suffers from thermodynamic instability . The


-Cyclodextrin inclusion complex is highly sensitive to temperature fluctuations. A change of just 2°C can collapse the Peak-to-Valley ratio below 5.0, causing system suitability failure.

Causality of CSP Superiority: Amylose-based CSPs utilize a "lock-and-key" mechanism that is sterically driven rather than inclusion-driven. This results in:

  • Higher Selectivity (

    
    ):  The chiral recognition sites on the amylose carbamate derivative provide a stronger differential binding energy between the S and R enantiomers.
    
  • Solvent Flexibility: CSPs allow for the optimization of organic modifiers (MeOH vs ACN) to fine-tune peak shape, whereas the USP method is restricted to aqueous buffers where

    
    -CD is soluble.
    

Recommendation: For internal quality control and stability testing, adopt the Amylose CSP method for its robustness. Use the USP method primarily for final release testing if strictly required by the filing, but ensure strict temperature control (


) to maintain the Peak-to-Valley limit.

References

  • United States Pharmacopeia (USP). (2024).[2] Monograph: Pemetrexed Disodium. USP-NF.[4]

  • European Pharmacopoeia (Ph.[5] Eur.). (2024).[1][2] Pemetrexed Disodium Heptahydrate.[1][4][6] EDQM. [5]

  • Hemchand, S., et al. (2019).[7][8] "Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC." Research Journal of Pharmacy and Technology.

  • Ramulu, K., et al. (2007). "A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase." Chromatographia.

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.

Sources

Technical Guide: Chiral Stationary Phase Selection for Pemetrexed Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

Pemetrexed Disodium (Alimta), a multitargeted antifolate, contains a single chiral center at the glutamic acid moiety. The therapeutic efficacy resides in the L-isomer , while the D-isomer is considered a chiral impurity that must be strictly controlled (typically <0.1%).

Separating these enantiomers is chemically challenging due to the polar nature of the disodium salt and the structural flexibility of the glutamate tail. This guide objectively compares the performance of Amylose-based, Cellulose-based, and Macrocyclic Glycopeptide chiral stationary phases (CSPs), providing a validated protocol for the industry-standard solution.

Mechanism of Separation: Why Amylose Wins

To select the right column, one must understand the molecular recognition mechanism. Pemetrexed possesses both hydrogen-bond donors (amide groups) and acceptors (carbonyls/carboxylates), along with


-systems in the pyrrolo[2,3-d]pyrimidine core.
The Chiral Selector Landscape
  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): The helical structure of amylose creates deep chiral grooves. Pemetrexed's glutamic acid tail fits into these cavities, stabilized by H-bonding with the carbamate groups. This "lock-and-key" fit typically provides the highest resolution.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): While chemically identical to the amylose selector, the linear, rod-like structure of cellulose forms different cavity shapes. For Pemetrexed, the cellulose cavity often provides insufficient steric discrimination compared to the amylose helix, leading to lower

    
     values.
    
  • Macrocyclic Glycopeptides (e.g., Eremomycin): These function via inclusion complexation and ionic interactions. They are excellent for polar molecules in Reverse Phase (RP) but often suffer from lower loadability compared to polysaccharide columns.

Visualization: Chiral Selector Decision Logic

ChiralSelectorLogic Start Pemetrexed Enantiomer Separation Solubility Is sample soluble in Non-Polar Solvents? Start->Solubility Mode_NP Normal Phase (NP) High Resolution Required Solubility->Mode_NP Yes (Hexane/EtOH) Mode_RP Reverse Phase (RP) Polar/Aqueous Required Solubility->Mode_RP No (Aq/MeOH) Col_Amylose Amylose-Based (AD-H) *Primary Choice* Mode_NP->Col_Amylose Helical Recognition Col_Cellulose Cellulose-Based (OD-H) *Secondary Screen* Mode_NP->Col_Cellulose Linear Recognition Col_Antibiotic Glycopeptide (Eremomycin) *Fast Analysis* Mode_RP->Col_Antibiotic Ionic/Inclusion Result_AD High Rs (>3.0) Longer Run Time Col_Amylose->Result_AD Result_Ere Mod Rs (~3.0) Fast (<10 min) Col_Antibiotic->Result_Ere

Figure 1: Decision matrix for selecting Chiral Stationary Phases based on solubility and resolution requirements.

Comparative Performance Analysis

The following data synthesizes experimental results from multiple validation studies, comparing the three dominant column technologies for Pemetrexed.

FeatureChiralpak AD-H (Amylose)Chiralcel OD-H (Cellulose)Eremomycin (Glycopeptide)
Selector Type Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Macrocyclic Antibiotic
Separation Mode Normal Phase (NP)Normal Phase (NP)Reverse Phase (RP)
Resolution (

)
> 3.0 (Baseline)< 1.5 (Partial/Poor)2.8 – 3.3
Selectivity (

)
HighLowModerate
Run Time 20 – 30 minsN/A< 10 mins
Mobile Phase n-Hexane : EtOH : IPA : TFAn-Hexane : IPAMeOH : Buffer (pH 2.5)
Verdict Gold Standard for Purity TestingNot RecommendedExcellent for High-Throughput
Technical Insight
  • Chiralpak AD-H: Provides the most robust separation. The addition of Trifluoroacetic acid (TFA) is non-negotiable; without it, the amphoteric nature of Pemetrexed leads to severe peak tailing and loss of resolution due to non-specific interactions with the silica support [1, 2].

  • Antibiotic Columns: Eremomycin columns offer a distinct advantage in speed (under 10 minutes) and use aqueous-compatible mobile phases, making them greener. However, Teicoplanin columns (a related antibiotic) failed to separate Pemetrexed enantiomers, highlighting the specificity of the Eremomycin binding pocket [3].

Validated Experimental Protocol (Gold Standard)

This protocol utilizes the Chiralpak AD-H column, which is the most widely referenced method for establishing enantiomeric purity in Pemetrexed Disodium bulk drugs [1, 4].

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm) or equivalent (e.g., Phenomenex Lux Amylose-1).

  • Mobile Phase: n-Hexane : Ethanol : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)[1][2][3]

    • Ratio: 250 : 650 : 100 : 1 (v/v/v/v)[2]

    • Note: High ethanol content increases solubility of the polar disodium salt.

  • Flow Rate: 0.5 mL/min (Isocratic)

  • Temperature: 35°C

  • Detection: UV @ 240 nm (PDA recommended for peak purity check)

  • Injection Volume: 5–10 µL

Preparation of Solutions[1]
  • Diluent: Mobile Phase (without TFA) or 100% Ethanol if solubility permits.

  • Standard Preparation: Dissolve Pemetrexed Disodium reference standard to 0.5 mg/mL.

  • System Suitability: Inject a mixture containing L-Pemetrexed and spiked D-isomer (approx. 1%).

    • Requirement: Resolution (

      
      ) between L and D peaks > 2.0.[4]
      
Method Development Workflow

MethodWorkflow Step1 1. Solvent Selection High EtOH for Solubility Step2 2. Additive Optimization 0.1% TFA to suppress ionization Step1->Step2 Step3 3. Temperature Tuning Set to 35°C to sharpen peaks Step2->Step3 Step4 4. Validation Check Rs > 2.0 & Tailing < 1.5 Step3->Step4

Figure 2: Step-by-step optimization workflow for Pemetrexed chiral separation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction between free silanols and amine groups.Increase TFA concentration to 0.1% - 0.2%. Ensure column is fully equilibrated (>30 column volumes).
Poor Solubility Pemetrexed Disodium is polar; Hexane is non-polar.Increase the Ethanol/IPA ratio. The 650:100 EtOH:IPA ratio in the protocol is designed specifically to solubilize the salt form.
Retention Shift Temperature fluctuations affecting chiral recognition.Use a column oven. Lowering temp (e.g., 25°C) generally increases resolution (

) but broadens peaks; 35°C is the optimal balance.
No Separation Wrong column chemistry (e.g., Cellulose).Switch to Amylose-based CSP (AD-H or IA). Cellulose (OD-H) often fails for this specific glutamic acid derivative.

References

  • Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019).[1][5] Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC . Research Journal of Pharmacy and Technology, 12(2). Link

  • Cass, Q. B., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs . Molecules, 23(10), 2686. (Provides mechanistic context for AD-H vs OD-H interactions). Link

  • ResearchGate.[6][4] A Validated Chiral LC Method for the Determination of Enantiomeric Purity of Pemetrexed Disodium on an Amylose-Based Chiral Stationary Phase . (Highlights the failure of Teicoplanin vs success of Eremomycin). Link

  • Daicel Corporation.[7] Instruction Manual for CHIRALPAK® AD-H . (Standard operating procedures for amylose columns). Link

Sources

Technical Guide: Accuracy and Precision in D-Pemetrexed Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality Imperative

Pemetrexed Disodium is a multi-targeted antifolate chemotherapy agent used in the treatment of pleural mesothelioma and non-small cell lung cancer (NSCLC).[1] The molecule possesses a single chiral center at the glutamic acid moiety. The L-isomer is the active pharmaceutical ingredient (API), while the D-isomer (D-Pemetrexed) is an enantiomeric impurity.

Regulatory bodies (ICH Q3A/Q3B, FDA, EMA) mandate strict control of enantiomeric impurities, typically requiring levels to be < 0.5% or even < 0.1% depending on the stage of development. The D-isomer is considered a critical quality attribute (CQA) because it lacks the therapeutic efficacy of the L-isomer and may exhibit different toxicological profiles.

This guide objectively compares analytical methodologies for D-Pemetrexed determination, establishing Chiral HPLC with Amylose-based stationary phases as the industry gold standard for Quality Control (QC), while evaluating High-Sensitivity LC-MS/MS as a viable alternative for trace analysis in biological matrices.

Comparative Analysis of Analytical Platforms

The following table synthesizes performance metrics from validated methods, contrasting the standard Chiral HPLC-UV approach against LC-MS/MS and Capillary Electrophoresis (CE).

Table 1: Performance Matrix for D-Pemetrexed Determination
FeatureMethod A: Chiral HPLC-UV (Gold Standard) Method B: Chiral LC-MS/MS Method C: Capillary Electrophoresis (CE)
Primary Application QC Release, Stability Testing, Bulk Drug AnalysisBioanalysis (Plasma/Urine), Trace Impurity IDLow-volume samples, Green Chemistry
Stationary/Chiral Phase Amylose tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Amylose/Cellulose columns compatible with MSCyclodextrins (added to background electrolyte)
Detection Limit (LOD) ~1.5 µg/mL (0.05 - 0.1%)< 0.01 µg/mL (Trace levels)~2 - 5 µg/mL
Precision (%RSD) < 1.0% (High Repeatability)2.0 - 5.0%2.0 - 4.0%
Accuracy (Recovery) 98.0% – 102.0%90.0% – 110.0%95.0% – 105.0%
Robustness High (Resistant to minor flow/temp changes)Moderate (Matrix effects can suppress ionization)Low (Sensitive to pH and temp fluctuations)
Cost Per Run LowHighLow
Expert Insight: Why Chiral HPLC Dominates

While LC-MS/MS offers superior sensitivity, it is often "over-engineered" for bulk drug purity analysis where the limit of quantitation (LOQ) required is typically 0.1%. Chiral HPLC-UV provides the optimal balance of accuracy , robustness , and cost-efficiency . The Amylose-based stationary phase (Chiralpak AD-H) utilizes a "Three-Point Interaction" mechanism (H-bonding, dipole-dipole, and


-

interactions) that effectively discriminates between the L- and D-glutamic acid moieties.

Visualizing the Analytical Workflow

The following diagram outlines the logical flow for developing and validating the D-Pemetrexed determination method, ensuring compliance with ICH Q2(R1) guidelines.

MethodDevelopment Start Start: Method Development Screening Column Screening (Amylose vs. Cellulose) Start->Screening MobilePhase Mobile Phase Optimization (Polar Organic vs. Normal Phase) Screening->MobilePhase ResolutionCheck Check Resolution (Rs) Target: Rs > 2.0 MobilePhase->ResolutionCheck Validation Method Validation (ICH Q2: Accuracy, Precision, LOQ) ResolutionCheck->Validation Pass Fail Re-optimize (Temp, Flow, Additive) ResolutionCheck->Fail Fail (Rs < 1.5) RoutineQC Routine QC Implementation (System Suitability Testing) Validation->RoutineQC Fail->MobilePhase

Caption: Logical workflow for developing a chiral separation method, emphasizing the critical decision point at Resolution (Rs).

Detailed Experimental Protocol: Chiral HPLC-UV

This protocol is based on the validated method using an Amylose-based stationary phase, proven to yield high resolution between Pemetrexed enantiomers.

Reagents and Instrumentation[2][3][4]
  • Instrument: HPLC System with Photodiode Array (PDA) or UV Detector.[2][3]

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent Amylose tris-(3,5-dimethylphenylcarbamate) phase.

  • Solvents: n-Hexane (HPLC Grade), Ethanol (Absolute), Isopropyl Alcohol (IPA), Trifluoroacetic Acid (TFA).

Chromatographic Conditions[2][4][5][6]
  • Mobile Phase: n-Hexane : Ethanol : IPA : TFA (250 : 650 : 100 : 1 v/v/v/v).[3]

    • Note: TFA is critical for sharpening the peak shape of the acidic Pemetrexed molecule.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 240 nm (or 254 nm).

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Run Time: ~20-30 minutes.

Preparation of Solutions[6]
  • Diluent: Mobile Phase.

  • Standard Stock Solution: Dissolve 10 mg of D-Pemetrexed reference standard in 10 mL of diluent (1000 µg/mL).

  • System Suitability Solution: Prepare a mixture containing 100 µg/mL of L-Pemetrexed (API) and 1.0 µg/mL of D-Pemetrexed (Impurity) to simulate a 1% impurity level.

  • Sample Solution: Dissolve Pemetrexed Disodium bulk sample to a concentration of 1.0 mg/mL in diluent.

System Suitability Criteria (Self-Validating System)

Before analyzing samples, the system must pass these checks to ensure trustworthiness:

  • Resolution (Rs): > 2.0 between L- and D-isomers.

  • Tailing Factor (T): < 1.5 for the D-Pemetrexed peak.[4][5]

  • Precision: %RSD of 6 replicate injections of the standard < 2.0%.

Mechanism of Chiral Recognition[9]

Understanding why the separation works is crucial for troubleshooting. The Amylose-based selector forms a helical cavity. The separation relies on the "Three-Point Interaction" model.

ChiralMechanism Selector Amylose Selector (Stationary Phase) Interaction H-Bonding Dipole-Dipole Pi-Pi Stacking Selector->Interaction Provides Sites Result Weak Interaction (Elutes First) Strong Interaction (Elutes Second) Interaction:h->Result Interaction:d->Result Interaction:p->Result Isomers L-Pemetrexed (API) D-Pemetrexed (Impurity) Isomers->Interaction Binds via

Caption: The "Three-Point Interaction" mechanism allowing the stationary phase to discriminate between enantiomers.

Validation & Troubleshooting

Accuracy and Recovery

To ensure the method measures the "true" value, perform spike-recovery experiments.

  • Protocol: Spike D-Pemetrexed into the L-Pemetrexed matrix at 50%, 100%, and 150% of the specification limit (e.g., 0.1%).

  • Acceptance Criteria: Recovery must be between 90% and 110% . Validated studies typically show recoveries of 99.5% - 101.2%.

Common Issues and Fixes
IssueProbable CauseCorrective Action
Loss of Resolution Column degradation or water contamination.Flush column with 100% Ethanol. Ensure mobile phase is strictly anhydrous (Normal Phase mode).
Peak Tailing Secondary silanol interactions.Increase TFA concentration slightly (up to 0.15%) or check column age.
Baseline Drift Temperature fluctuation.[6]Use a column oven to strictly maintain 35°C.

References

  • Hemchand, S., Babu, R. R. C., & Annapurna, M. M. (2019).[2][7][8] Enantiomeric separation and validation of D-isomer in Pemetrexed disodium–An anti-cancer agent using Chiral HPLC.[2][3] Research Journal of Pharmacy and Technology, 12(2), 772-786.[7] Link

  • Ramulu, K., et al. (2007).[7] A validated chiral LC method for the determination of enantiomeric purity of Pemetrexed disodium on an amylose-based chiral stationary phase. Chromatographia, 65(3-4), 249-252. Link

  • United States Pharmacopeia (USP). (2023). Pemetrexed Disodium Monograph. USP-NF.[9] (Note: Refer to official USP-NF online for current compendial standards). Link

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.